molecular formula C17H18O6 B15570229 (+)-Oxypeucedanin methanolate

(+)-Oxypeucedanin methanolate

Cat. No.: B15570229
M. Wt: 318.32 g/mol
InChI Key: UHENVVIVPZCJOA-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-4-[(R)-2-Hydroxy-3-methoxy-3-methylbutoxy]-7H-furo[3,2-g][1]benzopyran-7-one has been reported in Angelica japonica and Prangos pabularia with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2R)-2-hydroxy-3-methoxy-3-methylbutoxy]furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O6/c1-17(2,20-3)14(18)9-22-16-10-4-5-15(19)23-13(10)8-12-11(16)6-7-21-12/h4-8,14,18H,9H2,1-3H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHENVVIVPZCJOA-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of Furanocoumarins like (+)-Oxypeucedanin Methanolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of furanocoumarins, with a specific focus on the pharmaceutically relevant compound, (+)-Oxypeucedanin methanolate. This document details the biosynthetic pathway, presents quantitative data, outlines experimental protocols, and visualizes key pathways to serve as a valuable resource for researchers in natural product chemistry, plant biology, and drug discovery.

Introduction to Furanocoumarins

Furanocoumarins are a class of plant secondary metabolites characterized by a furan (B31954) ring fused to a coumarin (B35378) scaffold. They are predominantly found in a few plant families, most notably Apiaceae (e.g., parsley, parsnip, celery) and Rutaceae (e.g., citrus fruits). These compounds play a crucial role in plant defense against herbivores and pathogens.[1] Furanocoumarins are classified into two main types based on the fusion of the furan ring: linear furanocoumarins (e.g., psoralen) and angular furanocoumarins (e.g., angelicin).[1] Many furanocoumarins, including this compound, exhibit significant biological activities, such as phototoxicity, anti-inflammatory, and anticancer properties, making them of great interest for drug development.[2][3]

Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the phenylpropanoid pathway, a central route in plant secondary metabolism. The pathway proceeds through several key stages:

  • Formation of Umbelliferone (B1683723): The journey begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to p-coumaroyl-CoA. This intermediate is then hydroxylated and undergoes intramolecular cyclization to form the core coumarin structure, umbelliferone (7-hydroxycoumarin).[4][5]

  • Prenylation of Umbelliferone: The first committed step towards linear furanocoumarins is the prenylation of umbelliferone at the C6 position by a prenyltransferase (PT), using dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. This reaction yields demethylsuberosin.[6]

  • Furan Ring Formation: Demethylsuberosin is then converted to (+)-marmesin by a cytochrome P450 monooxygenase, marmesin (B225713) synthase (MS).[7] Subsequently, another P450 enzyme, psoralen (B192213) synthase (PS), catalyzes the oxidative cleavage of the isopropyl group of (+)-marmesin to form psoralen, the parent linear furanocoumarin.[8]

  • Hydroxylation and Methylation: Psoralen undergoes hydroxylation at the 5-position by psoralen 5-hydroxylase (P5H), another P450 enzyme, to produce bergaptol.[9] Bergaptol is then methylated by a S-adenosyl methionine (SAM)-dependent O-methyltransferase (OMT) to yield bergapten (B1666803) (5-methoxypsoralen).[9]

  • Formation of Imperatorin: The pathway continues with the prenylation of bergapten, which leads to the formation of imperatorin.

  • Biosynthesis of (+)-Oxypeucedanin and its Methanolate: The final steps to (+)-Oxypeucedanin involve the epoxidation of the prenyl side chain of imperatorin, a reaction likely catalyzed by a cytochrome P450 monooxygenase.[10][11][12] The resulting epoxide is then subject to nucleophilic attack by methanol, leading to the formation of this compound. While the specific enzymes for these last two steps are not fully characterized in all species, evidence points towards the involvement of P450s in the epoxidation step.[10][11][12]

Below is a DOT script representation of the biosynthetic pathway.

Furanocoumarin Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_furanocoumarin Furanocoumarin Biosynthesis L-Phenylalanine L-Phenylalanine p-Coumaroyl-CoA p-Coumaroyl-CoA L-Phenylalanine->p-Coumaroyl-CoA Multiple steps Umbelliferone Umbelliferone p-Coumaroyl-CoA->Umbelliferone C2'H Demethylsuberosin Demethylsuberosin Umbelliferone->Demethylsuberosin PT (Prenyltransferase) Marmesin Marmesin Demethylsuberosin->Marmesin MS (CYP) Psoralen Psoralen Marmesin->Psoralen PS (CYP) Bergaptol Bergaptol Psoralen->Bergaptol P5H (CYP) Bergapten Bergapten Bergaptol->Bergapten OMT Imperatorin Imperatorin Bergapten->Imperatorin Prenyltransferase Oxypeucedanin Oxypeucedanin Imperatorin->Oxypeucedanin Epoxidase (CYP) Oxypeucedanin_Methanolate (+)-Oxypeucedanin Methanolate Oxypeucedanin->Oxypeucedanin_Methanolate Methanolysis

Caption: Biosynthetic pathway of this compound.

Regulation of Furanocoumarin Biosynthesis

The biosynthesis of furanocoumarins is tightly regulated and is often induced in response to various environmental stimuli, acting as a defense mechanism. Key regulatory signals include UV-B radiation and jasmonates.

UV-B Light Signaling

Exposure to UV-B light is a potent inducer of furanocoumarin biosynthesis.[13] The signaling cascade is initiated by the UV-B photoreceptor UVR8. In its inactive dimeric state in the cytoplasm, upon UV-B absorption, UVR8 monomerizes and translocates to the nucleus. There, it interacts with COP1 (CONSTITUTIVELY PHOTOMORPHOGENIC 1), an E3 ubiquitin ligase. This interaction prevents COP1 from targeting the transcription factor HY5 (ELONGATED HYPOCOTYL 5) for degradation. Stabilized HY5 then activates the expression of downstream genes, including those encoding enzymes of the furanocoumarin biosynthetic pathway.[8][14][15][16]

UV-B Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UVR8_dimer UVR8 (dimer) UVR8_monomer_cyto UVR8 (monomer) UVR8_dimer->UVR8_monomer_cyto UV-B Light UVR8_monomer_nu UVR8 (monomer) UVR8_monomer_cyto->UVR8_monomer_nu translocation COP1 COP1 UVR8_monomer_nu->COP1 interacts with HY5_degradation HY5 Degradation COP1->HY5_degradation inhibits HY5 HY5 Biosynthesis_Genes Furanocoumarin Biosynthesis Genes HY5->Biosynthesis_Genes activates

Caption: UV-B light signaling pathway inducing furanocoumarin biosynthesis.

Jasmonate Signaling

Jasmonates, including jasmonic acid (JA) and its methyl ester (MeJA), are plant hormones that play a central role in defense responses. Elicitors, such as wounding or pathogen attack, trigger the biosynthesis of jasmonates. The bioactive form, JA-isoleucine (JA-Ile), is perceived by the F-box protein COI1. This leads to the formation of a complex with JAZ (Jasmonate ZIM-domain) repressor proteins, targeting them for degradation by the 26S proteasome. The degradation of JAZ proteins releases the transcription factor MYC2, which can then activate the expression of furanocoumarin biosynthetic genes, including those encoding cytochrome P450 enzymes.[2][3][17][18][19]

Jasmonate Signaling Pathway Elicitors Elicitors JA_Biosynthesis JA Biosynthesis Elicitors->JA_Biosynthesis JA_Ile JA-Ile JA_Biosynthesis->JA_Ile COI1 COI1 JA_Ile->COI1 binds to JAZ JAZ COI1->JAZ promotes degradation of MYC2_inactive MYC2 (inactive) JAZ->MYC2_inactive represses MYC2_active MYC2 (active) MYC2_inactive->MYC2_active release Biosynthesis_Genes Furanocoumarin Biosynthesis Genes MYC2_active->Biosynthesis_Genes activates HPLC Workflow Start Start Extraction Extraction of Plant Material Start->Extraction Filtration Filtration Extraction->Filtration Evaporation Evaporation Filtration->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Syringe_Filter Syringe Filtration (0.22 µm) Reconstitution->Syringe_Filter HPLC_Analysis HPLC-DAD Analysis Syringe_Filter->HPLC_Analysis Data_Analysis Data Analysis & Quantification HPLC_Analysis->Data_Analysis End End Data_Analysis->End P450 Expression and Assay Cloning Cloning of P450 into Yeast Vector Transformation Yeast Transformation Cloning->Transformation Expression Protein Expression (Galactose Induction) Transformation->Expression Microsome_Isolation Microsome Isolation Expression->Microsome_Isolation Enzyme_Assay In vitro Enzyme Assay Microsome_Isolation->Enzyme_Assay Product_Analysis Product Analysis (HPLC/LC-MS) Enzyme_Assay->Product_Analysis

References

Unveiling the Physicochemical Landscape of (+)-Oxypeucedanin Methanolate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and relevant biological pathways associated with (+)-Oxypeucedanin methanolate. This furanocoumarin, a naturally occurring compound, has garnered significant interest within the scientific community for its diverse pharmacological activities. This document aims to serve as a valuable resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

This compound, a derivative of oxypeucedanin (B192039), presents as a solid at room temperature.[1] Its molecular formula is C₁₇H₁₈O₆, with a corresponding molecular weight of 318.32 g/mol .[1][2] The compound's structure is characterized by a furanocoumarin core with a substituted alkoxy side chain, contributing to its specific physicochemical characteristics.

Summary of Physicochemical Data
PropertyValueReference(s)
Molecular Formula C₁₇H₁₈O₆[1][2]
Molecular Weight 318.32 g/mol [1][2]
IUPAC Name 4-[(2R)-2-hydroxy-3-methoxy-3-methylbutoxy]furo[3,2-g]chromen-7-one[1]
Appearance Solid[1]
Boiling Point 504.3 ± 50.0 °C[1]
LogP 2.703[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 6[1]
Rotatable Bond Count 5[1]
Solubility Soluble in DMSO (10 mM), Ethanol, and Dimethylformamide (DMF). Sparingly soluble in aqueous buffers.[1][3]
UV/Vis (λmax) 222, 251, 260, 269, 310 nm[4]

Experimental Protocols

Isolation of this compound from Angelica dahurica Roots

The following protocol is a generalized procedure based on established methods for isolating furanocoumarins from Angelica dahurica.[5][6]

1. Extraction: a. Obtain dried and pulverized roots of Angelica dahurica. b. Macerate the powdered root material with methanol (B129727) at room temperature for 72 hours. c. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield the crude methanol extract.

2. Fractionation: a. Suspend the crude methanol extract in water and partition successively with n-hexane, ethyl acetate (B1210297), and n-butanol. b. The ethyl acetate fraction is typically enriched with furanocoumarins. Concentrate this fraction to dryness.

3. Chromatographic Purification: a. Subject the dried ethyl acetate fraction to column chromatography on silica (B1680970) gel. b. Elute the column with a gradient of n-hexane and ethyl acetate. c. Collect fractions and monitor by thin-layer chromatography (TLC) using a UV lamp (254 nm) to visualize the furanocoumarin spots. d. Pool the fractions containing the compound of interest and concentrate.

4. Recrystallization: a. Recrystallize the purified fraction from methanol to obtain this compound as white needles.[7]

Spectroscopic Characterization

1. UV-Visible (UV-Vis) Spectroscopy: a. Dissolve a small amount of the isolated compound in a suitable UV-grade solvent (e.g., methanol or ethanol). b. Record the UV spectrum from 200-400 nm using a spectrophotometer. c. Identify the absorption maxima (λmax) and compare with literature values.[8]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: a. Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). b. Acquire ¹H NMR and ¹³C NMR spectra on a high-resolution NMR spectrometer. c. The chemical shifts, coupling constants, and signal multiplicities will provide detailed structural information for confirmation.[8]

3. Mass Spectrometry (MS): a. Introduce the sample into a mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). b. Obtain the mass spectrum to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

experimental_workflow cluster_extraction Extraction & Fractionation cluster_purification Purification start Dried Angelica dahurica Roots extraction Methanol Extraction start->extraction fractionation Solvent Partitioning (n-hexane, EtOAc, n-BuOH) extraction->fractionation column_chrom Silica Gel Column Chromatography fractionation->column_chrom recrystallization Recrystallization (Methanol) column_chrom->recrystallization uv_vis UV-Vis Spectroscopy recrystallization->uv_vis nmr NMR Spectroscopy (¹H, ¹³C) recrystallization->nmr ms Mass Spectrometry recrystallization->ms end_node This compound (Pure Compound)

Isolation and Characterization Workflow

Biological Activity and Signaling Pathways

(+)-Oxypeucedanin and its derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, antiproliferative, and cytotoxic effects.[9][10] One of the key signaling pathways modulated by oxypeucedanin is the Mitogen-Activated Protein Kinase (MAPK) pathway.[11]

Modulation of the MAPK Signaling Pathway

The MAPK signaling cascade is a crucial pathway involved in regulating various cellular processes, including proliferation, differentiation, and apoptosis. Studies have shown that oxypeucedanin can influence this pathway, leading to downstream cellular effects. Specifically, treatment with oxypeucedanin has been observed to increase the protein levels and phosphorylation of Erk2 and p38MAPK, two key kinases in the MAPK pathway.[11] This activation of specific MAPK components may underlie some of the observed pharmacological effects of oxypeucedanin.

mapk_pathway cluster_stimulus External Stimulus cluster_mapk_cascade MAPK Cascade cluster_cellular_response Cellular Response stimulus Oxypeucedanin raf Raf stimulus->raf Modulates p38 p38MAPK stimulus->p38 Modulates mek MEK raf->mek erk Erk2 mek->erk proliferation Altered Gene Expression erk->proliferation inflammation Modulation of Inflammation p38->inflammation apoptosis Induction of Apoptosis p38->apoptosis

Oxypeucedanin's Influence on the MAPK Pathway

This technical guide provides a foundational understanding of this compound for researchers and professionals in the field. The provided data and protocols can serve as a starting point for further investigation into the therapeutic potential of this and related furanocoumarins.

References

Quantum Chemical Calculations of Furanocoumarin Structures: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of quantum chemical calculations in elucidating the structures and electronic properties of furanocoumarins. Furanocoumarins are a class of naturally occurring compounds known for their significant biological activities, including photosensitization and enzyme inhibition, which makes them a subject of interest in drug development and toxicology. Understanding their molecular and electronic structure through computational methods is crucial for predicting their reactivity, designing new derivatives with enhanced therapeutic properties, and assessing their potential toxicity.

Core Methodologies in Furanocoumarin Research

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for studying furanocoumarin structures. DFT offers a favorable balance between computational cost and accuracy for molecules of this size.[1] Key properties investigated include optimized molecular geometries, frontier molecular orbitals (HOMO and LUMO), and electronic spectra, which are critical for understanding the chemical reactivity and light-absorbing properties of these compounds.[2][3][4]

The most commonly employed functional for these calculations is B3LYP, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[1][3][4] This is often paired with Pople-style basis sets, such as 6-311++G(d,p), which provide a good description of the electronic structure for organic molecules.[1][2][3][4] For studying excited-state properties, such as UV-Vis absorption spectra, Time-Dependent DFT (TD-DFT) is the method of choice.[5][6][7]

Quantitative Data Summary

The following tables summarize key quantitative data obtained from DFT calculations for a selection of common furanocoumarins. These calculations are typically performed at the B3LYP/6-311++G(d,p) level of theory in the gas phase.

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps of Furanocoumarins

FuranocoumarinHOMO (eV)LUMO (eV)Energy Gap (eV)
Psoralen (B192213)-6.53-1.854.68
Angelicin-6.61-1.794.82
Bergapten-6.34-1.744.60
Xanthotoxin-6.42-1.904.52
Isoimperatorin-6.28-1.884.40
Isopimpinellin-6.31-1.654.66

Note: The values presented are representative and may vary slightly between different studies due to minor variations in computational methods.

Table 2: Calculated UV-Vis Absorption Maxima (λmax) of Furanocoumarins using TD-DFT

FuranocoumarinCalculated λmax (nm)
Psoralen305, 345
Angelicin300, 340
Bergapten310, 350
Xanthotoxin308, 355

Note: Calculated absorption maxima are generally in good agreement with experimental data, though solvent effects can cause shifts in the observed spectra.[5][7]

Experimental and Computational Protocols

A typical computational workflow for investigating furanocoumarin structures involves several key steps.

Protocol 1: Geometry Optimization and Frequency Calculation

This protocol outlines the steps to obtain a stable, optimized geometry for a furanocoumarin molecule.

  • Molecule Building : Construct the 3D structure of the furanocoumarin molecule using a molecular modeling software (e.g., GaussView, Avogadro).

  • Input File Preparation : Create an input file for the quantum chemistry software (e.g., Gaussian).[8][9][10][11] This file specifies the atomic coordinates, charge, and spin multiplicity of the molecule.

  • Route Section : In the route section of the input file, specify the following keywords:

    • #p Opt Freq B3LYP/6-311++G(d,p)

      • #p: Requests verbose output.

      • Opt: Requests a geometry optimization to find the minimum energy structure.[12]

      • Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermochemical data.[13]

      • B3LYP/6-311++G(d,p): Specifies the DFT functional and basis set.

  • Execution : Run the calculation using the quantum chemistry software.

  • Analysis : Analyze the output file to confirm the optimization has converged and that there are no imaginary frequencies.[14] The optimized coordinates represent the equilibrium geometry of the molecule.

Protocol 2: TD-DFT Calculation for UV-Vis Spectrum

This protocol describes how to calculate the electronic absorption spectrum of an optimized furanocoumarin molecule.

  • Optimized Geometry : Use the optimized coordinates obtained from Protocol 1.

  • Input File Preparation : Create a new input file.

  • Route Section : In the route section, specify the following keywords:

    • #p TD(NStates=20) B3LYP/6-311++G(d,p)

      • TD(NStates=20): Requests a TD-DFT calculation for the first 20 excited states. The number of states can be adjusted as needed.[5][6][7][15][16]

      • B3LYP/6-311++G(d,p): Specifies the DFT functional and basis set.

  • Execution : Run the calculation.

  • Analysis : Analyze the output file to obtain the excitation energies, oscillator strengths, and corresponding wavelengths for the electronic transitions. These can be used to generate a theoretical UV-Vis spectrum.[16]

Visualizations of Computational and Biological Pathways

The following diagrams, generated using the DOT language, illustrate key workflows and biological interactions of furanocoumarins.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_output Analysis mol_build 1. Build 3D Structure input_file 2. Create Input File (Coordinates, Charge, Spin) mol_build->input_file geom_opt 3. Geometry Optimization (B3LYP/6-311++G(d,p)) input_file->geom_opt freq_calc 4. Frequency Calculation (Confirm Minimum) geom_opt->freq_calc td_dft 5. TD-DFT Calculation (Excited States) geom_opt->td_dft opt_geom Optimized Geometry freq_calc->opt_geom thermo Thermochemical Data freq_calc->thermo uv_vis UV-Vis Spectrum td_dft->uv_vis

Caption: A typical workflow for quantum chemical calculations of furanocoumarins.

cyp3a4_inhibition furanocoumarin Furanocoumarin cyp3a4 CYP3A4 Enzyme furanocoumarin->cyp3a4 Binding metabolism Metabolism of Furanocoumarin (Epoxidation of furan (B31954) ring) cyp3a4->metabolism covalent_bond Covalent Bond Formation (Mechanism-Based Inhibition) reactive_intermediate Reactive Intermediate metabolism->reactive_intermediate reactive_intermediate->cyp3a4 Attack inactive_cyp3a4 Inactive CYP3A4 covalent_bond->inactive_cyp3a4

Caption: Mechanism-based inhibition of CYP3A4 by furanocoumarins.[17][18][19][20][21]

photosensitization_mechanism cluster_type1 Type I Reaction (Anoxic) cluster_type2 Type II Reaction (Oxygen-Dependent) psoralen_g Psoralen (Ground State) intercalation Intercalation psoralen_g->intercalation dna DNA dna->intercalation uva UVA Light (320-400 nm) intercalation->uva Absorption psoralen_t Psoralen (Triplet State) monoadduct DNA Monoadduct psoralen_t->monoadduct [2+2] Cycloaddition with Pyrimidine singlet_oxygen 1O2 (Singlet Oxygen) psoralen_t->singlet_oxygen Energy Transfer monoadduct->uva Further Absorption crosslink DNA Cross-link oxygen 3O2 (Triplet Oxygen) cell_damage Cellular Damage (Lipids, Proteins) singlet_oxygen->cell_damage uva->psoralen_t uva->crosslink

Caption: Photosensitization mechanisms of psoralens.[22][23][24][25][26]

References

Cellular Uptake and Localization of Furanocoumarins In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furanocoumarins are a class of naturally occurring organic compounds produced by various plants, notably in the Apiaceae (celery, parsnip) and Rutaceae (citrus fruits) families.[1][2] Their chemical structure, consisting of a furan (B31954) ring fused with a coumarin (B35378) backbone, exists in linear (psoralen type) or angular (angelicin type) forms, with various substituents influencing their biological activity.[1][3] These compounds have garnered significant attention in biomedical research due to their wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5]

The therapeutic potential of furanocoumarins is fundamentally linked to their ability to enter cells, reach specific subcellular compartments, and modulate key molecular pathways.[6] In cancer research, furanocoumarins have been shown to induce apoptosis, autophagy, and cell cycle arrest in malignant cells by targeting multiple signaling pathways, such as PI3K/Akt, NF-κB, and p53.[3][7] Some, like psoralen, are well-known photosensitizers that, upon activation by UVA light (PUVA therapy), form adducts with DNA, leading to apoptosis, particularly in rapidly dividing tumor cells.[8][9]

This technical guide provides an in-depth overview of the current understanding of the cellular uptake and subcellular localization of furanocoumarins in vitro. It details the transport mechanisms, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the critical molecular pathways involved.

Mechanisms of Cellular Uptake

The entry of furanocoumarins into cells is a multifaceted process involving passive diffusion, carrier-mediated transport, and the influence of efflux pumps. The specific mechanism is often dependent on the chemical structure of the furanocoumarin and the cell type being studied.

2.1 Passive and Carrier-Mediated Transport Due to their lipophilic nature, many furanocoumarins can passively diffuse across the phospholipid bilayer of the cell membrane. However, evidence suggests that carrier-mediated transport systems are also significantly involved.

For instance, the uptake of imperatorin (B1671801) in TR-BBB (immortalized rat brain capillary endothelial) cells is an energy-dependent process.[10] While its transport is independent of sodium and membrane potential, it is sensitive to pH changes, with uptake increasing at a more alkaline extracellular pH.[10] This suggests the involvement of a proton-coupled antiport system or a pH-sensitive carrier protein. Kinetic studies of imperatorin uptake revealed a Michaelis-Menten constant (Km) of 59 μM and a maximum uptake velocity (Vmax) of 2.22 nmol/mg protein/min, indicating a saturable, carrier-mediated process.[10]

2.2 Role of Efflux Pumps (P-glycoprotein) A critical factor influencing the net intracellular concentration of furanocoumarins is the activity of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux xenobiotics from the cell. Several furanocoumarins have been identified as inhibitors of these pumps.

This inhibitory action is a key aspect of the "grapefruit juice effect," where furanocoumarins like bergamottin (B190657) and 6',7'-dihydroxybergamottin (B27312) inhibit intestinal CYP3A4 and P-gp, increasing the bioavailability of various drugs.[11][12] In vitro studies using Caco-2 cells, a model for the intestinal barrier, have shown that furanocoumarins such as bergamottin, bergapten (B1666803), and dihydroxybergamottin (B1253170) increase the cellular uptake of the P-gp substrate vinblastine (B1199706), confirming their role as P-gp inhibitors.[11] Imperatorin has also been shown to promote the uptake of other compounds by decreasing P-gp-mediated drug efflux.[13] This property is of significant interest in overcoming multidrug resistance (MDR) in cancer cells.[14]

Subcellular Localization and Molecular Targets

Once inside the cell, furanocoumarins distribute to various subcellular compartments where they interact with their molecular targets. The localization is crucial to their mechanism of action.

  • Nucleus and DNA: The most well-documented localization for photosensitive furanocoumarins like psoralens is the nucleus. Psoralens readily penetrate cellular membranes and intercalate between the pyrimidine (B1678525) bases of DNA.[8][15] Upon activation by UVA radiation, they form covalent mono- and di-adducts with DNA, which blocks replication and transcription, ultimately triggering apoptosis.[8][9]

  • Cell Membrane: The cell surface membrane is another important target. Psoralens have been shown to bind to specific high-affinity receptors in the cytoplasmic and membrane fractions of cells.[16] Photoactivation can lead to the phosphorylation and modification of the epidermal growth factor (EGF) receptor, disrupting normal growth factor signaling and inhibiting cell growth.[17]

  • Mitochondria and Cytoplasm: Furanocoumarins also act on cytoplasmic and mitochondrial targets to initiate apoptosis through the intrinsic pathway. Imperatorin, for example, has been found to induce the proteasome-dependent degradation of the anti-apoptotic protein Mcl-1, leading to the activation of Bak and Bax and subsequent apoptosis in liver cancer cells.[18]

Signaling Pathways and Downstream Cellular Effects

Furanocoumarins modulate a complex network of intracellular signaling pathways, leading to a variety of cellular responses, including cell cycle arrest, apoptosis, and autophagy.[3][19]

4.1 Apoptosis Induction Furanocoumarins trigger apoptosis through both extrinsic and intrinsic pathways. They can modulate the expression and activity of key regulatory proteins:

  • p53 and p21: Several furanocoumarins, including bergapten and imperatorin, upregulate the tumor suppressor protein p53 and its downstream target p21, leading to cell cycle arrest and apoptosis.[20]

  • PI3K/Akt Pathway: This pro-survival pathway is a common target. Furanocoumarins often inhibit the PI3K/Akt signaling cascade, which reduces the suppression of pro-apoptotic proteins.[6][20]

  • NF-κB Pathway: The inactivation of the NF-κB pathway, a key regulator of inflammation and cell survival, is another mechanism by which furanocoumarins exert their anticancer effects.[3][6]

  • Caspase Activation: The culmination of these signaling events is the activation of the caspase cascade. PUVA therapy, for instance, activates caspases-3, -8, and -9.[6]

4.2 Cell Cycle Arrest By influencing proteins like p53 and p21, furanocoumarins can halt the cell cycle at various checkpoints, preventing cancer cell proliferation.[1][21] For example, PUVA treatment can arrest cells in the G2/M phase.[6]

Furanocoumarin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects EGF_Receptor EGF Receptor PI3K PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis IKK IKK IkappaB IκBα IKK->IkappaB Inhibits NFkappaB NF-κB IkappaB->NFkappaB NFkappaB->Apoptosis Inhibits Mcl1 Mcl-1 Bax Bax Mcl1->Bax Bax->Apoptosis p53 p53 p21 p21 p53->p21 p53->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest DNA_Damage DNA Adducts DNA_Damage->Apoptosis Furanocoumarin Furanocoumarins (+/- UVA) Furanocoumarin->EGF_Receptor Inhibits Furanocoumarin->PI3K Inhibits Furanocoumarin->IKK Inhibits Furanocoumarin->Mcl1 Inhibits (Degradation) Furanocoumarin->p53 Induces Furanocoumarin->DNA_Damage Causes

Caption: Simplified signaling pathways modulated by furanocoumarins.

Quantitative Data on In Vitro Activity

The cytotoxic and biological activities of furanocoumarins are quantified using various assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Furanocoumarin DerivativeCell LineAssayIC50 (µM)Reference
5-methoxy-6,7-methylenedioxycoumarinU138-MG (human glioma)MTT34.6[22]
5-methoxy-6,7-methylenedioxycoumarinC6 (rat glioma)MTT31.6[22]
7,8-dihydroxy-4-methyl-2-oxo-2H-chromene-5-carboxylic acidT24 (human bladder cancer)MTT>100[22]
BergamottinNCI-87 (gastric carcinoma)CD74 Expression14.2[23]
Red Pigment (containing furanocoumarins)Human Foreskin FibroblastsMTT (24h)<12.5 (µg/mL)[24]
Red Pigment (containing furanocoumarins)Human Foreskin FibroblastsMTT (48h)85.2 (µg/mL)[24]

Table 1: Cytotoxicity (IC50) of Furanocoumarin Derivatives

FuranocoumarinTransport ParameterValueCell ModelReference
ImperatorinKm (Michaelis-Menten constant)59 µMTR-BBB[10]
ImperatorinVmax (Maximum uptake velocity)2.22 nmol/mg protein/minTR-BBB[10]
ImperatorinKd (Nonsaturable uptake clearance)17 µL/(mg protein·min)TR-BBB[10]

Table 2: Kinetic Parameters of Furanocoumarin Uptake

Experimental Protocols

Detailed and standardized protocols are essential for studying the cellular uptake and effects of furanocoumarins. Below are methodologies for key in vitro assays.

Experimental_Workflow cluster_assays start Start: Cell Culture (e.g., Caco-2, MCF-7, A549) treatment Treat cells with Furanocoumarin (various concentrations & times) start->treatment viability Cell Viability/Cytotoxicity (MTT, LDH Assay) treatment->viability apoptosis Apoptosis Analysis (Annexin V/PI Staining) treatment->apoptosis uptake Uptake & Localization (HPLC, LC-MS/MS, Fluorescence Microscopy) treatment->uptake efflux Efflux Pump Inhibition (e.g., Rhodamine 123 Assay) treatment->efflux data_analysis Data Analysis (IC50, Km, Vmax calculation, Image analysis) viability->data_analysis apoptosis->data_analysis uptake->data_analysis efflux->data_analysis end End: Interpretation of Results data_analysis->end

Caption: General workflow for in vitro analysis of furanocoumarins.

6.1 MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of the test furanocoumarin in DMSO. Create serial dilutions in a complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the furanocoumarin dilutions (and a vehicle control). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well. Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[22]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC50 value.[22]

6.2 Annexin V-FITC/PI Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat them with the furanocoumarin for the specified time. Include both negative (vehicle) and positive (e.g., staurosporine) controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V (-) / PI (-)

    • Early apoptotic cells: Annexin V (+) / PI (-)

    • Late apoptotic/necrotic cells: Annexin V (+) / PI (+)

6.3 Quantification of Intracellular Furanocoumarin Concentration

This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the amount of furanocoumarin taken up by cells.

  • Cell Culture and Treatment: Grow cells to confluence in 6-well plates. Treat with a known concentration of the furanocoumarin for various time points (e.g., 5, 15, 30, 60 minutes).

  • Cell Harvesting and Washing: After incubation, place the plate on ice and immediately wash the cells three times with ice-cold PBS to remove any extracellular compound.

  • Cell Lysis and Extraction: Add 500 µL of a lysis buffer (e.g., RIPA buffer) or an organic solvent like acetonitrile (B52724) or methanol (B129727) to each well to lyse the cells and extract the compound. Scrape the cells and collect the lysate.

  • Protein Quantification: Take an aliquot of the lysate to determine the total protein content using a BCA or Bradford assay for normalization.

  • Sample Preparation: Centrifuge the remaining lysate at high speed (e.g., 14,000 rpm) to pellet cell debris. Collect the supernatant for analysis.

  • HPLC Analysis: Inject the supernatant into an HPLC system equipped with a suitable column (e.g., C18) and a UV or DAD detector.[25][26][27] The mobile phase and gradient will depend on the specific furanocoumarin.

  • Quantification: Create a standard curve using known concentrations of the pure furanocoumarin. Compare the peak area from the cell extract samples to the standard curve to determine the intracellular concentration, typically expressed as ng or pmol of furanocoumarin per mg of total cellular protein.

Conclusion

The cellular uptake and subcellular localization of furanocoumarins are pivotal to their biological activities. The in vitro evidence demonstrates that these compounds enter cells through a combination of passive diffusion and carrier-mediated transport, with their intracellular concentration being significantly modulated by efflux pumps like P-glycoprotein. Their ability to inhibit these pumps presents a promising strategy for overcoming multidrug resistance in cancer therapy.

Once inside the cell, furanocoumarins localize to critical compartments, including the nucleus and cell membrane, where they interact with molecular targets like DNA and cell surface receptors. This engagement triggers a cascade of signaling events, primarily inhibiting pro-survival pathways (PI3K/Akt, NF-κB) and activating tumor-suppressive pathways (p53), ultimately leading to cell cycle arrest and apoptosis. The detailed protocols and quantitative data presented in this guide offer a framework for researchers to further explore and harness the therapeutic potential of this versatile class of natural compounds. Future studies should focus on elucidating the specific transporters involved in their uptake and further characterizing their molecular targets to develop more effective and targeted therapies.

References

Discovery and Characterization of Novel Furanocoumarins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furanocoumarins are a class of naturally occurring organic compounds produced by various plants, most notably from families such as Apiaceae and Rutaceae.[1][2][3] These molecules are characterized by a furan (B31954) ring fused with a coumarin (B35378) skeleton, leading to two main structural types: linear (psoralen-type) and angular (angelicin-type).[3][4] Furanocoumarins have garnered significant attention in the scientific community due to their diverse and potent biological activities, including phototoxic, anti-inflammatory, anticoagulant, and anticancer properties.[1][5][6] However, they are also known for their ability to interact with drug-metabolizing enzymes, such as cytochrome P450 3A4 (CYP3A4), which can lead to significant food-drug interactions, famously known as the "grapefruit juice effect".[7][8]

This technical guide provides a comprehensive overview of the core methodologies involved in the discovery, isolation, characterization, and biological evaluation of novel furanocoumarins. It is designed to equip researchers and drug development professionals with the necessary protocols and frameworks to advance the exploration of these therapeutically promising, yet complex, biomolecules.

Section 1: Discovery, Extraction, and Isolation

The initial phase of discovering novel furanocoumarins involves the selection of promising plant sources, followed by efficient extraction and purification to isolate the compounds of interest.

Botanical Sourcing

Plants from the Apiaceae (e.g., Heracleum, Parsnip), Rutaceae (e.g., Citrus, Bergamot), Moraceae (e.g., Ficus), and Fabaceae (e.g., Psoralea) families are rich sources of furanocoumarins.[3][4] The selection of a specific plant for investigation can be guided by ethnobotanical records, chemotaxonomic data, or previous phytochemical screenings.

Extraction Techniques

The choice of extraction method is critical for maximizing the yield of furanocoumarins while minimizing the co-extraction of interfering substances. While conventional methods like maceration and Soxhlet extraction are used, modern techniques offer improved efficiency and are more environmentally friendly.[9]

Experimental Protocol 1: Microwave-Assisted Extraction (MAE) This protocol is adapted from a method used for extracting furanocoumarins from Heracleum sosnowskyi leaves.

  • Preparation: Dry and powder the plant material.

  • Solvent Addition: Mix the powdered plant material with the extraction solvent (e.g., hexane) at a solvent-to-solid ratio of 20:1 (mL/g).

  • Extraction: Place the mixture in a microwave extractor. Set the temperature to 70 °C and the extraction time to 10 minutes.

  • Filtration: After extraction, filter the mixture to separate the extract from the solid plant residue.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain the crude extract.

Isolation and Purification

Crude extracts contain a complex mixture of compounds. Chromatographic techniques are essential for isolating individual furanocoumarins.

Experimental Protocol 2: Solid-Phase Extraction (SPE) for Purification SPE is an effective method for purifying and separating furanocoumarins from a crude extract.[9]

  • Sorbent Selection: Use a normal-phase sorbent suitable for samples in organic mixtures, such as Strata Eco-Screen, which is layered with sodium sulfate (B86663) to remove residual water.[9]

  • Column Conditioning: Condition the SPE cartridge by passing a small volume of the initial mobile phase (e.g., hexane) through it.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the conditioned cartridge.

  • Stepwise Elution: Elute the compounds by passing solvents of increasing polarity. A common approach is a stepwise elution with a hexane-acetone mixture, starting with a high hexane (B92381) concentration and gradually increasing the acetone (B3395972) concentration.

  • Fraction Collection: Collect the eluting solvent in separate fractions.

  • Analysis: Analyze each fraction using Thin Layer Chromatography (TLC) or HPLC to identify fractions containing the target furanocoumarins.[10] Pool the fractions containing the pure compounds.

Section 2: Structural Characterization and Quantification

Once isolated, the chemical structure of a novel furanocoumarin must be elucidated, and its quantity in the source material determined. This is achieved through a combination of spectroscopic and chromatographic techniques.[5][11]

Spectroscopic Analysis

Spectroscopic methods provide detailed information about a molecule's structure.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and GC-MS are used to determine the molecular weight and fragmentation patterns of the compound, offering clues about its structure.[5][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are indispensable for determining the precise connectivity of atoms, allowing for the complete structural elucidation of novel compounds.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR helps identify the functional groups present in the molecule (e.g., lactone carbonyl, ether linkages).[11]

Quantification

Accurate quantification is crucial for understanding the prevalence of a furanocoumarin in its source and for subsequent pharmacological studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used.[5]

Table 1: Example Quantitative Data of Furanocoumarins in Various Sources

Furanocoumarin Plant/Fruit Source Concentration Reference
Bergapten Heracleum sosnowskyi (leaves) 3.14 mg/g
Angelicin Heracleum sosnowskyi (leaves) 2.3 mg/g
Methoxsalen Heracleum sosnowskyi (leaves) 0.76 mg/g
Psoralen Heracleum sosnowskyi (leaves) 0.15 mg/g
Bergapten (BG) Lime (juice) 24.13 µg/mL [8]
6',7'-Dihydroxybergamottin (DHB) Lime (juice) 13.21 µg/mL [8]
Bergapten (BG) Grapefruit (juice) 13.61 µg/mL [8]

| 6',7'-Dihydroxybergamottin (DHB) | Grapefruit (juice) | 7.54 µg/mL |[8] |

Experimental Protocol 3: Quantification by Gas Chromatography (GC-FID/MS) This protocol is based on the quantification of furanocoumarins from plant extracts.[9]

  • Instrument Setup: Use a gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). An Elite-200 capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness) is suitable.[9]

  • Injector and Detector Temperatures: Set the injector and detector temperatures to 250 °C.[9]

  • Oven Program: Program the oven temperature to start at 40 °C, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.[9]

  • Carrier Gas: Use nitrogen or helium as the carrier gas at a constant flow rate (e.g., 2 mL/min).[9]

  • Standard Preparation: Prepare a series of standard solutions of known concentrations using purified furanocoumarin standards.

  • Calibration Curve: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject the sample extract and determine the concentration of the target furanocoumarins by comparing their peak areas to the calibration curve.

Section 3: Biological Screening and Signaling Pathway Analysis

After characterization, novel furanocoumarins are screened for biological activity to determine their therapeutic potential. Understanding their mechanism of action often involves investigating their effects on specific cellular signaling pathways.

Pharmacological Screening

A wide range of assays can be employed to screen for biological activities.[5] Common areas of investigation include:

  • Antimicrobial Activity: Testing against various strains of bacteria and fungi.[6][13]

  • Anticancer/Antiproliferative Activity: Using cell-based assays (e.g., MTT, SRB) on various cancer cell lines.

  • Anti-inflammatory Activity: Measuring the inhibition of inflammatory mediators like nitric oxide or cytokines.

  • Enzyme Inhibition: Assessing the inhibitory effects on specific enzymes, with CYP3A4 being a primary target for furanocoumarins.[8][14]

Experimental Protocol 4: CYP3A4 Inhibition Assay (General Steps) This is a generalized protocol for screening furanocoumarins as potential inhibitors of the CYP3A4 enzyme.

  • Reagents: Obtain recombinant human CYP3A4 enzyme, a fluorescent substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)coumarin, BFC), and a suitable buffer system.

  • Assay Preparation: In a 96-well plate, add the buffer, the CYP3A4 enzyme, and the test furanocoumarin at various concentrations.

  • Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37 °C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescent substrate.

  • Signal Detection: Measure the rate of fluorescent product formation over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Signaling Pathway Analysis

A key biological activity of many furanocoumarins is the inhibition of cytochrome P450 enzymes, particularly CYP3A4, which is critical for the metabolism of a large number of therapeutic drugs.[7]

The biosynthesis of furanocoumarins in plants itself follows a complex pathway originating from the phenylpropanoid pathway. Understanding this pathway can aid in metabolic engineering efforts.[4][15]

Conclusion

The discovery and characterization of novel furanocoumarins is a multidisciplinary endeavor that bridges phytochemistry, analytical chemistry, and pharmacology. The systematic application of modern extraction techniques, advanced spectroscopic methods, and robust biological screening assays is essential for unlocking the full therapeutic potential of this diverse class of natural products. While their potent bioactivities make them attractive candidates for drug development, careful consideration of their pharmacokinetic interactions, particularly the inhibition of CYP enzymes, is critical for their safe and effective clinical application. This guide provides a foundational framework of protocols and workflows to support researchers in navigating the complexities of furanocoumarin research.

References

Preliminary Insights into the Mechanism of Action of (+)-Oxypeucedanin Methanolate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Oxypeucedanin methanolate, a furanocoumarin found in various plants, has demonstrated promising anti-cancer and anti-inflammatory properties. Preliminary studies suggest that its mechanism of action involves the induction of apoptosis in cancer cells and the suppression of inflammatory responses. This technical guide synthesizes the current understanding of these mechanisms, presenting available quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.

Anti-Cancer Activity: Induction of Apoptosis in A549 Non-Small Cell Lung Cancer Cells

Initial research indicates that this compound exerts an anti-proliferative effect on human A549 non-small cell lung cancer cells by inducing apoptosis.[1][2]

Quantitative Data

A key study demonstrated a significant increase in apoptosis in A549 cells following treatment with this compound.[1] Concurrently, changes in the mRNA expression levels of key apoptosis-regulating genes were observed, suggesting a molecular basis for the pro-apoptotic effect.

ParameterControl (Untreated)This compound (0.4 mM)Reference
Total Apoptosis Rate5.46%29.6%[1]
Relative mRNA Expression
BAXBaselineUpregulated[1]
Caspase-3BaselineUpregulated[1]
BCL2BaselineDownregulated[1]
LC3BaselineUpregulated[1]
Postulated Signaling Pathway

While the precise signaling cascade remains to be fully elucidated for this compound in A549 cells, the observed upregulation of BAX and Caspase-3, coupled with the downregulation of BCL2, points towards the involvement of the intrinsic apoptotic pathway. Furthermore, studies on the parent compound, oxypeucedanin (B192039), in other cancer cell lines suggest a potential role for the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3][4]

G Postulated Anti-Cancer Signaling Pathway of this compound in A549 Cells OM (+)-Oxypeucedanin methanolate MAPK MAPK Pathway (p38, JNK, ERK) OM->MAPK ? Bcl2 BCL2 (Anti-apoptotic) OM->Bcl2 Downregulates mRNA Bax BAX (Pro-apoptotic) OM->Bax Upregulates mRNA Caspase3 Caspase-3 (Executioner caspase) OM->Caspase3 Upregulates mRNA MAPK->Bcl2 Inhibition? MAPK->Bax Activation? Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Mitochondrion->Caspase3 Cytochrome c release Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated anti-cancer signaling pathway.

Experimental Protocols
  • A549 cells are seeded in 96-well plates.

  • After cell attachment, they are treated with various concentrations of this compound.

  • Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • After a further incubation period, the resulting formazan (B1609692) crystals are dissolved in a solubilization solution.

  • The absorbance is measured using a microplate reader to determine cell viability.

  • A549 cells are treated with this compound.

  • Both adherent and floating cells are collected and washed.

  • Cells are then stained with Annexin V-FITC and Propidium Iodide (PI).

  • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Total RNA is extracted from treated and untreated A549 cells.

  • cDNA is synthesized from the extracted RNA via reverse transcription.

  • Real-time quantitative PCR is performed using specific primers for BAX, Caspase-3, BCL2, LC3, and a housekeeping gene (e.g., GAPDH) for normalization.

  • The relative changes in gene expression are calculated using the comparative Ct method.

  • A549 cells are grown to confluence in a culture plate.

  • A scratch or "wound" is created in the cell monolayer.

  • The cells are then treated with this compound.

  • The rate of wound closure is monitored and photographed at different time points to assess cell migration.

Anti-Inflammatory Activity: Suppression of Inflammatory Mediators

This compound has been shown to possess anti-inflammatory properties by inhibiting the production of key inflammatory mediators in hepatocytes.

Quantitative Data

Studies in IL-1β-treated hepatocytes have demonstrated a dose-dependent reduction in the mRNA levels of inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α) upon treatment with this compound. This is accompanied by a decrease in nitric oxide (NO) production and iNOS protein expression.

TreatmentiNOS mRNA level (% of control)TNF-α mRNA level (% of control)Reference
IL-1β alone100%100%
IL-1β + Oxypeucedanin methanolate (30 µM)DecreasedDecreased
IL-1β + Oxypeucedanin methanolate (100 µM)Further DecreasedFurther Decreased

Note: Specific percentage decreases were not consistently reported across all sources, but a clear dose-dependent trend was indicated.

TreatmentNO ProductioniNOS Protein ExpressionReference
IL-1β aloneIncreasedIncreased
IL-1β + Oxypeucedanin methanolateSignificantly SuppressedSuppressed
Postulated Signaling Pathway

The anti-inflammatory effects of furanocoumarins are often linked to the inhibition of the NF-κB and MAPK signaling pathways. A study on the closely related compound, oxypeucedanin hydrate (B1144303), demonstrated its ability to inhibit the TLR4-MD2 complex, thereby suppressing the downstream NF-κB and MAPK signaling cascades in macrophages.[5][6] It is highly probable that this compound shares a similar mechanism in hepatocytes.

G Postulated Anti-Inflammatory Signaling Pathway of this compound OM (+)-Oxypeucedanin methanolate TLR4 TLR4/MD2 Complex OM->TLR4 Inhibition? NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK Inflammatory_Genes Pro-inflammatory Genes (iNOS, TNF-α) NFkB->Inflammatory_Genes Transcription MAPK->Inflammatory_Genes Transcription Inflammation Inflammatory Response Inflammatory_Genes->Inflammation

Caption: Postulated anti-inflammatory signaling pathway.

Experimental Protocols
  • Primary hepatocytes are isolated and cultured.

  • Cells are stimulated with interleukin-1β (IL-1β) to induce an inflammatory response.

  • Concurrently, cells are treated with varying concentrations of this compound.

  • The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

  • The absorbance is read with a spectrophotometer to quantify NO production.

  • Total protein is extracted from treated and untreated hepatocytes.

  • Proteins are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is incubated with primary antibodies against iNOS and a loading control (e.g., β-actin or β-tubulin).

  • Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

  • Total RNA is extracted from the hepatocytes.

  • cDNA is synthesized by reverse transcription.

  • Quantitative PCR is performed using specific primers for iNOS, TNF-α, and a suitable housekeeping gene.

  • Relative gene expression is calculated to determine the effect of the treatment.

Conclusion and Future Directions

The preliminary studies on this compound reveal its potential as a therapeutic agent with both anti-cancer and anti-inflammatory activities. The induction of apoptosis in A549 lung cancer cells and the suppression of key inflammatory mediators in hepatocytes provide a foundation for its mechanism of action. However, further research is imperative to:

  • Elucidate the complete signaling pathways involved in both its anti-cancer and anti-inflammatory effects.

  • Conduct comprehensive dose-response studies to establish the potency and efficacy of the compound.

  • Investigate the effects of this compound on a wider range of cancer cell lines and in in vivo models of cancer and inflammation.

  • Explore the potential for synergistic effects with existing chemotherapeutic and anti-inflammatory drugs.

A deeper understanding of the molecular mechanisms of this compound will be crucial for its potential translation into clinical applications.

References

Chemotaxonomy of Oxypeucedanin-Containing Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypeucedanin (B192039), a linear furanocoumarin, is a secondary metabolite found in a variety of plant species. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antiproliferative, cytotoxic, anti-inflammatory, and neuroprotective effects.[1][2][3] This technical guide provides a comprehensive overview of the chemotaxonomy of plants containing oxypeucedanin, detailing its distribution and concentration across different plant families and genera. Furthermore, this guide outlines key experimental protocols for the isolation, purification, and characterization of oxypeucedanin, and visualizes its known signaling pathways and a representative experimental workflow.

Chemotaxonomic Distribution of Oxypeucedanin

Oxypeucedanin is predominantly found in two major plant families: Apiaceae and Rutaceae .[4] Its presence and concentration can vary significantly between different genera and species, and even between different parts of the same plant.

Apiaceae Family

The Apiaceae family is the most significant source of oxypeucedanin. Several genera within this family are known to produce this compound, with the genus Angelica being one of the most well-documented sources.[5]

Table 1: Quantitative Distribution of Oxypeucedanin in Select Apiaceae Species

GenusSpeciesPlant PartOxypeucedanin Content (% w/w or mg/g)Reference(s)
AngelicaAngelica dahuricaRoot0.17% - 0.35%[6]
Root1.24 - 4.98 mg/g[6]
Root1.5 - 3.0 mg/g[6]
Root1.54 - 2.93 g/100g (in methanolic partitions)[6]
PeucedanumPeucedanum palustreRoot24.3 mg/g[6]
Umbel22.8 mg/g[6]
Stem2.62 mg/g[6]
Leaf2.25 mg/g[6]
PrangosPrangos pabulariaNot specified0.368 ± 0.003 % (as Oxypeucedanin hydrate)[7]
FerulagoFerulago sp.Not specifiedDetected, but quantitative data is sparse in the reviewed literature.[8]
OstericumOstericum koreanumNot specifiedMajor coumarin (B35378) aglycone.[1]
Rutaceae Family

The Rutaceae family, particularly the genus Citrus, is another notable source of oxypeucedanin. It is often found in the peels of citrus fruits.[4]

Table 2: Presence of Oxypeucedanin in Select Rutaceae Species

GenusSpeciesPlant PartOxypeucedanin ContentReference(s)
CitrusCitrus reticulata (Tangerine)PeelReported[9]
Citrus hystrix (Kaffir Lime)Fruit PeelsIsolated and identified[10]
Fingered CitronFruitQuantified[11]

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and characterization of oxypeucedanin from plant materials, primarily focusing on Angelica dahurica as a representative source.

Isolation and Purification of Oxypeucedanin

Method 1: Column Chromatography

This is a traditional and widely used method for the isolation of oxypeucedanin.

  • Plant Material Preparation: Dried and powdered roots of Angelica dahurica are extracted with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 72 hours). The extraction is typically repeated multiple times to ensure maximum yield.

  • Solvent Evaporation: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation: The crude extract is then subjected to column chromatography on silica (B1680970) gel. A gradient elution system is commonly employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

  • Monitoring: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v). Spots corresponding to oxypeucedanin can be visualized under UV light (254 nm).

  • Purification: Fractions containing oxypeucedanin are combined, concentrated, and may be subjected to further purification steps, such as recrystallization or preparative HPLC, to obtain the pure compound.

Method 2: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing sample adsorption and degradation.

  • Crude Extract Preparation: A crude extract is prepared as described in the column chromatography method.

  • Two-Phase Solvent System Selection: A suitable two-phase solvent system is selected. A common system for oxypeucedanin isolation is n-hexane-ethyl acetate-methanol-water. The optimal ratio is determined through preliminary experiments.

  • HSCCC Separation: The crude extract is dissolved in a mixture of the two phases and injected into the HSCCC instrument. The separation is performed in a suitable mode (e.g., head-to-tail).

  • Fraction Collection and Analysis: The effluent is continuously monitored with a UV detector, and fractions are collected based on the chromatogram. The purity of the isolated oxypeucedanin is then assessed by analytical HPLC.

Characterization of Oxypeucedanin

The identity and purity of the isolated oxypeucedanin are confirmed using spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.23 (1H, d, J = 9.78 Hz, H-4), 7.64 (1H, d, J = 2.32 Hz, H-2'), 7.22 (1H, s, H-8), 6.98 (1H, d, J = 1.62 Hz, H-3'), 6.34 (1H, d, J = 9.77 Hz, H-3), 4.61 (1H, dd, J=6.8, H-1''), 4.47 (1H, dd, J=6.8, H-1''), 3.25 (1H, dd, H-2''), 1.36 (3H, s, CH₃), 1.11 (3H, s, CH₃).[2]

  • Mass Spectrometry (MS):

    • EI-MS: m/z 286 [M]⁺, 202 [M-5-subst.]⁺, 85 [5-subst.].[2]

Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of oxypeucedanin in plant extracts.

  • Standard Preparation: A stock solution of pure oxypeucedanin is prepared in a suitable solvent (e.g., methanol) at a known concentration. A series of calibration standards are prepared by diluting the stock solution.

  • Sample Preparation: A known amount of the dried plant material is extracted with a defined volume of solvent. The extract is filtered through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic or acetic acid to improve peak shape).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector at a wavelength where oxypeucedanin shows maximum absorbance (around 320 nm).

  • Quantification: The concentration of oxypeucedanin in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Signaling Pathways and Experimental Workflows

Oxypeucedanin exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for studying its bioactivity.

Signaling Pathways

Diagram 1: Oxypeucedanin-Induced Apoptosis via the Intrinsic Mitochondrial Pathway

apoptosis_pathway oxypeucedanin Oxypeucedanin bcl2 Bcl-2 (Anti-apoptotic) oxypeucedanin->bcl2 Inhibits bax Bax (Pro-apoptotic) oxypeucedanin->bax Promotes mitochondrion Mitochondrion bcl2->mitochondrion Inhibits bax->mitochondrion Promotes cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: Oxypeucedanin induces apoptosis by inhibiting Bcl-2 and promoting Bax, leading to cytochrome c release and caspase activation.

Diagram 2: Modulation of the MAPK Signaling Pathway by Oxypeucedanin

mapk_pathway cluster_erk ERK Pathway cluster_p38 p38 Pathway oxypeucedanin Oxypeucedanin mek1_2 MEK1/2 p_erk2 p-Erk2 oxypeucedanin->p_erk2 Increases Phosphorylation mkk3_6 MKK3/6 p_p38mapk p-p38 MAPK oxypeucedanin->p_p38mapk Increases Phosphorylation erk2 Erk2 mek1_2->erk2 Phosphorylates erk2->p_erk2 cellular_response Cellular Response (e.g., Inflammation, Proliferation) p_erk2->cellular_response p38mapk p38 MAPK mkk3_6->p38mapk Phosphorylates p38mapk->p_p38mapk p_p38mapk->cellular_response

Caption: Oxypeucedanin enhances the phosphorylation of Erk2 and p38 MAPK, influencing downstream cellular responses.

Experimental Workflow

Diagram 3: General Workflow for Bioactivity Screening of Oxypeucedanin

experimental_workflow start Start extraction Plant Material Extraction start->extraction isolation Isolation & Purification of Oxypeucedanin extraction->isolation characterization Structural Characterization (NMR, MS) isolation->characterization in_vitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) characterization->in_vitro pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR) in_vitro->pathway_analysis in_vivo In Vivo Studies (Animal Models) pathway_analysis->in_vivo end End in_vivo->end

Caption: A streamlined workflow for the extraction, isolation, characterization, and bioactivity assessment of oxypeucedanin.

Conclusion

The chemotaxonomic distribution of oxypeucedanin is a critical area of study for natural product researchers and drug development professionals. Its prevalence in the Apiaceae and Rutaceae families highlights these as key sources for further investigation. The detailed experimental protocols provided in this guide offer a practical framework for the isolation, purification, and quantification of this promising bioactive compound. Furthermore, the visualization of its known signaling pathways offers insights into its mechanisms of action, paving the way for targeted therapeutic applications. Continued research into the quantitative distribution of oxypeucedanin across a broader range of plant species and a deeper understanding of its molecular targets will be crucial for fully realizing its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of (+)-Oxypeucedanin Methanolate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Oxypeucedanin methanolate is a furanocoumarin compound found in various medicinal plants, such as those from the Angelica and Citrus genera.[1][2] Preclinical studies have indicated its potential as an anti-inflammatory agent.[1][3] This document provides detailed protocols for evaluating the anti-inflammatory effects of this compound in vitro using the lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line. These cells are a widely used model for studying inflammatory responses.[4] Upon stimulation with LPS, RAW 264.7 cells activate key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[4][5][6]

The protocols outlined below describe methods to quantify the inhibitory effects of this compound on the production of these key inflammatory mediators.

Proposed Mechanism of Action

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is likely achieved through the suppression of key signaling pathways, such as the NF-κB and MAPK pathways, which are crucial for the expression of inflammatory genes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][8] By inhibiting these pathways, this compound can reduce the synthesis of NO and PGE2, as well as the release of pro-inflammatory cytokines.[7]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Inhibits NFkappaB_nuc NF-κB (p65/p50) NFkappaB->NFkappaB_nuc Translocates MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Oxypeucedanin (+)-Oxypeucedanin methanolate Oxypeucedanin->IKK Inhibits Oxypeucedanin->MAPKKK Inhibits DNA DNA NFkappaB_nuc->DNA Binds AP1->DNA Binds Proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) DNA->Proinflammatory_genes Transcription

Caption: Proposed mechanism of action of this compound.

Data Presentation

The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of this compound and its related compound, Oxypeucedanin hydrate (B1144303).

Table 1: Effect of this compound and Oxypeucedanin Hydrate on RAW 264.7 Cell Viability

CompoundConcentration (µM)Cell Viability (%)Standard Deviation
Control 0100± 4.2
Oxypeucedanin hydrate 15>95N/A
30>95N/A
60>95N/A
120>95N/A

Data for Oxypeucedanin hydrate is adapted from a study on LPS-induced RAW264.7 macrophages.[7] this compound is expected to have a similar non-toxic profile at effective concentrations.

Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

CompoundCell LineIC₅₀ (µM)
This compound Primary cultured rat hepatocytes122
Phellopterin (positive control) Primary cultured rat hepatocytes50.6

Data from a study on IL-1β-treated hepatocytes.[9]

Table 3: Inhibition of Pro-inflammatory Mediators by Oxypeucedanin Hydrate in LPS-Stimulated RAW 264.7 Macrophages

MediatorConcentration of Oxypeucedanin Hydrate (µM)Inhibition
TNF-α (mRNA) 15, 30, 60Dose-dependent reduction
IL-6 (mRNA) 15, 30, 60Dose-dependent reduction
IL-1β (mRNA) 15, 30, 60Dose-dependent reduction
iNOS (protein) Not specifiedReduction observed
COX-2 (protein) Not specifiedReduction observed

This table summarizes the qualitative inhibitory effects of Oxypeucedanin hydrate, a closely related compound, as reported in a study on LPS-induced RAW264.7 macrophages.[7]

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage the cells every 2-3 days or when they reach 80-90% confluency.

Preparation of this compound Stock Solution
  • Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 100 mM).

  • Store the stock solution in aliquots at -20°C.

  • On the day of the experiment, dilute the stock solution with culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

In Vitro Anti-inflammatory Assay Workflow

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 A Seed RAW 264.7 cells (1 x 10^5 cells/well in 96-well plate) B Incubate overnight (37°C, 5% CO₂) A->B C Pre-treat with (+)-Oxypeucedanin methanolate (various concentrations) for 1-2 hours B->C D Stimulate with LPS (1 µg/mL) for 24 hours C->D E Collect cell culture supernatant D->E F Perform downstream assays: - NO (Griess Assay) - PGE2 (ELISA) - Cytokines (ELISA) E->F

Caption: Experimental workflow for the in vitro anti-inflammatory assay.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Follow the experimental workflow described in section 4.

  • After 24 hours of LPS stimulation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant in a new 96-well plate.

  • Incubate at room temperature for 10 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite (B80452) concentration using a standard curve prepared with sodium nitrite.

Prostaglandin E2 (PGE2) and Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Assays (ELISA)
  • Follow the experimental workflow described in section 4.

  • After 24 hours of LPS stimulation, collect the cell culture supernatant.

  • Measure the concentrations of PGE2, TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Follow the manufacturer's instructions provided with the ELISA kits for detailed procedures, including the preparation of standards and samples, incubation times, and washing steps.

  • Measure the absorbance at the recommended wavelength (typically 450 nm) using a microplate reader.

  • Calculate the concentrations of the respective mediators based on the standard curves.

Conclusion

The protocols detailed in this document provide a comprehensive framework for evaluating the in vitro anti-inflammatory properties of this compound. By measuring its effects on key inflammatory mediators and pathways in LPS-stimulated RAW 264.7 macrophages, researchers can gain valuable insights into its potential as a therapeutic agent for inflammatory diseases. It is recommended to include appropriate positive controls, such as known anti-inflammatory drugs (e.g., dexamethasone (B1670325) or indomethacin), to validate the assay results.

References

Application Note: Assessing the Cytotoxicity of (+)-Oxypeucedanin Methanolate using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Oxypeucedanin, a furanocoumarin found in several medicinal plants of the Apiaceae and Rutaceae families, has garnered significant interest for its diverse biological activities, including potent antiproliferative and cytotoxic effects against various cancer cell lines.[1][2][3] This application note provides a detailed protocol for assessing the cytotoxicity of (+)-Oxypeucedanin methanolate using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a widely accepted method for evaluating cell viability and is crucial in the early phases of drug discovery and development.[4][5][6]

The principle of the MTT assay is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan (B1609692) product by mitochondrial dehydrogenases, primarily succinate (B1194679) dehydrogenase, in metabolically active cells.[4][7][8] The quantity of formazan produced is directly proportional to the number of viable cells.[5][8][9] By measuring the absorbance of the solubilized formazan, one can quantify the inhibitory effect of a test compound on cell proliferation and determine key parameters such as the half-maximal inhibitory concentration (IC50).[7]

This protocol is designed for researchers, scientists, and professionals in drug development engaged in screening natural compounds for potential therapeutic efficacy.

Experimental Protocols

Materials and Reagents
  • Cell Lines: Human cancer cell lines (e.g., HeLa - cervical cancer, Caco-2 - colorectal adenocarcinoma, SK-Hep-1 - liver adenocarcinoma).

  • Test Compound: this compound.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile Phosphate Buffered Saline (PBS). The solution should be filter-sterilized and stored at -20°C, protected from light.[5]

  • Solubilization Solution: Dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl.[7]

  • Phosphate Buffered Saline (PBS): pH 7.4.

  • Trypsin-EDTA: 0.25% solution.

  • Equipment:

    • 96-well flat-bottom sterile cell culture plates.

    • Humidified incubator (37°C, 5% CO2).

    • Laminar flow hood.

    • Microplate reader (spectrophotometer) capable of reading absorbance at 570 nm.

    • Inverted microscope.

    • Multichannel pipette.

Preparation of Solutions
  • Test Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO. Store at -20°C.

    • Note: The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in a serum-free culture medium to achieve the desired final concentrations for treatment.

MTT Assay Protocol for Adherent Cells
  • Cell Seeding:

    • Harvest cells that are in the exponential growth phase using Trypsin-EDTA.

    • Resuspend the cells in a fresh complete medium and perform a cell count (e.g., using a hemocytometer).

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, carefully remove the medium.

    • Add 100 µL of the prepared working solutions of this compound (at various concentrations) to the respective wells.

    • Include a "vehicle control" group (cells treated with medium containing the same concentration of DMSO as the highest compound concentration) and a "blank" group (medium only, no cells) for background correction.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[10]

    • Gently mix the plate and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[7]

  • Formazan Solubilization:

    • After the incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.[7]

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7][9]

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[6][8][9] A reference wavelength of 630 nm can be used to reduce background noise.[4]

Data Analysis
  • Calculate Cell Viability:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Determine IC50 Value:

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with graphing software (like GraphPad Prism or similar) to determine the IC50 value. The IC50 is the concentration of the compound that inhibits cell viability by 50%.

Data Presentation

The cytotoxic activity of (+)-Oxypeucedanin is cell-line dependent. The table below summarizes representative IC50 values reported for Oxypeucedanin and its derivatives against various human cancer cell lines.

CompoundCell LineIncubation Time (hours)IC50 ValueReference
(+)-OxypeucedaninHeLa16~3-4 µg/mL[11][12]
Oxypeucedanin Hydrate MonoacetateCaco-22446.3 µM[13]
(+)-OxypeucedaninSK-Hep-124No significant toxicity up to 100 µM[1]
(+)-OxypeucedaninPC122No significant toxicity up to 100 µg/mL[14]

Note: The data presented are for (+)-Oxypeucedanin and its derivatives. The specific methanolate form may exhibit different IC50 values and should be determined experimentally.

Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis seed 1. Seed Cells in 96-well plate incubate1 2. Incubate 24h (Cell Adhesion) seed->incubate1 treat 3. Add (+)-Oxypeucedanin Methanolate incubate1->treat incubate2 4. Incubate 24-72h treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Add DMSO to Solubilize Crystals incubate3->solubilize read 8. Read Absorbance at 570 nm solubilize->read calculate 9. Calculate % Viability and IC50 read->calculate

Caption: Workflow diagram of the MTT assay for cytotoxicity assessment.

Potential Signaling Pathway

Studies have shown that Oxypeucedanin can induce apoptosis through the intrinsic mitochondrial pathway.[14] This involves changes in mitochondrial membrane potential and the activation of caspase cascades.

Apoptosis_Pathway cluster_mito Mitochondrion cluster_cyto Cytosol compound (+)-Oxypeucedanin Methanolate bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 inhibits bax Bax (Pro-apoptotic) compound->bax promotes mmp Loss of Mitochondrial Membrane Potential bax->mmp cyto_c Cytochrome c Release mmp->cyto_c casp9 Caspase-9 (Initiator) cyto_c->casp9 activates casp3 Caspase-3 (Executioner) casp9->casp3 activates apoptosis Apoptosis casp3->apoptosis leads to

Caption: Simplified intrinsic apoptosis pathway induced by (+)-Oxypeucedanin.

References

Application Notes and Protocols: Animal Models for In Vivo Efficacy Testing of Furanocoumarins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of common animal models used to assess the in vivo efficacy of furanocoumarins, a class of naturally occurring compounds with diverse pharmacological activities.[1][2] The notes are supplemented with detailed protocols for key experimental models and summarized data from relevant studies. The primary therapeutic areas covered include oncology, inflammation, and neuroprotection.

Application Note: Anticancer Efficacy Models

Furanocoumarins have demonstrated significant potential in cancer therapy by modulating various signaling pathways that lead to apoptosis, autophagy, and cell cycle arrest in malignant cells.[3][4][5] Animal models, particularly xenograft and syngeneic tumor models in mice, are crucial for evaluating the in vivo anticancer efficacy of these compounds.[3][6]

Common Models:

  • Xenograft Models: Human cancer cell lines (e.g., lung, liver, cervical) are implanted into immunodeficient mice (e.g., BALB/c nude mice). This allows for the direct assessment of a compound's effect on human tumor growth.[3] Studies have used this model to test furanocoumarins like bergamottin (B190657) and alloimperatorin.[3][7]

  • Syngeneic Models: Murine cancer cells are implanted into immunocompetent mice of the same strain (e.g., 4T1 breast cancer cells in BALB/c mice). This model is advantageous for studying the interplay between the compound, the tumor, and the host immune system.[6]

  • Chemically-Induced Carcinogenesis Models: Carcinogens like benzo[a]pyrene (B130552) are used to induce tumors, for instance, in mouse skin. This model is useful for evaluating the chemopreventive potential of furanocoumarins like bergamottin.[8][9]

Key Furanocoumarins Studied: Bergapten (B1666803), Bergamottin, Psoralen, Alloimperatorin.[3][6][7]

Data Summary: Anticancer Efficacy of Furanocoumarins
FuranocoumarinAnimal ModelCancer TypeDosage & DurationKey Efficacy EndpointsReference
Bergamottin Mouse liver xenograft (BALB/c-nu/nu mice)Liver Cancer50 mg/kg for 16 daysReduced cancer cell growth; Decreased p-VEGFR[3]
Bergapten Mouse lung xenograft (BALB/c nude mice)Lung Cancer100 mg/kg for 18 daysReduced cancer cell growth[3]
Psoralen Syngeneic 4T1 tumor model (mice)Breast CancerNot specifiedSignificant reduction in tumor burden (with electromagnetic radiation)[6]
Alloimperatorin Xenograft model (nude mice)Cervical CancerNot specifiedInhibited tumor growth[7]

Protocol: Human Tumor Xenograft Model in Nude Mice

This protocol describes a general procedure for evaluating the anticancer efficacy of a furanocoumarin using a subcutaneous xenograft model.

Experimental Workflow: Xenograft Efficacy Study

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cell_culture 1. Cancer Cell Culture (e.g., A549, HeLa) animal_acclimate 2. Animal Acclimation (BALB/c nude mice, 4-6 weeks old) cell_harvest 3. Cell Harvest & Viability Check implant 4. Subcutaneous Implantation (e.g., 5x10^6 cells in flank) cell_harvest->implant tumor_growth 5. Tumor Growth Monitoring (Until ~100 mm³) implant->tumor_growth randomize 6. Randomization into Groups (Vehicle, Furanocoumarin, Positive Control) tumor_growth->randomize treatment 7. Treatment Administration (e.g., Oral gavage, IP injection daily) randomize->treatment measurement 8. Tumor Volume Measurement (Calipers, 2-3 times/week) treatment->measurement euthanasia 9. Euthanasia & Tumor Excision (At study endpoint) measurement->euthanasia analysis 10. Data Analysis (Tumor weight, IHC, Western Blot) euthanasia->analysis

Caption: Workflow for an in vivo anticancer xenograft study.

Methodology:

  • Cell Culture: Culture human cancer cells (e.g., HeLa for cervical cancer) under standard conditions.[7]

  • Animal Handling: Use 4-6 week old female BALB/c nude mice. Allow them to acclimatize for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee.[7]

  • Tumor Implantation: Harvest cells during the logarithmic growth phase. Resuspend cells in a sterile medium (e.g., PBS) at a concentration of 5 x 107 cells/mL. Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

  • Treatment:

    • Monitor tumor growth using calipers. When tumors reach a volume of approximately 100 mm³, randomize the mice into treatment groups (e.g., vehicle control, furanocoumarin low dose, furanocoumarin high dose).

    • Prepare the furanocoumarin (e.g., Alloimperatorin) in a suitable vehicle (e.g., 0.1% DMSO in saline).[7]

    • Administer the treatment daily via intraperitoneal injection or oral gavage for the specified duration (e.g., 16-18 days).[3]

  • Efficacy Assessment:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 × length × width²).

    • Monitor animal body weight and general health throughout the study.

  • Endpoint Analysis:

    • At the end of the study, euthanize the animals and excise the tumors.

    • Weigh the tumors.

    • Process tumor tissue for further analysis, such as immunohistochemistry (e.g., for p-VEGFR) or Western blotting to investigate the mechanism of action.[3]

Application Note: Anti-inflammatory Efficacy Models

Furanocoumarins like imperatorin (B1671801) and bergapten have demonstrated notable anti-inflammatory properties.[10][11] In vivo models of acute and chronic inflammation are employed to quantify these effects and elucidate the underlying mechanisms, which often involve the inhibition of pro-inflammatory mediators and pathways like NF-κB.[10][12]

Common Models:

  • Carrageenan-Induced Paw Edema: A widely used model for acute inflammation. The injection of carrageenan into the paw of a mouse or rat induces a biphasic inflammatory response, allowing for the evaluation of a compound's ability to reduce edema.[10][11]

  • Acetic Acid-Induced Vascular Permeability: This model assesses a compound's ability to reduce the leakage of plasma into the peritoneal cavity after an injection of acetic acid, an indicator of anti-inflammatory activity.[13]

  • LPS-Induced Endotoxemia: Lipopolysaccharide (LPS) administration in mice induces a systemic inflammatory response, characterized by the release of cytokines like TNF-α and IL-6. This model is used to test the systemic anti-inflammatory effects of compounds.[10][11]

  • Zebrafish Tail-Injury Model: This model in transgenic zebrafish larvae allows for the direct visualization and quantification of neutrophil and macrophage migration to a site of injury, providing insights into a compound's effect on immune cell trafficking.[14]

Data Summary: Anti-inflammatory Efficacy of Furanocoumarins
FuranocoumarinAnimal ModelInflammatory ModelDosageKey Efficacy EndpointsReference
Imperatorin MiceCarrageenan-induced paw edema15, 30, 60 mg/kg (oral)Significantly inhibited paw edema[13]
Imperatorin MiceAcetic acid-induced vascular permeability15, 30, 60 mg/kg (oral)Significantly inhibited vascular permeability[13]
Imperatorin MiceLPS-induced endotoxemiaNot specifiedReduced plasma levels of TNF-α, IL-6, IL-1β[10]
Bergapten MiceCarrageenan-induced paw inflammationED₅₀ = 2.96 mg/kgAmeliorated paw inflammation[11]
Bergapten MiceAcetic acid-induced writhingED₅₀ = 2.96 mg/kgAmeliorated inflammatory hyperalgesia[11]
Bergapten Zebrafish LarvaeTail-cutting induced inflammationNot specifiedSuppressed recruitment of neutrophils and macrophages; Reduced ROS and NO production[14]
Xanthotoxin MiceLPS-induced neuroinflammation15 mg/kgDecreased levels of TNF-α and COX-II[15]

Protocol: Carrageenan-Induced Paw Edema in Mice

This protocol details the procedure for assessing the anti-inflammatory activity of a furanocoumarin in a model of acute inflammation.

Imperatorin's Anti-inflammatory Mechanism via NF-κB Pathway

G cluster_cytoplasm Cytoplasm LPS LPS (Inflammatory Stimulus) IKK IKK LPS->IKK Activates Imperatorin Imperatorin Imperatorin->IKK Inhibits IkB IκB IKK->IkB Phosphorylates p65_IkB p65-IκB (Inactive Complex) IkB->p65_IkB Degrades p65 p65 p65_nuc p65 (Nucleus) p65->p65_nuc Translocates Cytokines Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) p65_nuc->Cytokines Induces Inflammation Inflammation Cytokines->Inflammation p65_IkB->p65 Releases

Caption: Imperatorin inhibits the NF-κB inflammatory pathway.[10]

Methodology:

  • Animals: Use male ICR mice (20±2 g). Acclimatize for one week with free access to food and water.[13]

  • Grouping and Dosing:

    • Randomly divide mice into five groups (n=10 per group): Control (vehicle), Positive Control (Indomethacin, 10 mg/kg), and three Furanocoumarin groups (e.g., Imperatorin at 15, 30, and 60 mg/kg).[13]

    • Administer the respective treatments orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema:

    • One hour after treatment administration, inject 0.05 mL of 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw of each mouse.

    • The left hind paw serves as a non-inflamed control.

  • Measurement of Edema:

    • Measure the paw volume of both hind paws using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.

    • The degree of swelling is calculated as the difference in volume between the right and left paw.

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each treated group compared to the control group at each time point.

    • Statistical analysis can be performed using ANOVA followed by a post-hoc test. A p-value < 0.05 is considered significant.[10]

Application Note: Neuroprotective Efficacy Models

Several furanocoumarins are being investigated for their neuroprotective effects in models of neurodegenerative diseases and cognitive dysfunction.[12][16] These studies often focus on the compounds' ability to mitigate oxidative stress, neuroinflammation, and neuronal apoptosis.[16][17]

Common Models:

  • MPTP-Induced Parkinson's Disease Model: Intraperitoneal injection of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) in C57BL/6 mice selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease. This model is used to test compounds like Imperatorin for their ability to prevent neuronal loss and improve motor function.[16]

  • LPS-Induced Cognitive Dysfunction: Systemic administration of LPS induces neuroinflammation, leading to memory and learning deficits in mice. This model is used to evaluate the procognitive and anti-neuroinflammatory effects of compounds like Xanthotoxin.[15]

  • Vascular Dementia (2VO) Model: The permanent bilateral common carotid artery occlusion (2VO) in rats induces chronic cerebral hypoperfusion, leading to cognitive impairment and neuronal damage, modeling vascular dementia. This model has been used to assess the efficacy of Imperatorin.[18]

Data Summary: Neuroprotective Efficacy of Furanocoumarins
FuranocoumarinAnimal ModelNeurological ModelDosage & DurationKey Efficacy EndpointsReference
Imperatorin C57BL/6 MiceMPTP-induced Parkinson's Disease5 mg/kg for 25 days (i.p.)Improved motor and cognitive function; Inhibited dopaminergic neuron loss; Suppressed neuroinflammation and oxidative stress[16]
Imperatorin RatsVascular Dementia (2VO)2.5, 5, 10 mg/kg for 12 weeks (i.p.)Reduced cognitive dysfunction; Attenuated morphological damage of hippocampal neurons; Inhibited apoptosis[18]
Xanthotoxin MiceLPS-induced cognitive dysfunction15 mg/kg for 7 daysImproved cognitive processes; Reduced acetylcholinesterase levels; Decreased TNF-α and COX-II[15]

Protocol: MPTP-Induced Parkinson's Disease Model in Mice

This protocol outlines the procedure for evaluating the neuroprotective effects of a furanocoumarin in a mouse model of Parkinson's disease.

Neuroprotective Signaling Pathway of Imperatorindot

// Nodes MPTP [label="MPTP Toxicity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Imperatorin [label="Imperatorin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; Neuronal_Survival [label="Neuronal Survival & Protection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Neuroinflammation &\nOxidative Stress", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges MPTP -> PI3K [label="Inhibits", color="#EA4335", style=bold, fontcolor="#EA4335"]; MPTP -> Inflammation [label="Induces"]; PI3K -> Akt [label="Activates"]; Akt -> Neuronal_Survival [label="Promotes"]; Akt -> Inflammation [label="Inhibits", color="#34A853", style=bold, fontcolor="#34A853"];

Imperatorin -> PI3K [label="Activates", color="#34A853", style=bold, fontcolor="#34A853"]; }

References

Application Notes and Protocols for Cell Cycle Analysis in Cancer Cells Using (+)-Oxypeucedanin Methanolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Oxypeucedanin methanolate, a furanocoumarin derivative, has demonstrated notable anti-proliferative and pro-apoptotic activities in various cancer cell lines. A key mechanism underlying its anti-cancer effects is the induction of cell cycle arrest, a critical process in controlling cell division and proliferation. These application notes provide a comprehensive overview of the use of this compound for cell cycle analysis in cancer research, including detailed protocols and data interpretation.

Principle of Action

This compound and its related compound, Oxypeucedanin (B192039), have been shown to induce cell cycle arrest primarily at the G2/M phase in several cancer cell lines. This arrest is often mediated through the modulation of key signaling pathways, including the p53 and Mitogen-Activated Protein Kinase (MAPK) pathways. By arresting cells in a specific phase of the cell cycle, this compound can inhibit tumor growth and enhance the efficacy of other chemotherapeutic agents.

Quantitative Data Summary

The following tables summarize the quantitative effects of Oxypeucedanin, a compound closely related to this compound, on the cell cycle distribution of various cancer cell lines. While specific data for this compound is still emerging, the data for Oxypeucedanin provides a strong indication of its potential effects.

Table 1: Effect of Oxypeucedanin on Cell Cycle Distribution in Human Hepatoma (SK-Hep-1) Cells [1]

Treatment (24h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Vehicle)60.1217.2222.66
Oxypeucedanin (25 µM)56.3316.8726.80
Oxypeucedanin (50 µM)52.1115.9931.90
Oxypeucedanin (75 µM)49.8814.2235.90

Table 2: Effect of Oxypeucedanin on Cell Cycle Distribution in Human Prostate Carcinoma (DU145) Cells [2][3]

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (24h)54.825.519.7
Oxypeucedanin (100 µM, 24h)28.915.355.8
Control (48h)56.224.119.7
Oxypeucedanin (100 µM, 48h)20.111.268.7

Table 3: Effect of Oxypeucedanin on Cell Cycle Distribution in Mouse Neuroblastoma (Neuro-2A) Cells

TreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)
Control (24h)65.415.219.4
Oxypeucedanin (100 µM, 24h)38.110.551.4
Control (48h)63.816.919.3
Oxypeucedanin (100 µM, 48h)33.79.856.5

Signaling Pathways

This compound and its analogs modulate several key signaling pathways involved in cell cycle regulation and apoptosis.

p53 Signaling Pathway

In human hepatoma cells (SK-Hep-1), Oxypeucedanin has been shown to activate the p53 signaling pathway.[4] This leads to the induction of p21 and MDM2, contributing to cell cycle arrest.[4] The growth-inhibitory effects of Oxypeucedanin were found to be p53-dependent, as p53-null cells were less sensitive to the compound.[4]

p53_pathway Oxypeucedanin (+)-Oxypeucedanin methanolate p53 p53 Oxypeucedanin->p53 activates MDM2 MDM2 p53->MDM2 induces p21 p21 p53->p21 induces G2M_arrest G2/M Arrest p21->G2M_arrest promotes MAPK_pathway Oxypeucedanin (+)-Oxypeucedanin methanolate MAPKKK MAPKKK Oxypeucedanin->MAPKKK modulates MAPKK MAPKK (MEK) MAPKKK->MAPKK activates MAPK MAPK (Erk, p38) MAPKK->MAPK activates Cellular_Response Cellular Response (e.g., Apoptosis) MAPK->Cellular_Response leads to cell_cycle_workflow start Start: Cancer Cell Culture treatment Treat with (+)-Oxypeucedanin methanolate or Vehicle start->treatment harvest Harvest Cells (Trypsinization/Scraping) treatment->harvest wash1 Wash with PBS harvest->wash1 fix Fix with Cold 70% Ethanol wash1->fix wash2 Wash with PBS fix->wash2 stain Stain with Propidium Iodide and RNase A wash2->stain analysis Analyze by Flow Cytometry stain->analysis end End: Determine Cell Cycle Distribution analysis->end

References

Application Notes and Protocols for (+)-Oxypeucedanin Methanolate in Prostaglandin E2 Production Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (+)-Oxypeucedanin methanolate as an inhibitor of prostaglandin (B15479496) E2 (PGE2) production. This document includes details on its mechanism of action, protocols for experimental validation, and data presentation guidelines.

Introduction

This compound is a naturally occurring furanocoumarin isolated from the roots of Angelica dahurica[1]. It has been identified as an inhibitor of lipopolysaccharide (LPS)-induced PGE2 production[1]. PGE2 is a key mediator of inflammation, pain, and fever, and its synthesis is a critical target for anti-inflammatory drug development. The overproduction of PGE2 is associated with various inflammatory diseases. Therefore, inhibitors of PGE2 synthesis, such as this compound, are valuable tools for research and potential therapeutic agents.

Mechanism of Action

The inflammatory response, often triggered by stimuli like LPS, leads to the upregulation of key enzymes involved in the synthesis of PGE2. The primary pathway involves the liberation of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2. Subsequently, microsomal prostaglandin E synthase-1 (mPGES-1) catalyzes the isomerization of PGH2 to PGE2.

Studies on furanocoumarins isolated from Angelica dahurica, including this compound, have shown that their inhibitory effect on PGE2 production is due to the suppression of both COX-2 and mPGES-1 expression at the protein level[1]. By downregulating the expression of these critical enzymes, this compound effectively reduces the capacity of cells to produce PGE2 in response to inflammatory stimuli.

Signaling Pathway of LPS-Induced Prostaglandin E2 Production and Inhibition by this compound

PGE2_Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Activates NFkB NF-κB Signaling Pathway TLR4->NFkB COX2_gene COX-2 Gene Transcription NFkB->COX2_gene mPGES1_gene mPGES-1 Gene Transcription NFkB->mPGES1_gene COX2_protein COX-2 Protein COX2_gene->COX2_protein Translation mPGES1_protein mPGES-1 Protein mPGES1_gene->mPGES1_protein Translation PGH2 Prostaglandin H2 (PGH2) COX2_protein->PGH2 PGE2 Prostaglandin E2 (PGE2) mPGES1_protein->PGE2 AA Arachidonic Acid AA->PGH2 Metabolized by PGH2->PGE2 Isomerized by Oxypeucedanin (+)-Oxypeucedanin Methanolate Oxypeucedanin->COX2_gene Inhibits Oxypeucedanin->mPGES1_gene Inhibits

Caption: LPS-induced PGE2 production pathway and the inhibitory points of this compound.

Data Presentation

The following tables summarize the inhibitory effects of furanocoumarins from Angelica dahurica on PGE2 production. While specific quantitative data for this compound is not detailed in the primary literature, which focuses on more potent compounds from the same extract, its activity has been confirmed.

Table 1: Inhibitory Activity of Furanocoumarins on LPS-Induced PGE2 Production

CompoundConcentration (µM)Inhibition of PGE2 Production
This compound Not specifiedInhibitory activity observed
Imperatorin (B1671801)3 - 30Potent, concentration-dependent inhibition
Phellopterin30Significant inhibition
Isoimperatorin30Significant inhibition
Byakangelicin30Weak inhibition
Indomethacin (Control)0.1Potent inhibition

Note: The primary study by Ban et al. (2003) focused on the high potency of imperatorin and did not provide specific IC50 values for this compound.

Table 2: Effect of Imperatorin on COX-2 and mPGES-1 Protein Expression

TreatmentConcentration (µM)COX-2 ExpressionmPGES-1 Expression
Control-Basal LevelBasal Level
LPS (1 µg/mL)-UpregulatedUpregulated
LPS + Imperatorin3ReducedReduced
LPS + Imperatorin10Significantly ReducedSignificantly Reduced
LPS + Imperatorin30Strongly ReducedStrongly Reduced

Note: This data for Imperatorin illustrates the mechanism of action shared by the furanocoumarins from Angelica dahurica, including this compound, which involves the downregulation of COX-2 and mPGES-1 expression.

Experimental Protocols

The following are detailed protocols for key experiments to assess the inhibitory effect of this compound on PGE2 production.

Cell Viability Assay (MTT Assay)

This protocol is essential to ensure that the observed inhibition of PGE2 production is not due to cytotoxicity of the compound.

Workflow for MTT Cell Viability Assay

MTT_Workflow A Seed cells in a 96-well plate B Incubate overnight to allow cell attachment A->B C Treat cells with various concentrations of This compound B->C D Incubate for 24 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours to allow formazan (B1609692) formation E->F G Solubilize formazan crystals with DMSO or other solvent F->G H Measure absorbance at 570 nm G->H

Caption: A typical workflow for assessing cell viability using the MTT assay.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM with 10% FBS.

  • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence.

  • Prepare serial dilutions of this compound in DMEM.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO in DMEM).

  • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

LPS-Induced PGE2 Production Inhibition Assay

This assay directly measures the inhibitory effect of the compound on PGE2 synthesis in stimulated macrophage cells.

Workflow for PGE2 Inhibition Assay

PGE2_Inhibition_Workflow A Seed RAW 264.7 cells in a 24-well plate B Incubate overnight A->B C Pre-treat cells with This compound for 1 hour B->C D Stimulate cells with LPS (1 µg/mL) C->D E Incubate for 24 hours D->E F Collect cell culture supernatant E->F G Measure PGE2 concentration using an ELISA kit F->G H Analyze data and determine % inhibition G->H

Caption: Standard workflow for measuring the inhibition of LPS-induced PGE2 production.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM with 10% FBS

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • PGE2 ELISA kit

  • 24-well plates

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well in 500 µL of DMEM with 10% FBS.

  • Incubate overnight at 37°C and 5% CO₂.

  • Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • Stimulate the cells with LPS at a final concentration of 1 µg/mL.

  • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Collect the cell culture supernatant and store at -80°C until analysis.

  • Measure the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

  • Calculate the percentage inhibition of PGE2 production for each concentration of the compound compared to the LPS-stimulated control.

Western Blot Analysis for COX-2 and mPGES-1 Expression

This protocol is used to determine if the inhibition of PGE2 production is due to the downregulation of COX-2 and mPGES-1 protein expression.

Workflow for Western Blot Analysis

Western_Blot_Workflow A Cell treatment with LPS and This compound B Cell lysis and protein extraction A->B C Protein quantification (e.g., BCA assay) B->C D SDS-PAGE to separate proteins by size C->D E Transfer of proteins to a PVDF membrane D->E F Blocking of non-specific binding sites E->F G Incubation with primary antibodies (anti-COX-2, anti-mPGES-1, anti-β-actin) F->G H Incubation with HRP-conjugated secondary antibodies G->H I Detection with ECL substrate and imaging H->I J Densitometric analysis of protein bands I->J

Caption: A generalized workflow for the detection of protein expression by Western blotting.

Materials:

  • Treated cell pellets from the PGE2 inhibition assay

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-COX-2, anti-mPGES-1, and anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) detection reagent

Procedure:

  • After treating the cells with LPS and this compound as in the PGE2 assay, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates and collect the supernatant containing the protein.

  • Determine the protein concentration of each sample using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against COX-2, mPGES-1, or β-actin overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Perform densitometric analysis to quantify the protein expression levels relative to the loading control (β-actin).

Conclusion

This compound serves as a valuable research tool for studying the inflammatory cascade, specifically the production of PGE2. The provided protocols offer a framework for researchers to investigate its inhibitory effects and mechanism of action in a laboratory setting. While detailed quantitative data for this specific compound is limited in the current literature, the established activity of the furanocoumarin class of compounds from Angelica dahurica provides a strong basis for its application in PGE2 inhibition studies. Further research to quantify the IC50 of this compound would be a valuable contribution to the field.

References

Application Notes and Protocols for Wound Healing Assays Using Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wound healing is a complex and highly regulated biological process essential for maintaining the integrity of the skin and other tissues. This process is broadly categorized into four overlapping phases: hemostasis, inflammation, proliferation, and tissue remodeling.[1][2][3] Natural compounds have emerged as a promising avenue for the development of novel therapeutics to accelerate and improve wound healing, owing to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[2][3][4] This document provides a detailed protocol for an in vitro wound healing assay, commonly known as the scratch assay, to evaluate the therapeutic potential of natural compounds, using the hypothetical example of (+)-Oxypeucedanin methanolate.

The scratch assay is a straightforward and widely used method to study cell migration in vitro.[5][6] It mimics the migration of cells in vivo during the initial stages of wound healing. The protocol involves creating a "scratch" in a confluent cell monolayer and monitoring the rate at which the cells migrate to close the gap over time.[5] This allows for the quantitative assessment of the effects of test compounds on cell migration.

Key signaling pathways that play a crucial role in regulating cell migration and proliferation during wound healing include the PI3K/AKT/mTOR and ERK1/2 MAPK pathways.[1][7][8][9][10] The PI3K/AKT/mTOR pathway is integral to cell growth, survival, and proliferation, and its activation has been shown to accelerate wound healing.[1][7][11][12] The ERK1/2 MAPK pathway is also critical for cell proliferation and migration in response to growth factors.[8][9][13] Understanding the modulation of these pathways by natural compounds can provide valuable insights into their mechanisms of action.

Experimental Protocols

In Vitro Wound Healing (Scratch) Assay

This protocol details the steps for conducting a scratch assay to assess the effect of a natural compound on the migration of cultured cells, such as human dermal fibroblasts (HDFs) or human keratinocytes (HaCaT).

Materials:

  • Human Dermal Fibroblasts (HDFs) or HaCaT keratinocytes

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 24-well tissue culture plates

  • Sterile 200 µL or 1 mL pipette tips[5][14]

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding: Seed the cells into 24-well plates at a density that will form a confluent monolayer within 24 hours.[6] For HDFs, a typical seeding density is 5 x 10^4 cells/well.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 until the cells reach approximately 90-100% confluency.

  • Serum Starvation (Optional): To minimize the effect of cell proliferation on wound closure, you can serum-starve the cells for 2-4 hours prior to creating the scratch by replacing the growth medium with serum-free medium.[5]

  • Creating the Scratch: Using a sterile 200 µL pipette tip, create a straight scratch down the center of each well.[5][15] Apply consistent pressure to ensure a uniform width of the cell-free gap. A cross-shaped scratch can also be made.[6][16]

  • Washing: Gently wash the wells twice with sterile PBS to remove any detached cells and debris.[5][15]

  • Treatment: Replace the PBS with fresh culture medium containing the desired concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (e.g., a known growth factor like EGF).

  • Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using an inverted microscope at 4x or 10x magnification.[16] Mark the specific locations on the plate to ensure that the same fields are imaged at subsequent time points.[14][16]

  • Incubation and Imaging: Incubate the plates and capture images of the same scratch areas at regular intervals (e.g., 6, 12, and 24 hours).[16]

  • Data Analysis: Measure the width or the area of the scratch at each time point using image analysis software. The rate of wound closure can be calculated as a percentage of the initial wound area.

    • Wound Closure (%) = [(Initial Wound Area - Wound Area at T) / Initial Wound Area] x 100

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for assessing the effect of the natural compound on the activation of key proteins in the PI3K/AKT/mTOR and ERK1/2 MAPK signaling pathways.

Materials:

  • Cell lysates from treated and control cells

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-p-ERK1/2, anti-ERK1/2, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Lysis and Protein Quantification: After treatment with the natural compound for a specified time, lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Block the membrane and incubate it with the primary antibodies overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. Use a loading control like β-actin to ensure equal protein loading.

Data Presentation

Note: The following data is hypothetical and for illustrative purposes to demonstrate how to present quantitative results for a wound healing assay with a natural compound like this compound.

Table 1: Effect of this compound on Cell Migration in Scratch Assay

Treatment GroupConcentration (µM)Wound Closure at 12h (%)Wound Closure at 24h (%)
Vehicle Control (0.1% DMSO) 025.3 ± 2.148.7 ± 3.5
This compound 135.8 ± 2.965.2 ± 4.1
1052.1 ± 3.8 89.6 ± 5.2
5048.5 ± 3.5 85.3 ± 4.8
Positive Control (EGF) 10 ng/mL60.2 ± 4.5 95.1 ± 3.9

*Data are presented as mean ± SD (n=3). *p < 0.05, *p < 0.01 compared to the vehicle control group.

Table 2: Effect of this compound on the Expression of Key Signaling Proteins

Treatment GroupConcentration (µM)p-PI3K / PI3K (Relative Intensity)p-AKT / AKT (Relative Intensity)p-mTOR / mTOR (Relative Intensity)p-ERK1/2 / ERK1/2 (Relative Intensity)
Vehicle Control (0.1% DMSO) 01.00 ± 0.081.00 ± 0.091.00 ± 0.111.00 ± 0.07
This compound 101.85 ± 0.15 2.10 ± 0.181.95 ± 0.16 1.75 ± 0.14

*Data are presented as mean ± SD (n=3). *p < 0.01 compared to the vehicle control group.

Visualization of Pathways and Workflows

experimental_workflow cluster_prep Cell Preparation cluster_assay Scratch Assay cluster_analysis Data Acquisition & Analysis cluster_mechanism Mechanism of Action cell_seeding Seed Cells in 24-well Plate confluency Incubate to Confluency cell_seeding->confluency create_scratch Create Scratch confluency->create_scratch wash_cells Wash with PBS create_scratch->wash_cells add_treatment Add Natural Compound wash_cells->add_treatment imaging_t0 Image at Time 0 add_treatment->imaging_t0 cell_lysis Cell Lysis add_treatment->cell_lysis incubation_imaging Incubate & Image at Intervals imaging_t0->incubation_imaging data_analysis Analyze Wound Closure incubation_imaging->data_analysis western_blot Western Blot cell_lysis->western_blot pathway_analysis Analyze Signaling Pathways western_blot->pathway_analysis

Caption: Experimental workflow for the in vitro wound healing assay.

PI3K_AKT_mTOR_pathway natural_compound (+)-Oxypeucedanin methanolate receptor Growth Factor Receptor natural_compound->receptor Activates PI3K PI3K receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates cell_migration Cell Migration & Proliferation mTOR->cell_migration Promotes

Caption: The PI3K/AKT/mTOR signaling pathway in wound healing.

ERK12_MAPK_pathway natural_compound (+)-Oxypeucedanin methanolate receptor Growth Factor Receptor natural_compound->receptor Activates Ras Ras receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK12 ERK1/2 MEK->ERK12 Activates transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) ERK12->transcription_factors Activates cell_migration Cell Migration & Proliferation transcription_factors->cell_migration Promotes

Caption: The ERK1/2 MAPK signaling pathway in wound healing.

References

Application Notes and Protocols: Investigating the Antimicrobial Spectrum of (+)-Oxypeucedanin Methanolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Oxypeucedanin methanolate is a furanocoumarin that has been investigated for various biological activities. While its anti-inflammatory properties are documented, its specific antimicrobial spectrum remains largely uncharacterized.[1][2][3] These application notes provide a comprehensive framework for researchers to systematically investigate the antibacterial and antifungal properties of this compound. The protocols outlined below describe standard methodologies for determining its in vitro antimicrobial activity, including initial screening and quantitative assessment of inhibitory concentrations.

Introduction

Furanocoumarins are a class of organic compounds produced by a variety of plants, known for their diverse biological activities.[4] this compound, a derivative of oxypeucedanin (B192039), has been noted for its potential anti-inflammatory effects through the suppression of nitric oxide (NO) production and the expression of proinflammatory genes like iNOS and TNF-α.[2][3] However, there is a significant gap in the scientific literature regarding its direct antimicrobial properties. While some studies suggest potential antimicrobial effects for furanocoumarins as a class, specific data for this compound is lacking.[1][5] One study on the related compound oxypeucedanin found no significant antipathogenic activity.

These protocols are designed to provide a robust methodology for determining the antimicrobial spectrum of novel or uncharacterized natural products like this compound.

Data Presentation: Antimicrobial Activity of Furanocoumarins

Currently, there is no publicly available quantitative data on the antimicrobial spectrum of this compound. To provide a reference point, the following table summarizes the reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for the related compound, Oxypeucedanin . Researchers can use a similar format to tabulate their findings for this compound.

MicroorganismStrainMIC (mg/mL)MBC (mg/mL)Reference
Bacillus cereusN/A2.00 ± 0.034.00 ± 0.06[6]
Mycobacterium tuberculosis (multidrug-resistant)N/A0.064N/A[6]
Staphylococcus aureusN/A0.256N/A[6]

N/A: Not Available

Experimental Protocols

The following protocols are standard methods for assessing the antimicrobial activity of natural compounds.[7][8]

Preparation of this compound Stock Solution
  • Compound Information:

    • Name: this compound

    • CAS Number: 52939-12-5[1][9]

    • Molecular Formula: C₁₇H₁₈O₆[1][9]

    • Molecular Weight: 318.32 g/mol [1][9]

  • Solvent Selection: Due to the lipophilic nature of many furanocoumarins, a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) is recommended for initial dissolution.

  • Procedure:

    • Accurately weigh a desired amount of this compound powder.

    • Dissolve the compound in the minimum required volume of 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Ensure complete dissolution by vortexing.

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

    • Store the stock solution at -20°C.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]

  • Materials:

    • Sterile 96-well microtiter plates

    • Standardized microbial inoculum (approximately 5 x 10⁵ CFU/mL)

    • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • This compound stock solution

    • Positive control (standard antibiotic/antifungal)

    • Negative control (broth and DMSO without the compound)

    • Growth indicator dye (e.g., Resazurin, optional)[7]

  • Procedure:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

    • Repeat this process for the positive control in a separate row.

    • Prepare a growth control well (broth and inoculum) and a sterility control well (broth only).

    • Add 10 µL of the standardized microbial inoculum to each well (except the sterility control). The final volume in each well will be approximately 110 µL.

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

    • After incubation, determine the MIC by visually inspecting for turbidity. The MIC is the lowest concentration at which no visible growth is observed.

    • If using a growth indicator, add it to each well and incubate for a further period according to the dye's protocol. A color change will indicate microbial growth.

Agar (B569324) Disk Diffusion Assay (Qualitative Screening)

This is a preliminary, qualitative method to assess the antimicrobial activity of a compound.[7]

  • Materials:

    • Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

    • Standardized microbial inoculum (adjusted to 0.5 McFarland standard)

    • Sterile cotton swabs

    • Sterile filter paper disks (6 mm diameter)

    • This compound solution of a known concentration

    • Positive control (disk with a standard antibiotic/antifungal)

    • Negative control (disk with the solvent, e.g., DMSO)

  • Procedure:

    • Using a sterile cotton swab, evenly inoculate the entire surface of the agar plate with the standardized microbial suspension to create a lawn.

    • Allow the plate to dry for a few minutes.

    • Aseptically place sterile filter paper disks onto the agar surface.

    • Pipette a fixed volume (e.g., 10 µL) of the this compound solution onto a disk.

    • Apply the positive and negative controls to their respective disks.

    • Incubate the plates under appropriate conditions.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for screening and evaluating the antimicrobial activity of a natural product like this compound.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_screening Qualitative Screening cluster_quantitative Quantitative Analysis cluster_mechanism Mechanism of Action (Further Studies) Compound (+)-Oxypeucedanin Methanolate Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock DiskDiffusion Agar Disk Diffusion Assay Stock->DiskDiffusion Initial Test TLC TLC-Bioautography Stock->TLC Alternative Screening MIC Broth Microdilution (Determine MIC) DiskDiffusion->MIC If Active TLC->MIC If Active MBC Determine MBC/MFC MIC->MBC TimeKill Time-Kill Kinetics MBC->TimeKill Cellular Cellular/Molecular Assays TimeKill->Cellular

Caption: General workflow for antimicrobial screening of a natural product.

Potential Mechanism of Action for Furanocoumarins

While the specific antimicrobial signaling pathways of this compound are unknown, furanocoumarins, in general, are known to exert biological effects through DNA interaction, particularly upon photoactivation.[4]

Furanocoumarin_MoA cluster_entry Cellular Entry cluster_interaction Molecular Interaction cluster_activation Photoactivation (for some furanocoumarins) cluster_outcome Biological Outcome Compound (+)-Oxypeucedanin Methanolate Membrane Passive Diffusion across Cell Membrane Compound->Membrane Intercalation Intercalation between DNA Base Pairs Membrane->Intercalation DNA Bacterial/Fungal DNA Intercalation->DNA Adducts Formation of DNA Adducts/Cross-links Intercalation->Adducts Photoactivation UVA UVA Light UVA->Adducts Inhibition Inhibition of DNA Replication & Transcription Adducts->Inhibition Death Cell Death / Growth Inhibition Inhibition->Death

Caption: Postulated mechanism of action for furanocoumarins involving DNA interaction.

References

Application Notes and Protocols for (+)-Oxypeucedanin Methanolate in Inflammatory Pathway Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Oxypeucedanin methanolate, a furanocoumarin found in various plants of the Apiaceae family, has demonstrated significant anti-inflammatory properties. These properties are primarily attributed to its ability to modulate key inflammatory signaling pathways, making it a valuable tool for researchers studying inflammation and developing novel therapeutic agents. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate its effects on inflammatory responses, particularly focusing on the NF-κB and MAPK signaling pathways.

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. Evidence suggests that it suppresses the expression of inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α) at the mRNA level.[1] This suppression is likely mediated through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response. A closely related compound, oxypeucedanin (B192039) hydrate, has been shown to suppress the activation of the NF-κB/MAPK pathway.

Data Presentation

Quantitative Anti-Inflammatory Activity of this compound and Related Compounds

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and its related compound, oxypeucedanin.

CompoundAssayCell Line/SystemStimulantIC50 Value/EffectReference
This compound Nitric Oxide (NO) ProductionPrimary cultured rat hepatocytesIL-1β (1 nM)IC50: 120 µM[1]
This compound iNOS mRNA ExpressionPrimary cultured rat hepatocytesIL-1β (1 nM)Dose-dependent decrease[1]
This compound TNF-α mRNA ExpressionPrimary cultured rat hepatocytesIL-1β (1 nM)Dose-dependent decrease
OxypeucedaninNO ProductionLPS-activated RAW 264.7 macrophagesLPSIC50: 16.8 µg/mL
OxypeucedaninNO ProductionLPS-activated mouse peritoneal macrophagesLPSIC50: 57 µM
OxypeucedaninNO ProductionRAW 264.7 macrophagesLPS/IFN-γWeak inhibition (IC50: 310 µM)

Signaling Pathway Diagrams

The following diagrams illustrate the key inflammatory signaling pathways modulated by this compound.

inflammatory_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus translocates genes Pro-inflammatory Genes (iNOS, TNF-α, COX-2) NFkB_nucleus->genes activates transcription nucleus Nucleus Oxypeucedanin (+)-Oxypeucedanin methanolate Oxypeucedanin->IKK inhibits Oxypeucedanin->NFkB_nucleus inhibits mapk_pathway cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS) UpstreamKinases Upstream Kinases Stimulus->UpstreamKinases p38 p38 UpstreamKinases->p38 ERK ERK UpstreamKinases->ERK JNK JNK UpstreamKinases->JNK Phospho_p38 P-p38 p38->Phospho_p38 phosphorylation Phospho_ERK P-ERK ERK->Phospho_ERK phosphorylation Phospho_JNK P-JNK JNK->Phospho_JNK phosphorylation AP1 AP-1 Phospho_p38->AP1 Phospho_ERK->AP1 Phospho_JNK->AP1 genes Pro-inflammatory Gene Expression AP1->genes nucleus Nucleus Oxypeucedanin (+)-Oxypeucedanin methanolate Oxypeucedanin->UpstreamKinases inhibits no_assay_workflow start Start seed_cells Seed primary rat hepatocytes in 96-well plate start->seed_cells incubate1 Incubate 24h at 37°C seed_cells->incubate1 add_compound Add this compound and vehicle control incubate1->add_compound pre_incubate Pre-incubate 1h at 37°C add_compound->pre_incubate add_stimulant Add IL-1β (1 nM) pre_incubate->add_stimulant incubate2 Incubate 24h at 37°C add_stimulant->incubate2 collect_supernatant Collect supernatant incubate2->collect_supernatant griess_reagent Add Griess Reagent A & B collect_supernatant->griess_reagent incubate3 Incubate 20 min at RT griess_reagent->incubate3 read_absorbance Read absorbance at 540 nm incubate3->read_absorbance analyze_data Calculate NO inhibition and IC50 read_absorbance->analyze_data end End analyze_data->end

References

Application Notes and Protocols for the In Vivo Administration of (+)-Oxypeucedanin Methanolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating (+)-Oxypeucedanin methanolate, a hydrophobic furanocoumarin, for in vivo administration. The following sections detail the physicochemical properties, various formulation strategies, and detailed experimental protocols to enhance its solubility and bioavailability for preclinical research.

Introduction to this compound

This compound is a naturally occurring furanocoumarin with demonstrated biological activities, including anti-inflammatory effects[1][2]. Like many natural products, its progression in drug development is often hampered by poor water solubility, which can lead to low bioavailability and variable in vivo efficacy[3]. Effective formulation is therefore critical to achieving reliable and reproducible results in animal studies. This document outlines several approaches to formulate this compound for various routes of administration.

Physicochemical Properties and Solubility

Understanding the solubility of this compound is the first step in developing a suitable formulation. It is characterized as a hydrophobic compound[1].

Table 1: Solubility of this compound and Related Compounds

SolventSolubility of (+)-Oxypeucedanin Hydrate (B1144303)Solubility of this compound
DMSO~30 mg/mL[4]~10 mM[5]
Dimethylformamide (DMF)~30 mg/mL[4]Not specified
Ethanol~5 mg/mL[4]Not specified
Aqueous BuffersSparingly soluble[4]Not specified
DMSO:PBS (pH 7.2) (1:2)~0.33 mg/mL[4]Not specified

Note: The available data for this compound specifically is limited; however, data for the closely related (+)-Oxypeucedanin hydrate provides a strong indication of its solubility profile.

Formulation Strategies for In Vivo Administration

The selection of a formulation strategy depends on the desired route of administration, the required dose, and the intended duration of the study. Common routes for administering therapeutic agents in laboratory animals include oral, intravenous, intraperitoneal, and subcutaneous injections[6][7][8][9]. Given the low aqueous solubility of this compound, the following strategies are recommended.

Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic drugs[10][11][12]. They are a straightforward approach for achieving a solution formulation, which is often preferred for parenteral administration to ensure dose uniformity and prevent injection site reactions.

Surfactants can form micelles in aqueous solutions that encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility[13][14]. Non-ionic surfactants like Tween 80 and Polysorbates are commonly used in parenteral formulations due to their relatively low toxicity[11][13].

Lipid-based formulations, such as solutions in oils or self-emulsifying drug delivery systems (SEDDS), are particularly useful for oral administration as they can enhance lymphatic absorption and bypass first-pass metabolism[14][15].

For oral administration, a simple suspension in an aqueous vehicle with a suspending agent can be employed, especially for dose-ranging studies where high concentrations are needed[16].

For improving oral bioavailability, more advanced techniques such as solid dispersions and nanoformulations can be considered.

  • Solid Dispersions: These involve dispersing the drug in a solid hydrophilic carrier, often in an amorphous state, to enhance the dissolution rate and absorption[17][18][19][20][21].

  • Nanoformulations: Nanonization strategies, including nanoemulsions and nanoparticles, increase the surface area of the drug, leading to improved dissolution and bioavailability[22][23][24].

Experimental Protocols

The following are detailed protocols for preparing various formulations of this compound. Researchers should always start with a small amount of the compound to test solubility in the chosen vehicle before preparing the full batch[16].

This protocol is based on a common vehicle for poorly soluble compounds.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • PEG300, sterile

  • Tween 80, sterile

  • Sterile water for injection or saline

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the compound in a minimal amount of DMSO to create a stock solution (e.g., 25 mg/mL)[16].

  • In a separate sterile tube, prepare the vehicle by mixing the components in the desired ratio. A common formulation consists of:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween 80

    • 45% Water or Saline

  • To prepare the final formulation, add the DMSO stock solution of this compound to the pre-mixed vehicle and vortex until a clear solution is obtained. For example, to achieve a final concentration of 2.5 mg/mL, add 100 µL of a 25 mg/mL DMSO stock to 900 µL of a vehicle containing PEG300, Tween 80, and water[16].

Table 2: Example Co-solvent Formulations for In Vivo Use[16]

Formulation ComponentPercentage (v/v)Purpose
DMSO5-10%Primary solvent for the drug
PEG300/PEG40030-40%Co-solvent, improves solubility
Tween 805-10%Surfactant, enhances stability and solubility
Water/Saline40-60%Diluent
Corn Oilup to 90%Lipid vehicle for subcutaneous/intramuscular injection

Materials:

  • This compound

  • DMSO, sterile

  • Corn oil, sterile

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL)[16].

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add the required volume of sterile corn oil to achieve the final desired concentration and vehicle composition (e.g., 10% DMSO, 90% corn oil)[16].

  • Vortex thoroughly to ensure a homogenous solution or fine suspension.

Materials:

Procedure:

  • Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.

  • Weigh the required amount of this compound.

  • Triturate the powder with a small amount of the 0.5% CMC-Na solution to form a smooth paste.

  • Gradually add the remaining CMC-Na solution while stirring or vortexing to obtain a uniform suspension at the desired concentration[16].

Visualization of Experimental Workflows

The following diagrams illustrate the decision-making process and experimental workflows for formulating this compound.

Formulation_Decision_Pathway cluster_start Initial Assessment cluster_route Route of Administration cluster_formulations Formulation Type cluster_protocols Specific Protocol Start This compound (Poorly Water-Soluble) Route Select Route Start->Route Parenteral Parenteral (IV, IP, SC) Route->Parenteral Parenteral Oral Oral Route->Oral Oral CoSolvent Co-solvent System (Protocol 1 & 2) Parenteral->CoSolvent Suspension Aqueous Suspension (Protocol 3) Oral->Suspension Advanced Advanced Formulation (e.g., SEDDS) Oral->Advanced

Caption: Decision pathway for selecting a formulation strategy.

CoSolvent_Protocol_Workflow cluster_workflow Protocol 1: Co-solvent Formulation Workflow start Start weigh Weigh (+)-Oxypeucedanin Methanolate start->weigh dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve mix Combine Stock and Vehicle dissolve->mix prepare_vehicle Prepare Vehicle (PEG300, Tween 80, Water) prepare_vehicle->mix vortex Vortex until clear mix->vortex end Final Formulation vortex->end

References

Troubleshooting & Optimization

Improving the solubility of (+)-Oxypeucedanin methanolate for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of (+)-Oxypeucedanin methanolate for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a naturally occurring furanocoumarin, an organic compound found in several citrus plants.[1] It is investigated for its potential pharmacological applications due to its bioactive characteristics, including antioxidant, anti-inflammatory, and antimicrobial effects.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Formula C₁₇H₁₈O₆[1]
Molecular Weight 318.32 g/mol [1][2]
CAS Number 52939-12-5[1][2]
Appearance Solid at room temperature[3]
Predicted LogP 2.703[3]
Predicted Water Solubility 0.052 g/L[4]

Q2: I am having trouble dissolving this compound in my aqueous cell culture medium. What are the recommended solvents?

This compound is poorly soluble in aqueous solutions. The recommended approach is to first dissolve the compound in an organic solvent to create a stock solution, which can then be diluted into the cell culture medium. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for this purpose. Ethanol (B145695) can also be used.

For a closely related compound, (+)-Oxypeucedanin hydrate (B1144303), the following solubilities have been reported:

Table 2: Solubility of (+)-Oxypeucedanin Hydrate in Various Solvents

SolventApproximate SolubilityReference
DMSO 30 mg/mL[5]
Ethanol 5 mg/mL[5]
1:2 solution of DMSO:PBS (pH 7.2) 0.33 mg/mL[5]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

The tolerance to DMSO varies between cell lines. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, and some are tolerant up to 1%.[6] However, primary cells are generally more sensitive. It is crucial to perform a dose-response experiment to determine the maximum safe concentration of DMSO for your specific cell line and assay duration. As a general rule, keeping the final DMSO concentration at or below 0.1% is considered safe for most cells.[6][7]

Table 3: General Guidelines for Maximum DMSO Concentration in Cell Culture

DMSO ConcentrationGeneral Effect on Cell LinesReference
≤ 0.1% Considered safe for almost all cells.[6][7][8]
0.5% Widely used without cytotoxicity for many cell lines.[6]
1% Tolerated by some cell lines, but may cause toxicity in others.[6][7]
> 1% Increased risk of cytotoxicity.[7]

Q4: My compound precipitates when I dilute the DMSO stock solution into the aqueous culture medium. What can I do?

This is a common issue with poorly soluble compounds. Please refer to the Troubleshooting Guide below for detailed steps on how to address this problem.

Troubleshooting Guide

Issue: Compound precipitates out of solution upon dilution of a DMSO stock into the cell culture medium.

This can lead to inaccurate and unreliable results in your cell-based assays. Here are several strategies to overcome this issue, ranging from simple adjustments to more advanced formulation techniques.

Workflow for Troubleshooting Precipitation

G start Precipitation Observed step1 Optimize DMSO Concentration (Lower stock concentration, perform serial dilutions) start->step1 step2 Use Co-solvents (e.g., Ethanol in combination with DMSO) step1->step2 If precipitation persists step3 Employ Cyclodextrins (e.g., HP-β-CD) step2->step3 If precipitation persists step4 Consider Other Formulation Strategies (e.g., Surfactants, solid dispersions) step3->step4 For more challenging compounds end Solution Achieved step4->end

Caption: A stepwise approach to resolving compound precipitation.

1. Optimize DMSO Concentration and Dilution Technique

  • Reduce Stock Concentration: Prepare a more dilute stock solution in 100% DMSO. This will result in a lower final DMSO concentration when added to the medium, which can sometimes prevent precipitation.

  • Stepwise Dilution: Instead of diluting the DMSO stock directly into the full volume of aqueous medium, perform a serial dilution. First, dilute the stock into a smaller volume of a mixture of DMSO and medium, and then add this intermediate solution to the final volume of the medium.

  • Increase Final Volume: Diluting the stock solution into a larger final volume of cell culture medium can help keep the compound in solution.

2. Use of Co-solvents

A combination of solvents can sometimes be more effective at maintaining solubility than a single solvent.

  • Ethanol as a Co-solvent: You can try dissolving the compound in a mixture of DMSO and ethanol.[9] A 70% ethanol and 30% DMSO mixture can be effective for some compounds.[9] As with DMSO, it is essential to determine the maximum tolerated concentration of the co-solvent mixture for your cell line.

3. Employ Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.[4][11]

  • Protocol for Preparing a this compound-HP-β-CD Inclusion Complex: A general protocol that can be adapted is the freeze-drying method.[12][13]

    • Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Dissolve HP-β-CD in distilled water. A 1:1 molar ratio of the compound to HP-β-CD is a good starting point.

    • Slowly add the solution of this compound to the aqueous HP-β-CD solution while stirring.

    • Continue stirring the mixture at room temperature for 24 hours to allow for complex formation.

    • Freeze-dry the resulting solution to obtain a solid powder of the inclusion complex.

    • The powdered complex can then be dissolved directly in the cell culture medium.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[14]

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Cell Viability (MTT) Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.[15][16]

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in the cell culture medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and non-toxic to the cells.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-treatment control" (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[15]

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 1-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization:

    • Add 100 µL of a solubilization solution (e.g., 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) SDS, pH 4.7) to each well.[17][18]

    • Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.[16]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Signaling Pathways

(+)-Oxypeucedanin and its related compounds have been shown to modulate several key signaling pathways involved in inflammation and cellular processes.

1. Prostaglandin (B15479496) Synthesis Pathway

This compound has been reported to inhibit the production of prostaglandin E2 (PGE2).[3] PGE2 is a key mediator of inflammation, and its synthesis is initiated from arachidonic acid by cyclooxygenase (COX) enzymes.

G Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1/2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGES COX1_2 COX-1/2 PGES PGES Oxypeucedanin (B192039) (+)-Oxypeucedanin methanolate Oxypeucedanin->PGE2 Inhibits production G Extracellular_Signals Extracellular Signals (e.g., Growth Factors, Stress) MAPKKK MAPKKK (e.g., Raf, MEKK) Extracellular_Signals->MAPKKK MAPKK MAPKK (e.g., MEK1/2) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, p38, JNK) MAPKK->MAPK Cellular_Response Cellular Response (Proliferation, Inflammation, etc.) MAPK->Cellular_Response Oxypeucedanin Oxypeucedanin Oxypeucedanin->MAPK Modulates G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex IkB_Degradation IκB Degradation IKK_Complex->IkB_Degradation NFkB_Translocation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Translocation Gene_Expression Inflammatory Gene Expression NFkB_Translocation->Gene_Expression Oxypeucedanin Oxypeucedanin hydrate Oxypeucedanin->IKK_Complex Inhibits activation

References

Technical Support Center: HPLC-MS Analysis of Furanocoumarins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the HPLC-MS analysis of furanocoumarins.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

In-Source Fragmentation and Unexpected Ions

Q1: I am observing unexpected ions in my mass spectra that do not correspond to the molecular weight of my target furanocoumarins. What could be the cause?

A1: This is a common issue often attributed to in-source fragmentation (ISF) or the formation of adducts. Furanocoumarins can be susceptible to fragmentation within the mass spectrometer's ion source, even with soft ionization techniques like electrospray ionization (ESI). Additionally, they can form adducts with cations present in the mobile phase or sample matrix.

Troubleshooting Steps:

  • Review Your Mass Spectra for Common Artifacts: Carefully examine your spectra for patterns indicative of known artifacts.

    • In-Source Fragmentation: Look for ions corresponding to the neutral loss of characteristic moieties. For many furanocoumarins, a common loss is that of carbon monoxide (CO), resulting in a mass difference of 28 Da.[1][2][3] For example, psoralen (B192213) ([M+H]⁺ at m/z 187) can show a fragment at m/z 159 ([M+H-CO]⁺) and a subsequent fragment at m/z 131 ([M+H-2CO]⁺).[3]

    • Adduct Formation: Check for ions corresponding to your analyte's mass plus the mass of common cations. Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are frequently observed.

  • Optimize Ion Source Parameters: The degree of in-source fragmentation can often be controlled by adjusting the ion source settings.

    • Cone Voltage/Fragmentor Voltage: This is a critical parameter. Higher cone voltages increase the energy imparted to the ions, leading to more fragmentation. To minimize ISF, systematically decrease the cone voltage. Conversely, if you need to confirm the identity of a compound through its fragments, you can intentionally increase this voltage.

    • Source Temperature: High source temperatures can sometimes contribute to the thermal degradation of analytes. Try reducing the source temperature to see if it mitigates the unexpected ions.

  • Mobile Phase Modification: The composition of your mobile phase can influence adduct formation.

    • Purity of Solvents and Additives: Ensure you are using high-purity solvents and additives to minimize the presence of sodium and potassium salts.

    • Additive Concentration: If you are using additives like formic acid or ammonium (B1175870) formate, their concentration can affect ionization efficiency and adduct formation. Experiment with slightly different concentrations to find the optimal balance.

Co-elution of Isomers

Q2: I am having difficulty separating isomeric furanocoumarins. They have the same mass and similar fragmentation patterns, leading to inaccurate quantification. How can I resolve them?

A2: The separation of isomeric furanocoumarins is a well-known challenge in HPLC analysis. Since they often have identical MRM transitions, chromatographic separation is crucial for accurate quantification.

Troubleshooting Steps:

  • Column Selection: The choice of stationary phase is critical for resolving isomers.

    • Phenyl-based Columns: Columns with phenyl-based stationary phases (e.g., CSH Fluoro-Phenyl, biphenyl) can provide alternative selectivity to standard C18 columns through π-π interactions with the aromatic rings of furanocoumarins.[4][5]

    • C18 Columns: While standard, not all C18 columns are the same. Experiment with different C18 column chemistries from various manufacturers, as slight differences in bonding and end-capping can affect selectivity.

  • Mobile Phase Optimization: Fine-tuning the mobile phase can significantly impact resolution.

    • Gradient Slope: A shallower gradient (slower increase in organic solvent percentage) can improve the separation of closely eluting compounds.

    • Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity. Methanol is generally a weaker solvent than acetonitrile in reversed-phase chromatography and can sometimes provide better resolution for certain compounds.

    • Temperature: Adjusting the column temperature can affect selectivity. Lower temperatures often increase retention and may improve resolution, while higher temperatures can improve peak shape and efficiency.

  • Flow Rate: Reducing the flow rate can sometimes enhance resolution, although it will increase the analysis time.

Matrix Effects and Inconsistent Quantification

Q3: My quantitative results for furanocoumarins in complex matrices (e.g., citrus oils, cosmetic products) are inconsistent and show poor reproducibility. What could be the problem?

A3: Matrix effects are a significant challenge in the LC-MS analysis of complex samples. Co-eluting matrix components can suppress or enhance the ionization of the target analytes, leading to inaccurate quantification.

Troubleshooting Steps:

  • Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently extracting the furanocoumarins.

    • Dilution: For highly concentrated samples like essential oils, a simple dilution (e.g., 100-fold with acetonitrile) can be a very effective way to minimize matrix effects.[6]

    • Solid-Phase Extraction (SPE): SPE can be a powerful tool for cleaning up complex samples. For furanocoumarins, reversed-phase cartridges (e.g., C18) are often used.[7]

    • QuEChERS: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is increasingly used for the extraction of furanocoumarins from food and biological matrices.[8][9][10]

  • Use of an Internal Standard: A suitable internal standard (IS) is crucial for correcting for matrix effects and other variations in the analytical process. The ideal IS is a stable isotope-labeled version of the analyte. If that is not available, a structurally similar compound with similar chromatographic and mass spectrometric behavior can be used.

  • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is representative of your samples. This helps to compensate for matrix effects by ensuring that the standards and samples experience similar ionization suppression or enhancement.

  • Chromatographic Separation: Improve the chromatographic separation to move the furanocoumarin peaks away from regions of significant matrix interference.

Quantitative Data Summary

The following tables summarize common artifacts and representative mass spectrometric data for selected furanocoumarins.

Table 1: Common Adducts in ESI-MS

Adduct IonMass Shift (Da)Common Sources
[M+H]⁺+1.0078Protonation in positive ion mode
[M+Na]⁺+22.9898Mobile phase additives, glassware, sample matrix
[M+K]⁺+38.9637Mobile phase additives, glassware, sample matrix
[M+NH₄]⁺+18.0344Ammonium-based mobile phase additives
[M-H]⁻-1.0078Deprotonation in negative ion mode

Table 2: Common Neutral Losses and Fragments of Furanocoumarins in MS/MS

FuranocoumarinPrecursor Ion (m/z)Neutral Loss (Da)Fragment Ion (m/z)Reference
Psoralen187 [M+H]⁺28 (CO)159[3]
Psoralen187 [M+H]⁺56 (2CO)131[3]
Bergapten217 [M+H]⁺15 (CH₃)202
Bergapten217 [M+H]⁺43 (CH₃ + CO)174
Xanthotoxin217 [M+H]⁺28 (CO)189[11]
Xanthotoxin217 [M+H]⁺32 (CH₄O)185[11]
Bergamottin397 [M+H]⁺136 (C₁₀H₁₆)261
Byakangelicin335 [M+H]⁺18 (H₂O)317[4][5]

Experimental Protocols

Protocol 1: Sample Preparation of Citrus Essential Oils by Dilution

This protocol is suitable for the analysis of furanocoumarins in concentrated matrices like essential oils.

  • Materials:

    • Grapefruit essential oil

    • Acetonitrile (HPLC or LC-MS grade)

    • Vortex mixer

    • Calibrated micropipettes

    • Autosampler vials

  • Procedure:

    • Pipette 10 µL of the essential oil sample into a clean autosampler vial.

    • Add 990 µL of acetonitrile to the vial.

    • Cap the vial and vortex for 1 minute to ensure thorough mixing. This results in a 100-fold dilution.

    • The diluted sample is now ready for injection into the HPLC-MS system.

Protocol 2: QuEChERS Extraction for Furanocoumarins in Citrus Fruit

This protocol is adapted for the extraction of furanocoumarins from solid or semi-solid food matrices.[8][9]

  • Materials:

    • Homogenized citrus fruit sample (e.g., grapefruit flesh)

    • Acetonitrile (HPLC or LC-MS grade)

    • QuEChERS extraction salts (e.g., MgSO₄, NaOAc)

    • 50 mL centrifuge tubes

    • High-speed centrifuge

    • Syringe filters (0.22 µm)

    • Autosampler vials

  • Procedure:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • If using an internal standard, spike the sample at this stage.

    • Add 10 mL of acetonitrile to the tube.

    • Cap the tube and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaOAc).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge the tube at ≥4000 rpm for 5 minutes.

    • Collect the upper acetonitrile layer.

    • Filter the extract through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for analysis. A cleanup step using dispersive SPE (dSPE) with sorbents like C18 can be added after step 8 for cleaner extracts if necessary.

Visualizations

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Citrus Oil) Dilution Dilution (e.g., 1:100 in ACN) Sample->Dilution SPE Solid-Phase Extraction (SPE) Sample->SPE QuEChERS QuEChERS Extraction Sample->QuEChERS Filtration Filtration (0.22 µm) Dilution->Filtration SPE->Filtration QuEChERS->Filtration HPLC HPLC Separation (e.g., C18 or Phenyl Column) Filtration->HPLC MS Mass Spectrometry (ESI-MS/MS) HPLC->MS DataAcq Data Acquisition MS->DataAcq Quant Quantification DataAcq->Quant Report Reporting Quant->Report Troubleshooting_Logic Start Problem Observed in Chromatogram/Spectrum Q_PeakShape Poor Peak Shape? (Tailing, Splitting) Start->Q_PeakShape Q_Retention Inconsistent Retention Time? Start->Q_Retention Q_Intensity Inconsistent Intensity/ Quantification? Start->Q_Intensity Q_Mass Unexpected m/z Values? Start->Q_Mass Sol_PeakShape Check Column Health Optimize Mobile Phase Check for Co-elution Q_PeakShape->Sol_PeakShape Yes Sol_Retention Check Pump/Flow Rate Ensure Column Equilibration Check Mobile Phase Prep Q_Retention->Sol_Retention Yes Sol_Intensity Investigate Matrix Effects Use Internal Standard Optimize Sample Prep Q_Intensity->Sol_Intensity Yes Sol_Mass Check for Adducts Optimize Cone Voltage Investigate In-Source Fragmentation Q_Mass->Sol_Mass Yes

References

Technical Support Center: Optimizing (+)-Oxypeucedanin Methanolate for Anti-proliferative Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing (+)-Oxypeucedanin methanolate in anti-proliferative studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known anti-proliferative effects?

This compound is a furanocoumarin, a class of naturally occurring organic compounds.[1] It has demonstrated anti-proliferative effects in various cancer cell lines, including non-small cell lung cancer (A549), human hepatoma (SK-Hep-1), and prostate carcinoma (DU145).[2] Its mechanisms of action include inducing apoptosis (programmed cell death) and causing cell cycle arrest, primarily at the G2/M phase.[2]

Q2: What is a typical starting concentration range for this compound in cell culture experiments?

The optimal concentration of this compound is cell-line dependent. However, based on available literature, a starting range of 10 µM to 100 µM is recommended for initial screening. For specific effects, such as apoptosis induction in A549 cells, concentrations up to 0.4 mM have been used.[1] It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

Q3: What solvent should be used to dissolve this compound?

This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is important to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, generally below 0.1%. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.

Q4: What are the key signaling pathways modulated by this compound?

This compound has been shown to modulate several key signaling pathways involved in cell proliferation and survival. These include:

  • MAPK Signaling Pathway: It can influence the phosphorylation status of kinases within this pathway, such as Erk2 and p38MAPK.

  • p53-Dependent Pathway: It can activate the tumor suppressor protein p53, leading to the induction of its downstream targets like p21 and MDM2, which play crucial roles in cell cycle arrest and apoptosis.[2]

  • Apoptosis Pathway: It induces apoptosis through the upregulation of pro-apoptotic proteins like BAX and Caspase-3, and the downregulation of anti-apoptotic proteins like BCL2.[1]

Data Presentation

Table 1: Anti-proliferative Activity of Oxypeucedanin Analogs on SK-Hep-1 Cells

CompoundR GroupIC50 (µM) after 72h
OxypeucedaninH32.4
IsooxypeucedaninH91.5
Oxypeucedanin hydrateOH81.0
Oxypeucedanin methanolate OCH3 77.4

Data from a study on SK-Hep-1 human hepatoma cells.[3]

Table 2: Apoptosis Induction in A549 Cells

TreatmentConcentrationApoptosis Rate
Untreated Control-5.46%
This compound 0.4 mM 29.6%

Data from a study on A549 human non-small cell lung cancer cells.[1]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is for determining the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on cell cycle distribution.

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ice-cold ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot for Signaling Pathway Analysis

This protocol is for detecting changes in protein expression and phosphorylation in pathways like MAPK and p53.

  • Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p38, total-p38, phospho-p53, total-p53, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture treatment Cell Treatment cell_culture->treatment compound_prep (+)-Oxypeucedanin Methanolate Prep compound_prep->treatment mtt MTT Assay treatment->mtt flow Flow Cytometry treatment->flow wb Western Blot treatment->wb viability Cell Viability mtt->viability cell_cycle Cell Cycle Profile flow->cell_cycle protein_exp Protein Expression wb->protein_exp

Experimental Workflow for Anti-proliferative Studies

MAPK_pathway oxypeucedanin (+)-Oxypeucedanin Methanolate stress Cellular Stress oxypeucedanin->stress mapkkk MAPKKK stress->mapkkk mapkk MAPKK mapkkk->mapkk mapk MAPK (e.g., p38, Erk) mapkk->mapk proliferation Proliferation mapk->proliferation apoptosis Apoptosis mapk->apoptosis

MAPK Signaling Pathway Modulation

p53_pathway oxypeucedanin (+)-Oxypeucedanin Methanolate dna_damage DNA Damage oxypeucedanin->dna_damage p53 p53 Activation dna_damage->p53 p21 p21 p53->p21 mdm2 MDM2 p53->mdm2 apoptosis_p53 Apoptosis p53->apoptosis_p53 g2m_arrest G2/M Arrest p21->g2m_arrest mdm2->p53

p53-Dependent Signaling Pathway

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Cell Viability in Control Group - Cell seeding density too low or too high.- Contamination (mycoplasma, bacteria, fungi).- Sub-optimal culture conditions.- Optimize cell seeding density for your cell line.- Regularly test for mycoplasma contamination.- Ensure proper incubator conditions (temperature, CO2, humidity).
Inconsistent Results Between Replicates - Uneven cell seeding.- Pipetting errors.- Edge effects in the microplate.- Ensure a homogenous cell suspension before and during seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media.
Compound Precipitation in Culture Medium - Poor solubility of this compound at the tested concentration.- Ensure the stock solution is fully dissolved in DMSO before diluting in culture medium.- Prepare fresh dilutions for each experiment.- Visually inspect the culture medium for any precipitate after adding the compound. If precipitation occurs, use a lower concentration.
No or Weak Anti-proliferative Effect - Concentration of this compound is too low.- Insufficient treatment duration.- The cell line is resistant to the compound.- Perform a dose-response experiment with a wider range of concentrations.- Increase the incubation time (e.g., up to 72 hours).- Consider using a different cancer cell line that may be more sensitive.
High Background in Western Blot - Insufficient blocking.- Primary or secondary antibody concentration is too high.- Inadequate washing.- Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).- Titrate antibody concentrations to find the optimal dilution.- Increase the number and duration of wash steps.
No Signal for Phosphorylated Proteins - Loss of phosphorylation during sample preparation.- Low abundance of the phosphorylated protein.- Always use fresh lysis buffer containing phosphatase inhibitors and keep samples on ice.- Consider enriching your sample for the protein of interest through immunoprecipitation.
Poor Resolution of Cell Cycle Peaks in Flow Cytometry - Cell clumping.- Incorrect staining procedure.- Ensure a single-cell suspension before fixation.- Optimize the concentration of PI and RNase A and the staining time.

References

Technical Support Center: Overcoming Poor Bioavailability of (+)-Oxypeucedanin Methanolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Oxypeucedanin methanolate. The focus is on addressing the challenges of its poor bioavailability in animal studies and providing practical guidance for formulation and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a furanocoumarin, a class of organic compounds found in various plants.[1][2] It has shown potential anti-inflammatory and other pharmacological activities.[3] However, like many furanocoumarins, it is poorly soluble in water, which significantly limits its absorption from the gastrointestinal tract after oral administration, leading to low and variable bioavailability.[2] Studies on the related compound, oxypeucedanin (B192039), have shown an absolute bioavailability of only about 10.26% in rats, indicating poor absorption.

Q2: What are the primary strategies to improve the oral bioavailability of this compound?

A2: The main approaches to enhance the bioavailability of poorly soluble compounds like this compound focus on improving its dissolution rate and/or intestinal permeability. Key strategies include:

  • Nanoparticle Formulation: Encapsulating the compound in nanoparticles, such as those made from PLGA and chitosan (B1678972), can protect it from degradation, increase its surface area for dissolution, and enhance its uptake by intestinal cells.

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier, like polyvinylpyrrolidone (B124986) (PVP) K30, at a molecular level can improve its wettability and dissolution rate.[4][5][6][7]

  • Cyclodextrin (B1172386) Complexation: Encapsulating the molecule within cyclodextrin complexes can increase its aqueous solubility and dissolution.[8][9][10][11]

  • Lipid-Based Formulations: Formulating the compound in oils, surfactants, and co-solvents can improve its solubilization in the gut.

  • Inhibition of P-glycoprotein (P-gp): Oxypeucedanin has been shown to be a substrate and inhibitor of P-gp, an efflux pump in the intestines that can limit drug absorption. Co-administration with a P-gp inhibitor, or utilizing its own P-gp inhibitory properties, could enhance its bioavailability.

Q3: Are there any known signaling pathways affected by oxypeucedanin that might be relevant to its therapeutic effects?

A3: Yes, studies have shown that oxypeucedanin can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it has been observed to increase the protein levels and phosphorylation of Erk2 and p38MAPK in neuroblastoma cells.[12] This pathway is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Troubleshooting Guides

Formulation Development

Issue: Low solubility of this compound in aqueous solutions for in vitro assays.

  • Possible Cause: The hydrophobic nature of the furanocoumarin structure.

  • Troubleshooting Steps:

    • Co-solvents: For initial in vitro screening, dissolve this compound in a small amount of a water-miscible organic solvent like DMSO (a 10 mM stock solution in DMSO is a common starting point) before diluting it in your aqueous buffer.[12] Be sure to include a vehicle control in your experiments.

    • Solubilizing Agents: Consider the use of surfactants (e.g., Tween 80, Cremophor EL) or cyclodextrins (e.g., HP-β-CD) in your assay buffer to increase the solubility.

Issue: Difficulty in preparing a stable and effective oral formulation for animal studies.

  • Possible Cause: Poor wettability and dissolution of the crystalline drug powder.

  • Troubleshooting Steps:

    • Particle Size Reduction: Micronization or nano-milling of the bulk powder can increase the surface area and improve dissolution.

    • Amorphous Solid Dispersions: Prepare a solid dispersion with a hydrophilic polymer. A common starting point is a 1:1 to 1:5 ratio of drug to polymer (e.g., PVP K30).[13]

    • Nanoparticle Formulation: Encapsulate this compound in PLGA-chitosan nanoparticles. This can improve both dissolution and intestinal uptake.

Animal Studies

Issue: High variability in plasma concentrations of this compound between individual animals.

  • Possible Cause: Inconsistent dissolution and absorption from the gastrointestinal tract. This can be exacerbated by the fed/fasted state of the animals.

  • Troubleshooting Steps:

    • Standardize Feeding Protocol: Ensure all animals are fasted for a consistent period before dosing, or alternatively, administer the formulation with a standardized meal.

    • Improve Formulation Homogeneity: For suspensions, ensure the formulation is well-mixed before each administration. For solid dosage forms, ensure uniform drug content.

    • Switch to a More Robust Formulation: Consider using a nano-formulation or a solid dispersion, which are generally less susceptible to food effects and inter-individual variability.

Issue: Lower than expected in vivo efficacy despite promising in vitro activity.

  • Possible Cause: Poor oral bioavailability is limiting the systemic exposure to the compound.

  • Troubleshooting Steps:

    • Pharmacokinetic Study: Conduct a pharmacokinetic study to determine the plasma concentration-time profile of this compound after oral administration. This will confirm if low bioavailability is the issue.

    • Formulation Optimization: If bioavailability is low, focus on the formulation strategies outlined above (nanoparticles, solid dispersions, etc.) to improve absorption.

    • Consider P-gp Inhibition: Investigate the co-administration of a known P-gp inhibitor to see if this improves the absorption of this compound.

Experimental Protocols

Preparation of this compound Loaded PLGA-Chitosan Nanoparticles

This protocol is adapted from a method for preparing oxypeucedanin-loaded nanoparticles and may require optimization for the methanolate form.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Chitosan (low molecular weight)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Acetic acid

  • Deionized water

Method:

  • Prepare the Organic Phase: Dissolve a specific amount of this compound and PLGA in an organic solvent (e.g., DCM or ethyl acetate).

  • Prepare the Aqueous Phase: Prepare a solution of PVA in deionized water (e.g., 1% w/v).

  • Primary Emulsion: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of PLGA nanoparticles.

  • Chitosan Coating: Prepare a chitosan solution in dilute acetic acid (e.g., 1% v/v). Add the PLGA nanoparticle suspension to the chitosan solution and stir for a defined period to allow the positively charged chitosan to coat the negatively charged PLGA nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with deionized water multiple times to remove excess PVA and un-entrapped drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.

Characterization:

  • Particle Size and Zeta Potential: Use dynamic light scattering (DLS).

  • Morphology: Use scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

  • Drug Loading and Encapsulation Efficiency: Quantify the amount of encapsulated drug using a suitable analytical method (e.g., HPLC) after dissolving a known amount of nanoparticles in an appropriate solvent.

In Vitro P-glycoprotein (P-gp) Inhibition Assay using Rhodamine 123

This protocol can be used to assess the potential of this compound to inhibit P-gp-mediated efflux.

Materials:

  • Caco-2 or MDCK-MDR1 cell line (P-gp overexpressing)

  • Rhodamine 123 (a fluorescent P-gp substrate)

  • This compound

  • Verapamil or another known P-gp inhibitor (positive control)

  • Hanks' Balanced Salt Solution (HBSS)

  • Cell culture medium and supplements

  • Fluorimeter or fluorescence microscope

Method:

  • Cell Culture: Culture the P-gp overexpressing cells to form a confluent monolayer on a suitable culture plate (e.g., 96-well plate).

  • Pre-incubation: Wash the cells with HBSS and then pre-incubate them with different concentrations of this compound or the positive control (Verapamil) for a defined period (e.g., 30-60 minutes).

  • Rhodamine 123 Incubation: Add Rhodamine 123 to the wells (with the test compounds still present) and incubate for a further period (e.g., 60-90 minutes).

  • Washing: Wash the cells multiple times with ice-cold HBSS to remove extracellular Rhodamine 123.

  • Lysis and Fluorescence Measurement: Lyse the cells with a suitable lysis buffer and measure the intracellular fluorescence of Rhodamine 123 using a fluorimeter.

  • Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of this compound compared to the vehicle control indicates P-gp inhibition.

Data Presentation

Table 1: Illustrative Characterization of Oxypeucedanin-Loaded PLGA-Chitosan Nanoparticles

(Note: This data is based on studies with oxypeucedanin and serves as an example. Actual values for this compound nanoparticles will need to be determined experimentally.)

Formulation ParameterUncoated PLGA NanoparticlesChitosan-Coated PLGA Nanoparticles
Particle Size (nm) 150 - 250200 - 350
Polydispersity Index (PDI) < 0.2< 0.3
Zeta Potential (mV) -15 to -30+20 to +40
Drug Loading (%) 5 - 104 - 8
Encapsulation Efficiency (%) 70 - 8565 - 80

Mandatory Visualizations

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_animal_study Animal Study prep_org Prepare Organic Phase (this compound + PLGA in Organic Solvent) emulsify Primary Emulsification (o/w) prep_org->emulsify prep_aq Prepare Aqueous Phase (PVA in Water) prep_aq->emulsify evap Solvent Evaporation emulsify->evap coat Chitosan Coating evap->coat purify Purification (Centrifugation/Washing) coat->purify lyo Lyophilization purify->lyo dls DLS (Size, PDI, Zeta Potential) lyo->dls Analysis sem_tem SEM/TEM (Morphology) lyo->sem_tem Analysis hplc HPLC (Drug Loading, EE) lyo->hplc Analysis admin Oral Administration (Gavage) lyo->admin Dosing blood Blood Sampling admin->blood pk Pharmacokinetic Analysis blood->pk

Figure 1: Experimental workflow for the formulation, characterization, and in vivo evaluation of this compound loaded nanoparticles.

mapk_pathway cluster_upstream Upstream Activators cluster_mapk MAP Kinases cluster_downstream Downstream Targets mek12 MEK1/2 erk2 Erk2 mek12->erk2 mkk36 MKK3/6 p38 p38MAPK mkk36->p38 msk12 MSK1/2 erk2->msk12 p38->msk12 cfos c-Fos msk12->cfos Gene Expression cjun c-Jun msk12->cjun Gene Expression oxypeucedanin (+)-Oxypeucedanin Methanolate oxypeucedanin->erk2 Upregulates Phosphorylation oxypeucedanin->p38 Upregulates Phosphorylation

References

Preventing degradation of (+)-Oxypeucedanin methanolate during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (+)-Oxypeucedanin methanolate during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

A1: this compound is a naturally occurring furanocoumarin, a class of organic compounds found in various plants, particularly in the Apiaceae and Rutaceae families. Its stability is a significant concern because furanocoumarins, in general, are susceptible to degradation under certain conditions, which can lead to reduced yield and the formation of impurities. Key structural features, such as the furan (B31954) ring and, in the case of oxypeucedanin, an epoxide ring, are reactive and can be affected by factors like pH, temperature, and light.

Q2: What are the primary factors that can cause the degradation of this compound during extraction?

A2: The primary factors that can lead to the degradation of this compound include:

  • pH: Both acidic and basic conditions can promote the hydrolysis of the epoxide ring, a key structural feature of oxypeucedanin.

  • Temperature: Elevated temperatures can accelerate degradation reactions. For instance, microwave-assisted extraction in a closed system has been observed to cause degradation of furanocoumarins.[1]

  • Light: Furanocoumarins are known to be phototoxic and can undergo photodegradation upon exposure to UV light.[2]

  • Solvent Choice: The polarity and reactivity of the extraction solvent can influence the stability of the compound. While methanol (B129727) is often used for extraction, its prolonged use at high temperatures should be carefully considered.[3][4]

  • Oxidizing Agents: The presence of oxidizing agents can potentially lead to the degradation of the molecule.

Q3: Which extraction methods are recommended for preserving the integrity of this compound?

A3: Several extraction methods can be employed, with the choice depending on the available equipment and the scale of the extraction. Modern techniques are often preferred for their efficiency and milder conditions:

  • Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often at lower temperatures and for shorter durations than conventional methods.

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to rapid extraction. However, it's crucial to control the temperature to prevent degradation.[1]

  • Supercritical Fluid Extraction (SFE): SFE with carbon dioxide is a green and efficient technique that allows for extraction at relatively low temperatures, minimizing thermal degradation.

  • Accelerated Solvent Extraction (ASE): ASE utilizes solvents at elevated temperatures and pressures to achieve rapid and efficient extraction. While high temperatures are used, the short extraction time can minimize degradation.[3]

  • Soxhlet Extraction: A traditional method that can be effective but involves prolonged exposure to heat, which may not be ideal for sensitive compounds.[4]

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Low Yield of this compound 1. Incomplete extraction. 2. Degradation during extraction. 3. Inefficient solvent.1. Optimize Extraction Parameters: Increase extraction time, reduce particle size of the plant material, or increase the solvent-to-solid ratio. 2. Modify Extraction Conditions: Lower the extraction temperature. If using MAE, consider an open system to avoid pressure and temperature buildup.[1] Protect the extraction setup from light. 3. Solvent Selection: Test a range of solvents with varying polarities. Methanol has been shown to be effective for furanocoumarins.[3][4]
Presence of Unknown Impurities in the Extract 1. Degradation of the target compound. 2. Co-extraction of other plant metabolites.1. Analyze for Degradation Products: Use techniques like HPLC-MS to identify potential degradation products. Key degradation pathways to consider are epoxide ring-opening (hydrolysis) under acidic or basic conditions. 2. Refine Extraction Specificity: Adjust the polarity of the extraction solvent to be more selective for furanocoumarins. 3. Purification: Employ chromatographic techniques like column chromatography or preparative HPLC to isolate the target compound from impurities.
Inconsistent Results Between Batches 1. Variability in plant material. 2. Inconsistent extraction conditions.1. Standardize Plant Material: Ensure the plant material is from the same source, harvested at the same time, and stored under consistent conditions. Furanocoumarin content can vary based on plant maturity and storage.[5] 2. Maintain Strict Protocol Adherence: Ensure all extraction parameters (temperature, time, solvent volume, etc.) are precisely controlled and documented for each batch.
Complete Loss of Target Compound 1. Harsh extraction conditions. 2. Incorrect identification of the target peak in analysis.1. Use Milder Conditions: Switch to a less aggressive extraction method (e.g., UAE at room temperature). Drastically reduce the extraction temperature and duration. 2. Verify Analytical Method: Confirm the retention time and spectral properties of an authentic standard of this compound using a validated analytical method like HPLC-UV.[6][7][8][9]

Quantitative Data Summary

Specific quantitative kinetic data for the degradation of this compound under various conditions is not extensively available in the public domain. However, based on the general behavior of furanocoumarins, the following trends can be expected:

Parameter Condition Expected Impact on Stability Recommendation
Temperature Increasing TemperatureDecreases StabilityMaintain the lowest effective temperature for extraction. For ASE with methanol, a range of 100-130°C for 10 minutes has been reported as effective for furanocoumarins, but optimization is key.[3]
pH Acidic (pH < 4)Potential for epoxide ring hydrolysis.Buffer the extraction solvent if acidic conditions are suspected to be an issue.
Neutral (pH ~7)Generally more stable than under strongly acidic or basic conditions.Aim for a neutral pH environment where possible.
Basic (pH > 8)Increased risk of epoxide ring hydrolysis and other degradation reactions.Avoid basic conditions during extraction and storage.
Light UV ExposurePromotes photodegradation.[2]Conduct extractions in amber glassware or protect the apparatus from light.
Solvent MethanolGood extraction efficiency for furanocoumarins.[3][4]Use at the lowest effective temperature and for the shortest time necessary.
Ethyl AcetateCan be used for liquid-liquid extraction and partitioning.A good solvent for intermediate polarity compounds like furanocoumarins.
Supercritical CO₂Excellent for minimizing thermal degradation.An ideal, though less common, choice for thermally sensitive compounds.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 1 g of the powdered plant material and place it into a 50 mL amber glass flask.

    • Add 20 mL of methanol to the flask.

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30 minutes at a controlled temperature (e.g., 25-30°C). A cooling water bath can be used to maintain the temperature.

  • Separation:

    • After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.

    • Decant the supernatant. For exhaustive extraction, the residue can be re-extracted twice more with fresh solvent.

  • Solvent Evaporation:

    • Combine the supernatants and evaporate the methanol under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Analysis:

    • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis by HPLC-UV.

Protocol 2: Validated HPLC-UV Method for Quantification

This protocol provides a general framework. Specific parameters should be optimized for your instrument and column.

  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is often effective. For example:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a higher proportion of Solvent A, gradually increasing the proportion of Solvent B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Furanocoumarins typically have strong UV absorbance between 250-320 nm. Monitor at a wavelength appropriate for this compound (e.g., determined from a UV scan of a standard).

  • Injection Volume: 10-20 µL.

  • Quantification: Prepare a calibration curve using a certified reference standard of this compound at several concentrations.

Visualizations

cluster_workflow Extraction Workflow Plant Material Plant Material Grinding Grinding Extraction Extraction Grinding->Extraction Powdered Sample Filtration/Centrifugation Filtration/Centrifugation Extraction->Filtration/Centrifugation Crude Extract Solvent Evaporation Solvent Evaporation Filtration/Centrifugation->Solvent Evaporation Clarified Extract Purification (Optional) Purification (Optional) Solvent Evaporation->Purification (Optional) Concentrated Extract Analysis Analysis Solvent Evaporation->Analysis Direct Analysis Purification (Optional)->Analysis Purified Compound

Caption: Recommended workflow for the extraction and analysis of this compound.

cluster_conditions Degradative Conditions Oxypeucedanin_Methanolate (+)-Oxypeucedanin Methanolate Degradation_Product_1 Epoxide Ring-Opened Product (Diol) Oxypeucedanin_Methanolate->Degradation_Product_1 Acid/Base Hydrolysis Degradation_Product_2 Photodegradation Products Oxypeucedanin_Methanolate->Degradation_Product_2 UV Light Acid_Base Acidic or Basic pH Acid_Base->Degradation_Product_1 Light UV Light Exposure Light->Degradation_Product_2 Heat High Temperature Heat->Degradation_Product_1 Accelerates Heat->Degradation_Product_2 Accelerates

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: LC-MS/MS Quantification of Furanocoumarins in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges associated with matrix effects in the LC-MS/MS quantification of furanocoumarins from complex plant extracts.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect furanocoumarin quantification?

A: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1] In the context of furanocoumarin analysis in plant extracts, these effects, primarily ion suppression or enhancement, can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility.[2] This interference arises from competition between the furanocoumarins and matrix components for ionization in the MS source.[1]

Q2: What are the common signs of significant matrix effects in my LC-MS/MS data?

A: Signs of matrix effects include poor reproducibility of analyte peak areas between injections, inconsistent analyte recovery, and a lack of linearity in the calibration curve. A significant discrepancy between results obtained with solvent-based calibration curves and those with matrix-matched calibration curves is also a strong indicator.[3]

Q3: What are the primary strategies to minimize matrix effects?

A: The most effective strategies involve:

  • Optimizing Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are used to remove interfering matrix components before analysis.[2]

  • Chromatographic Separation: Modifying the LC method to better separate furanocoumarins from co-eluting matrix components can reduce interference.[2]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.[4]

  • Use of Internal Standards: Stable isotope-labeled (SIL) internal standards are particularly effective as they co-elute with the analyte and experience similar matrix effects, allowing for accurate correction.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that closely resembles the sample matrix can compensate for predictable matrix effects.[5]

Q4: When should I use a matrix-matched calibration curve versus a solvent-based calibration curve?

A: A matrix-matched calibration curve is recommended when significant matrix effects are present and a suitable blank matrix is available.[5] If the matrix effect is found to be negligible (e.g., <20-30% difference in signal response between solvent and matrix), a solvent-based calibration curve may be sufficient and is often more practical.[3][4]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects during the LC-MS/MS analysis of furanocoumarins.

Problem: Poor Peak Area Reproducibility and Inaccurate Quantification

Possible Cause: Significant and variable matrix effects between samples.

Troubleshooting Workflow:

A Start: Inaccurate Results B Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) A->B C Is Matrix Effect > 20%? B->C D Optimize Sample Preparation C->D Yes M No: Proceed with Solvent-Based Calibration C->M No E Implement Advanced Cleanup (e.g., SPE, LLE) D->E F Dilute Sample Extract D->F G Optimize LC Method E->G F->G H Modify Gradient or Change Column G->H I Use Matrix-Matched Calibration H->I J Use Stable Isotope-Labeled Internal Standard I->J K Re-evaluate Matrix Effect J->K L End: Accurate Quantification K->L M->L

Caption: Troubleshooting workflow for matrix effects.

Solutions:

  • Quantify the Matrix Effect:

    • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[6]

    • Post-Extraction Spike: This quantitative approach compares the analyte response in a post-extraction spiked blank matrix sample to that in a pure solvent to calculate the percentage of matrix effect.

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): Use SPE cartridges (e.g., C18) to selectively retain furanocoumarins while washing away interfering polar compounds.

    • Liquid-Liquid Extraction (LLE): Employ immiscible solvents to partition furanocoumarins from the sample matrix. For example, extracting an aqueous sample with a nonpolar organic solvent.

  • Optimize Chromatography:

    • Gradient Modification: Adjust the mobile phase gradient to achieve better separation between furanocoumarins and interfering matrix components.

    • Column Chemistry: Consider a different column chemistry (e.g., phenyl-hexyl instead of C18) that may offer different selectivity for the analytes and matrix components.

  • Implement Advanced Quantification Strategies:

    • Matrix-Matched Calibrants: If a representative blank matrix is available, prepare calibration standards in this matrix to compensate for consistent matrix effects.

    • Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most robust approach. A SIL-IS will co-elute and experience the same ionization effects as the analyte, providing the most accurate correction.

Quantitative Data on Matrix Effects

The following table summarizes the matrix effect observed for various furanocoumarins in orange essential oil at different concentrations. A value of 100% indicates no matrix effect, values >100% indicate ion enhancement, and values <100% indicate ion suppression.

FuranocoumarinMatrix Effect at 10 ng/mL (%)Matrix Effect at 100 ng/mL (%)Matrix Effect at 1000 ng/mL (%)
Psoralen115108105
Isopimpinellin120112108
Bergapten118110107
Bergamottin125115110
Imperatorin122113109
Oxypeucedanin117109106
Byakangelicin110105103
6,7-Dihydroxybergamottin128118112

Data adapted from a study on the quantification of 16 furanocoumarins in essential oils.[3][4] As shown, a slight matrix enhancement was observed, which was more pronounced at lower concentrations.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Furanocoumarin Cleanup

This protocol is a general guideline for the cleanup of furanocoumarins from a plant extract using a C18 SPE cartridge.

Workflow Diagram:

A 1. Condition Cartridge (Methanol, then Water) B 2. Load Sample Extract A->B C 3. Wash Cartridge (Water/Methanol (B129727) mixture to remove polar impurities) B->C D 4. Elute Furanocoumarins (Acetonitrile or Methanol) C->D E 5. Evaporate and Reconstitute D->E

Caption: Solid-Phase Extraction (SPE) workflow.

Methodology:

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge dry out.[7]

  • Sample Loading: Dilute the plant extract with water or a low-organic solvent mixture and load it onto the conditioned cartridge at a slow flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with a weak solvent mixture (e.g., 5 mL of 10-20% methanol in water) to remove polar interferences.

  • Elution: Elute the furanocoumarins with a stronger organic solvent such as 5 mL of acetonitrile (B52724) or methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Furanocoumarins

This protocol provides typical starting parameters for the analysis of furanocoumarins.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.[4]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[4]

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the furanocoumarins, followed by a wash and re-equilibration step.

  • Flow Rate: 0.4 mL/min.[8]

  • Column Temperature: 40 °C.[8]

  • Injection Volume: 1-5 µL.

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization Positive (ESI+).[4]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Desolvation Temperature: 400 °C.[4]

  • MRM Transitions: Specific precursor and product ions for each furanocoumarin of interest need to be optimized.

Protocol 3: Assessment of Matrix Effect using Post-Extraction Spike Method

Workflow Diagram:

A Prepare Three Sets of Samples B Set 1: Analyte in Solvent A->B C Set 2: Blank Matrix Extract A->C D Set 3: Blank Matrix Extract + Post-Extraction Spike of Analyte A->D E Analyze all sets by LC-MS/MS B->E C->E D->E F Calculate Matrix Effect (%) = (Peak Area Set 3 / Peak Area Set 1) * 100 E->F

Caption: Post-extraction spike workflow.

Methodology:

  • Prepare Three Sample Sets:

    • Set A: A standard solution of the furanocoumarin in the reconstitution solvent at a known concentration.

    • Set B: A blank plant matrix sample processed through the entire sample preparation procedure.

    • Set C: An aliquot of the processed blank matrix from Set B, spiked with the furanocoumarin standard to the same final concentration as Set A.

  • LC-MS/MS Analysis: Analyze all three sets of samples under the same conditions.

  • Calculate Matrix Effect: The matrix effect is calculated as the ratio of the peak area of the analyte in the post-spiked matrix sample (Set C) to the peak area of the analyte in the pure solvent (Set A), multiplied by 100.

References

Technical Support Center: Optimizing Cell Culture Conditions for (+)-Oxypeucedanin Methanolate Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing (+)-Oxypeucedanin methanolate in cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help optimize your experimental conditions and ensure reliable results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a naturally occurring furanocoumarin, a class of organic compounds found in various plants, including those of the Apiaceae and Rutaceae families.[1][2][3] It is studied for a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][4][5] Structurally, it is a linear furanocoumarin characterized by an epoxide ring.[2][3]

Q2: What are the primary biological activities of this compound relevant to cell culture studies?

In preclinical cell-based studies, this compound has demonstrated several key bioactivities:

  • Anti-cancer Effects: It can inhibit cell proliferation and induce apoptosis (programmed cell death) and autophagy in cancer cell lines such as A549 human non-small cell lung cancer.[6][7] This is achieved by modulating the expression of key apoptosis-related proteins like BAX, BCL2, and caspase-3.[6]

  • Anti-inflammatory Effects: The compound has been shown to suppress the expression of pro-inflammatory genes, including iNOS and TNF-α, in liver cells (hepatocytes).[4][8] It can also inhibit the production of prostaglandin (B15479496) E2, a key mediator of inflammation.[9]

Q3: How should I prepare a stock solution of this compound?

Due to its hydrophobic nature, this compound is typically dissolved in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for in vitro studies.[9][10][11] For detailed instructions, refer to the protocol in Section 3 . It is crucial to prepare a high-concentration stock (e.g., 10-100 mM) to ensure the final concentration of DMSO in the culture medium is non-toxic to cells (ideally ≤0.1%).

Q4: What is a recommended working concentration for my experiments?

The effective concentration of this compound is highly dependent on the cell line and the biological endpoint being measured. Based on published studies, a broad range from 10 µM to 400 µM has been used.[6][12]

  • In mouse neuroblastoma (Neuro-2A) cells, 10 µM was used for gene expression analysis, with no significant cytotoxicity observed up to 100 µM for 24 hours.[12]

  • In human lung cancer (A549) cells, a concentration of 0.4 mM (400 µM) was shown to significantly induce apoptosis.[6]

  • In human hepatoma (HepG2) cells, cytotoxicity was observed at concentrations of 50 µM and higher.[10]

It is strongly recommended to perform a dose-response experiment (e.g., an MTT or similar cell viability assay) to determine the optimal, non-toxic, or cytotoxic (e.g., IC50) concentration for your specific cell model.

Q5: What are the key signaling pathways modulated by this compound?

Research indicates that this compound can influence several critical intracellular signaling pathways:

  • MAPK Pathway: It has been shown to modulate the mitogen-activated protein kinase (MAPK) pathway, leading to increased levels and phosphorylation of Erk2 and p38MAPK in neuroblastoma cells.[12]

  • NF-κB Pathway: Its anti-inflammatory effects are linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[4] A related compound, Oxypeucedanin (B192039) hydrate (B1144303), was found to inhibit the TLR4-MD2/NF-κB/MAPK signaling axis, suggesting a potential mechanism.[13]

Section 2: Troubleshooting Guide

Q1: I'm observing high levels of cell death even at low concentrations. What could be the cause?

  • Potential Cause: Solvent Toxicity. High concentrations of DMSO can be toxic to cells.

    • Solution: Ensure the final concentration of DMSO in your culture medium is kept to a minimum, typically below 0.5% and ideally at or below 0.1%. Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO without the compound. This will help you differentiate between compound-specific effects and solvent-induced toxicity.

  • Potential Cause: Cell Line Sensitivity. Your specific cell line may be exceptionally sensitive to the compound.

    • Solution: Perform a comprehensive dose-response curve starting from a very low concentration (e.g., nanomolar range) to accurately determine the cytotoxic threshold for your cells.

Q2: My results are inconsistent, or I'm not observing the expected biological effect.

  • Potential Cause: Compound Instability. Furanocoumarins can be sensitive to light and repeated freeze-thaw cycles.

    • Solution: Prepare fresh stock solutions from powder when possible. Aliquot your stock solution into single-use vials to avoid multiple freeze-thaw cycles. Store the stock solution protected from light at -20°C or -80°C.

  • Potential Cause: Suboptimal Cell Conditions. The physiological state of your cells can impact their response.

    • Solution: Ensure your cells are healthy, in the logarithmic growth phase, and at a consistent confluency at the start of each experiment. Cell stress or over-confluency can alter signaling pathways and drug sensitivity.

  • Potential Cause: Cell Line Resistance. The targeted signaling pathways may not be active or relevant in your chosen cell model.

    • Solution: Confirm that your cell line expresses the target proteins (e.g., components of the NF-κB or MAPK pathways) and that these pathways are active. You may need to stimulate the pathway (e.g., with TNF-α or IL-1β for NF-κB) to observe an inhibitory effect.[4]

Q3: A precipitate is forming after I add the compound to my culture medium.

  • Potential Cause: Poor Solubility. The concentration of this compound may be exceeding its solubility limit in the aqueous culture medium.

    • Solution: Avoid "shock" precipitation by adding the DMSO stock to the medium dropwise while gently swirling. Pre-warming the culture medium to 37°C can also help. If precipitation persists, you may need to lower the final working concentration.

  • Potential Cause: Interaction with Serum. Components in fetal bovine serum (FBS) can sometimes interact with compounds, leading to precipitation or reduced bioavailability.

    • Solution: If your experimental design allows, consider reducing the serum concentration or performing the treatment in serum-free medium for the duration of the drug incubation. Always test the effects of serum reduction on cell viability beforehand.

Section 3: Experimental Data and Protocols

Data Presentation

Table 1: Summary of Effective Concentrations of this compound in Various Cell Lines

Cell LineConcentrationTreatment DurationObserved Effect
A549 (Human Lung Cancer)[6]400 µMNot specifiedIncreased apoptosis rate from 5.46% to 29.6%
Neuro-2A (Mouse Neuroblastoma)[12]10 µM24 hoursAltered global gene expression; modulated MAPK signaling
Neuro-2A (Mouse Neuroblastoma)[12]Up to 100 µM24 hoursNo significant decrease in cell viability
HepG2 (Human Hepatoma)[10]211 µM (IC50)24 hours50% inhibition of cell viability (in galactose media)
HepG2 (Human Hepatoma)[10]548 µM (IC50)24 hours50% inhibition of cell viability (in glucose media)
PC-3 (Human Prostate Cancer)[14]Up to 300 µMNot specifiedNo cytotoxic activity observed
Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of this compound

  • Materials:

    • This compound powder (MW: 318.32 g/mol )[1]

    • Sterile, anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile, light-protecting microcentrifuge tubes

  • Procedure:

    • Calculate the required mass of the compound. To prepare 1 mL of a 100 mM stock solution: 0.1 mol/L * 0.001 L * 318.32 g/mol = 0.031832 g = 31.83 mg.

    • Weigh out 31.83 mg of this compound powder in a sterile tube under aseptic conditions (e.g., in a biosafety cabinet).

    • Add 1 mL of sterile, anhydrous DMSO to the powder.

    • Vortex thoroughly until the powder is completely dissolved. A brief warming in a 37°C water bath may assist dissolution.

    • (Optional but recommended) Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protecting tubes.

    • Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Cell Viability (MTT) Assay for IC50 Determination

  • Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells, providing an indication of cell viability.

  • Procedure:

    • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and enter logarithmic growth phase (typically 18-24 hours).

    • Compound Dilution: Prepare serial dilutions of your this compound stock solution in complete culture medium. For a wide range, you might test final concentrations from 0.1 µM to 500 µM. Remember to include a "no-drug" control and a "vehicle control" (medium with the highest concentration of DMSO used).

    • Cell Treatment: Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the compound.

    • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO2).

    • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells will form purple formazan crystals.

    • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of the compound concentration and use a non-linear regression analysis to calculate the IC50 value.

Section 4: Visualized Workflows and Signaling Pathways

The following diagrams illustrate key experimental processes and the molecular pathways affected by this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare High-Conc. Stock in DMSO serial Create Serial Dilutions in Culture Medium stock->serial dose Dose-Response Assay (e.g., MTT for IC50) serial->dose functional Functional Assays (Apoptosis, Western Blot, etc.) dose->functional data Data Acquisition functional->data interpret Interpretation of Results data->interpret end end interpret->end Conclusion start Start start->stock

Caption: Experimental workflow for optimizing compound treatment.

G stimulus Inflammatory Stimulus (e.g., IL-1β, LPS) receptor Cell Surface Receptor (e.g., IL-1R, TLR4) stimulus->receptor ikk IKK Complex receptor->ikk activates ikb p65/p50 + IκBα (Inactive in Cytoplasm) ikk->ikb phosphorylates IκBα p65_p50 p65/p50 Dimer ikb->p65_p50 IκBα degradation releases nucleus Nucleus p65_p50->nucleus translocates to transcription Gene Transcription (iNOS, TNF-α) nucleus->transcription activates compound (+)-Oxypeucedanin methanolate compound->ikk Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway.

G stimulus External Stimulus mapkkk MAPKKK stimulus->mapkkk activates mapkk MAPKK mapkkk->mapkk phosphorylates mapk MAPK (Erk, p38) mapkk->mapk phosphorylates response Cellular Response (Proliferation, Stress Response) mapk->response mediates compound (+)-Oxypeucedanin methanolate compound->mapk Increases Phosphorylation

Caption: Modulation of the MAPK signaling pathway.

References

Technical Support Center: Navigating Batch-to-Batch Variability of Naturally Isolated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the inherent challenge of batch-to-batch variability in naturally isolated compounds. Through a series of frequently asked questions and detailed troubleshooting guides, this resource aims to equip users with the knowledge and tools to ensure the consistency, reproducibility, and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of batch-to-batch variability in naturally isolated compounds?

A1: Batch-to-batch variability in natural products is a multifaceted issue stemming from the inherent complexity of their sources.[1][2][3] Key contributing factors include:

  • Genetic and Environmental Factors: The chemical composition of a plant or organism can be significantly influenced by its genetic makeup, geographical location, climate, and soil conditions.[1][4]

  • Harvesting and Post-Harvest Processing: The timing of harvest, drying methods, and storage conditions can all alter the phytochemical profile of the raw material.[1][5]

  • Extraction and Isolation Procedures: The choice of solvent, extraction method (e.g., maceration, Soxhlet, supercritical fluid extraction), temperature, and pressure can lead to significant differences in the final extract's composition.[6]

  • Storage of Extracts: Improper storage of the final extract, such as exposure to light, heat, or oxygen, can lead to the degradation of bioactive compounds.[6][7][8]

Q2: How can batch-to-batch variability impact my research or drug development process?

A2: Inconsistent composition between batches of a natural product can have profound effects on research and development, leading to:

  • Irreproducible Bioactivity: Minor variations in the ratios of constituent compounds can lead to significant differences in observed biological effects.[6]

  • False-Positive or False-Negative Results: The presence of interfering compounds, such as Pan-Assay Interference Compounds (PAINS), in some batches but not others can generate misleading data.[6]

  • Difficulties in Standardization: A lack of consistency makes it challenging to establish a standardized product for further development and regulatory approval.[9][10]

  • Challenges in Identifying Active Components: Variability can obscure the relationship between specific compounds and the observed bioactivity.[9]

Q3: What is the first step I should take to minimize batch-to-batch variability?

A3: The foundational step in minimizing variability is the implementation of a robust standardization protocol.[9][11][12] This involves the chemical and biological fingerprinting of your natural product extract.[9] It is crucial to develop and adhere to a strict and detailed protocol for every stage, from raw material sourcing to final extract storage.

Q4: What are "marker compounds," and how are they used in standardization?

A4: Marker compounds are chemically defined constituents of a natural product extract that are used for quality control purposes. These compounds can be either the known active constituents or other characteristic components of the material. By quantifying the concentration of one or more marker compounds in each batch, you can ensure a consistent phytochemical profile.[6]

Troubleshooting Guides

This section provides practical, step-by-step guidance for addressing specific issues you may encounter during your experiments.

Scenario 1: You observe a significant difference in the bioactivity of two different batches of the same natural extract.

  • Question: My new batch of plant extract shows significantly lower (or higher) activity in my cell-based assay compared to the previous batch. How do I troubleshoot this?

  • Answer: This is a common issue stemming from chemical inconsistency. Follow this workflow:

    G A Inconsistent Bioactivity Observed B Step 1: Review and Compare Protocols - Extraction Method - Solvent Used - Storage Conditions A->B C Step 2: Perform Phytochemical Profiling (e.g., HPLC, GC-MS) B->C D Compare Chemical Fingerprints of Batches C->D E Significant Difference in Profiles? D->E F Identify Discrepant Peaks/ Compounds E->F Yes I No Significant Difference in Profiles E->I No G Quantify Key Marker Compounds F->G H Correlate Chemical Differences with Bioactivity Changes G->H K Refine Extraction and QC Protocol for Future Batches H->K J Investigate Assay Parameters - Cell Passage Number - Reagent Stability - Instrument Calibration I->J

    Workflow for Troubleshooting Inconsistent Bioactivity.

    Troubleshooting Steps:

    • Protocol Verification: First, ensure that the extraction and experimental protocols were followed identically for both batches. Check for any deviations in solvent polarity, temperature, or extraction time.[6]

    • Chemical Fingerprinting: Perform phytochemical profiling on both batches using an appropriate analytical technique. High-Performance Liquid Chromatography (HPLC) is often the method of choice for non-volatile compounds, while Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile components.[4][13][14]

    • Compare Profiles: Overlay the chromatograms from both batches. Significant differences in the presence, absence, or relative abundance of peaks indicate a difference in chemical composition.

    • Quantify Marker Compounds: If you have established marker compounds for your extract, quantify their concentrations in both batches. This will provide a quantitative measure of the variability.

    • Correlate with Bioactivity: Attempt to correlate the observed differences in the chemical profiles with the changes in bioactivity. This may help in identifying the putative active compounds.

    • Assay Controls: If the chemical profiles are identical, re-examine your experimental assay for potential sources of error, such as cell line stability, reagent degradation, or instrument malfunction.[15][16]

Scenario 2: You are developing a new natural product extract and want to establish a standardized protocol.

  • Question: How do I develop a robust and reproducible extraction and quality control protocol from scratch?

  • Answer: Establishing a standardized protocol is crucial for long-term research success.

    G A Start: Raw Material Sourcing B Define Collection Parameters (Location, Time, Plant Part) A->B C Develop and Optimize Extraction Protocol B->C D Screen Different Solvents and Methods C->D E Analyze Extracts for Desired Bioactivity and Phytochemical Profile D->E F Select Optimal Protocol E->F G Identify and Select Marker Compound(s) F->G H Develop and Validate Analytical Method (e.g., HPLC) G->H I Set Acceptance Criteria for Marker Compound Concentration H->I J Establish Standard Operating Procedures (SOPs) I->J K End: Standardized Extract J->K

    Workflow for Developing a Standardized Protocol.

    Protocol Development Steps:

    • Source Material Documentation: Meticulously document the source of your raw material, including species, geographical origin, and time of harvest.[1]

    • Extraction Optimization: Experiment with different extraction solvents and methods to determine the optimal conditions for extracting the compounds of interest while maintaining a desirable phytochemical profile.

    • Bioactivity-Guided Fractionation (Optional): If the active components are unknown, you can use bioactivity-guided fractionation to isolate and identify them.

    • Selection of Marker Compounds: Choose one or more marker compounds that are characteristic of your extract and can be reliably quantified.

    • Analytical Method Validation: Develop and validate an analytical method (e.g., HPLC, GC-MS) for the quantification of your marker compounds. This includes assessing linearity, accuracy, precision, and robustness.

    • Set Specifications: Establish clear acceptance criteria for each batch, including the concentration range for your marker compounds and the overall phytochemical fingerprint.

    • Standard Operating Procedures (SOPs): Document all procedures in detailed SOPs to ensure consistency across all future batches.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Phytochemical Fingerprinting

This protocol provides a general framework for developing an HPLC method for the analysis of a natural product extract.

  • Sample Preparation:

    • Accurately weigh a known amount of the dried extract.

    • Dissolve the extract in a suitable solvent (e.g., methanol, ethanol). The solvent should be compatible with the mobile phase.

    • Use sonication or vortexing to ensure complete dissolution.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is a common starting point for the separation of a wide range of phytochemicals.

    • Mobile Phase: A gradient elution using a mixture of water (often with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.

    • Flow Rate: A flow rate of 1.0 mL/min is standard for many analytical columns.

    • Injection Volume: Typically 10-20 µL.

    • Detection: A Diode Array Detector (DAD) or UV detector is commonly used. Set the wavelength to the absorbance maximum of your compounds of interest.

  • Data Analysis:

    • Record the chromatogram for each batch.

    • Compare the retention times and peak areas of the major components.

    • For quantitative analysis of a marker compound, prepare a calibration curve using a certified reference standard of the marker.

Parameter Typical Starting Conditions Considerations for Optimization
Column C18, 5 µm, 4.6 x 250 mmTry different stationary phases (e.g., C8, Phenyl-Hexyl) for different selectivities.
Mobile Phase A Water + 0.1% Formic AcidAdjust pH to improve peak shape for ionizable compounds.
Mobile Phase B Acetonitrile or MethanolMethanol can provide different selectivity compared to acetonitrile.
Gradient 5% B to 95% B over 30 minOptimize the gradient slope to improve the resolution of closely eluting peaks.
Flow Rate 1.0 mL/minLower flow rates can improve resolution but increase run time.
Column Temp. 25-30 °CHigher temperatures can reduce viscosity and improve efficiency, but may degrade labile compounds.
Detection 254 nm, 280 nm, 320 nmUse a DAD to screen for the optimal wavelength for all compounds.

Data Presentation

Table 1: Comparison of Analytical Techniques for Quality Control of Natural Products

Technique Principle Typical Application Advantages Limitations
HPLC Differential partitioning of analytes between a stationary and mobile phase.[4][17]Quantification of non-volatile and semi-volatile compounds; Phytochemical fingerprinting.[6]High resolution and sensitivity; Well-established and robust.[13]May require derivatization for some compounds; Not suitable for volatile compounds.
GC-MS Separation of volatile compounds followed by mass-based detection.[4][14]Analysis of essential oils, fatty acids, and other volatile components.High sensitivity and specificity; Provides structural information.[14]Limited to thermally stable and volatile compounds; Derivatization often necessary.
NMR Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation.[4]Structural elucidation; Quantitative analysis of major components (qNMR).[13]Non-destructive; Provides detailed structural information; Requires minimal sample preparation.Lower sensitivity compared to MS; Complex spectra for mixtures.
HPTLC Planar chromatography with enhanced separation efficiency.Rapid screening and comparison of multiple samples; Detection of adulterants.High sample throughput; Low cost per sample.Lower resolution compared to HPLC; Quantification can be less precise.

By implementing the strategies and protocols outlined in this technical support center, researchers can proactively address the challenges of batch-to-batch variability, leading to more reliable and reproducible scientific outcomes.

References

Validation & Comparative

A Comparative Guide to the Anti-inflammatory Effects of (+)-Oxypeucedanin Methanolate in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of (+)-Oxypeucedanin methanolate with established anti-inflammatory agents in murine models. The information presented herein is intended to support preclinical research and drug development efforts by offering a consolidated overview of experimental data and methodologies.

Comparative Efficacy of Anti-inflammatory Agents

The following table summarizes the in vivo efficacy of various anti-inflammatory compounds in the carrageenan-induced paw edema model in mice. This model is a standard for assessing acute inflammation. It's important to note that while in vitro data for this compound is available, the in vivo data presented here is for the methanol (B129727) extract of Angelica dahurica (MEAD), a primary source of this furanocoumarin. The percentage of inhibition of paw edema is a key metric for comparison.

Compound Dose (mg/kg) Route of Administration Mouse Strain Inhibition of Paw Edema (%) Source
Methanol Extract of Angelica dahurica (MEAD) 600OralICRSignificant reduction[1]
1200OralICRSignificant reduction[1]
Indomethacin 10IntraperitonealSwiss Albino66.46[2]
Dexamethasone 1IntraperitonealC57BL/6Dose-dependent reduction[3]
Celecoxib 50OralNot SpecifiedSignificant reduction[4]

Note: A direct percentage inhibition for MEAD was not explicitly stated in the source, but a significant, dose-dependent reduction in paw edema was reported.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vivo and in vitro assays relevant to the assessment of anti-inflammatory effects.

Carrageenan-Induced Paw Edema in Mice

This model is used to evaluate acute inflammation.

  • Animals: Male Swiss albino or ICR mice (20-25 g) are used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment with free access to food and water.

  • Grouping: Mice are randomly divided into control, standard, and test groups.

  • Treatment:

    • The test compound, this compound or MEAD, is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.

    • The standard group receives a known anti-inflammatory drug such as Indomethacin (10 mg/kg, i.p.).

    • The control group receives the vehicle (e.g., normal saline).

  • Induction of Edema: One hour after treatment, 0.1 mL of 1% (w/v) carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Myeloperoxidase (MPO) Assay

This assay measures neutrophil infiltration into inflamed tissue.

  • Tissue Preparation: At the end of the paw edema experiment, mice are euthanized, and the inflamed paw tissue is collected. The tissue is homogenized in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide).

  • Centrifugation: The homogenate is centrifuged at 12,000 x g for 15 minutes at 4°C.

  • Assay Procedure:

    • The supernatant is mixed with a solution containing o-dianisidine dihydrochloride (B599025) and hydrogen peroxide.

    • The change in absorbance is measured at 450 nm over time using a spectrophotometer.

    • MPO activity is expressed as units per gram of tissue.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

This assay quantifies the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in tissue homogenates or serum.

  • Sample Preparation: Tissue homogenates or serum samples are prepared from the experimental animals.

  • Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest and incubated overnight at 4°C.

  • Blocking: The plate is washed and blocked with a suitable blocking buffer to prevent non-specific binding.

  • Sample Incubation: The samples and standards are added to the wells and incubated for 2 hours at room temperature.

  • Detection Antibody: A biotinylated detection antibody specific for the cytokine is added and incubated for 1 hour.

  • Streptavidin-HRP: Streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30 minutes.

  • Substrate: A substrate solution (e.g., TMB) is added, and the plate is incubated in the dark until a color develops.

  • Stop Solution: The reaction is stopped with a stop solution (e.g., sulfuric acid).

  • Measurement: The absorbance is read at 450 nm using a microplate reader. The cytokine concentration is determined by comparison to a standard curve.

Mechanism of Action: Signaling Pathways

(+)-Oxypeucedanin and its derivatives have been shown to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary mechanism involves the inhibition of the NF-κB and MAPK signaling cascades.

G cluster_0 Inflammatory Stimulus (LPS, Carrageenan) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus cluster_4 Stimulus Inflammatory Stimulus TLR4 TLR4 Stimulus->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK activates IKK IKK TLR4->IKK activates NFκB_n NF-κB MAPK->NFκB_n activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB->NFκB_n translocates Gene Pro-inflammatory Gene Expression NFκB_n->Gene induces TNFα TNF-α IL1β IL-1β IL6 IL-6 iNOS iNOS COX2 COX-2 OXM (+)-Oxypeucedanin methanolate OXM->MAPK inhibits OXM->IKK inhibits

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory effects of a test compound in a murine model.

G cluster_0 Animal Preparation cluster_1 Treatment and Induction cluster_2 Data Collection cluster_3 Ex Vivo Analysis cluster_4 Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping Administration Administration Grouping->Administration Compound/Vehicle Induction Induction Administration->Induction Carrageenan Paw_Measurement Paw_Measurement Induction->Paw_Measurement 0-4 hours Euthanasia Euthanasia Paw_Measurement->Euthanasia Analysis Analysis Paw_Measurement->Analysis Tissue_Collection Tissue_Collection Euthanasia->Tissue_Collection MPO_Assay MPO_Assay Tissue_Collection->MPO_Assay ELISA ELISA Tissue_Collection->ELISA MPO_Assay->Analysis ELISA->Analysis

Caption: Experimental workflow for in vivo anti-inflammatory studies.

Conclusion

The available evidence suggests that this compound possesses significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways. In vitro studies have demonstrated its ability to suppress the production of key inflammatory mediators.[5][6] While direct in vivo data for the isolated compound in murine models is limited, studies on the methanol extract of Angelica dahurica, a rich source of this compound, show promising anti-inflammatory activity in the carrageenan-induced paw edema model.[1] Further in vivo studies on purified this compound are warranted to definitively establish its efficacy and potency in comparison to standard anti-inflammatory drugs. This will be crucial for its potential development as a novel therapeutic agent for inflammatory diseases.

References

A Comparative Analysis of (+)-Oxypeucedanin Methanolate and Other Furanocoumarins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of (+)-Oxypeucedanin methanolate against other notable furanocoumarins. The following analysis is supported by experimental data from various in vitro studies, with detailed methodologies provided for key experimental protocols.

Furanocoumarins, a class of naturally occurring compounds predominantly found in plants of the Apiaceae and Rutaceae families, have garnered significant interest in the scientific community for their diverse pharmacological properties. Among these, this compound, a derivative of oxypeucedanin, has demonstrated a range of biological activities. This guide offers a comparative analysis of its performance in key therapeutic areas—anti-inflammatory, cytotoxic, antiviral, and enzyme inhibitory activities—against other well-documented furanocoumarins.

Comparative Biological Activity

The efficacy of this compound and other furanocoumarins has been evaluated across several biological assays. The following tables summarize the available quantitative data, primarily presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, to facilitate a direct comparison of their potency.

Anti-inflammatory Activity

The anti-inflammatory potential of furanocoumarins is often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. The data below compares the NO inhibitory activity of various furanocoumarins in lipopolysaccharide (LPS)-stimulated macrophage models.

CompoundAssay SystemIC50 (µM)Reference(s)
This compound IL-1β-treated rat hepatocytes122[1]
PhellopterinIL-1β-treated rat hepatocytesNot specified[1]
OxypeucedaninLPS-activated RAW 264.7 macrophage cells58.7 (16.8 µg/mL)[2][3]
Oxypeucedanin hydrateLPS-activated RAW 264.7 macrophage cells51.9 (15.8 µg/mL)[2][3]
SphondinLPS-activated RAW 264.7 macrophage cells39.8 (9.8 µg/mL)[2][3]
PimpinellinLPS-activated RAW 264.7 macrophage cells63.9 (15.6 µg/mL)[2][3]
XanthotoxinLPS-activated RAW 264.7 macrophage cells76.8 (16.6 µg/mL)[2][3]
AngelicinLPS-activated RAW 264.7 macrophage cells104.7 (19.5 µg/mL)[2][3]
ByakangelicolLPS-activated RAW 264.7 macrophage cells48.2 (16.9 µg/mL)[2][3]
CnidilinLPS-activated RAW 264.7 macrophage cells62.3 (17.7 µg/mL)[2][3]
Cytotoxic Activity

The cytotoxic effects of furanocoumarins against various cancer cell lines are a significant area of research. The following table presents the IC50 values of different furanocoumarins, highlighting their potential as anticancer agents. It is important to note that the cytotoxic activity is highly dependent on the cell line used.

CompoundCell LineIC50 (µM)Reference(s)
This compound PC-3 (prostate cancer)> 100 (inactive)[4]
This compound A549 (non-small cell lung cancer)Inhibits proliferation[5]
OxypeucedaninHL-60 (human leukemia)96.1 (27.5 µg/mL)
OstholPC-3 (prostate cancer)227 (65 µg/mL)[4]
PeroxyauraptenolPC-3 (prostate cancer)251 (72 µg/mL)[4]
XanthotoxinHepG2 (liver cancer)31.9 (6.9 µg/mL)[6]
Compound 7 (acetoxycoumarin)A549 (lung cancer)24[7]
Antiviral Activity

Several furanocoumarins have been investigated for their ability to inhibit the replication of viruses, particularly influenza A virus. The table below summarizes the EC50 values for the anti-influenza activity of select furanocoumarins.

CompoundVirus Strain(s)EC50 (µM)Reference(s)
OxypeucedaninInfluenza A/H1N1, H9N25.98 ± 0.71, 4.52 ± 0.39[8]
IsoimperatorinInfluenza A/H1N1, H9N27.67 ± 0.93, 6.72 ± 0.51[9]
ImperatorinInfluenza A/H1N1, H9N2-[8]
Oxypeucedanin hydrateInfluenza A/H1N1, H9N2-[8]
Ribavirin (Control)Influenza A/H1N1, H9N26.29 ± 0.89, 6.13 ± 0.19[8]

Note: Specific EC50 values for this compound against influenza viruses were not available in the reviewed literature.

Enzyme Inhibitory Activity (CYP3A4)

Furanocoumarins are well-known inhibitors of cytochrome P450 enzymes, particularly CYP3A4, which is responsible for the metabolism of a large number of drugs. This inhibition can lead to significant drug-drug interactions. The following table compares the CYP3A4 inhibitory potential of various furanocoumarins.

CompoundAssay SystemIC50 (µM)Reference(s)
BergaptenHuman liver microsomes19 - 36[10][11]
BergamottinHuman liver microsomes-
DHBHuman liver microsomes-
ChrysinHuman liver microsomes2.5 ± 0.6[12][13]
ApigeninHuman liver microsomes8.4 ± 1.1[13]
AcacetinHuman liver microsomes7.5 ± 2.7[13]
PinocembrinHuman liver microsomes4.3 ± 1.1[13]

Note: Specific IC50 values for this compound for CYP3A4 inhibition were not available in the reviewed literature.

Signaling Pathways and Experimental Workflows

The biological activities of furanocoumarins are mediated through various cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows relevant to the activities discussed.

anti_inflammatory_pathway cluster_LPS_stimulation LPS Stimulation cluster_downstream_signaling Downstream Signaling cluster_nuclear_events Nuclear Events cluster_inflammatory_response Inflammatory Response cluster_inhibition Inhibition by Furanocoumarins LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Cascade (p38, JNK, ERK) TAK1->MAPK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB P NFkB NF-κB (active) NFkB_IkB->NFkB Degradation of IκB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation AP1 AP-1 MAPK->AP1 Activation Nucleus Nucleus Gene_Expression Gene Expression NFkB_nuc->Gene_Expression AP1->Gene_Expression iNOS iNOS Gene_Expression->iNOS TNFa TNF-α Gene_Expression->TNFa NO Nitric Oxide (NO) iNOS->NO Furanocoumarins (+)-Oxypeucedanin methanolate & other furanocoumarins Furanocoumarins->Gene_Expression Inhibition

Caption: LPS-induced pro-inflammatory signaling cascade and its inhibition by furanocoumarins.

experimental_workflows cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_anti_inflammatory Anti-inflammatory Assay (NO Inhibition) cluster_antiviral Antiviral Assay (Plaque Reduction) c1 Seed cells in 96-well plate c2 Add furanocoumarin dilutions c1->c2 c3 Incubate (e.g., 24-72h) c2->c3 c4 Add MTT reagent c3->c4 c5 Incubate (2-4h) c4->c5 c6 Add solubilization solution (e.g., DMSO) c5->c6 c7 Measure absorbance (570 nm) c6->c7 c8 Calculate IC50 c7->c8 a1 Seed RAW 264.7 cells a2 Pre-treat with furanocoumarins a1->a2 a3 Stimulate with LPS a2->a3 a4 Incubate (e.g., 24h) a3->a4 a5 Collect supernatant a4->a5 a6 Add Griess Reagent a5->a6 a7 Measure absorbance (540 nm) a6->a7 a8 Calculate IC50 a7->a8 v1 Seed host cells (e.g., MDCK) v2 Infect with Influenza A virus v1->v2 v3 Add furanocoumarin dilutions v2->v3 v4 Incubate under agar (B569324) overlay v3->v4 v5 Fix and stain cells v4->v5 v6 Count plaques v5->v6 v7 Calculate EC50 v6->v7

Caption: Standard experimental workflows for assessing furanocoumarin bioactivity.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited.

Cytotoxicity Assay (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Furanocoumarin compounds

  • Cancer cell line of interest (e.g., A549, PC-3)

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the furanocoumarin compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Materials:

  • Furanocoumarin compounds

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (e.g., DMEM)

  • Lipopolysaccharide (LPS) from E. coli

  • 96-well flat-bottom microplates

  • Griess Reagent System (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solutions)

  • Sodium nitrite (B80452) (for standard curve)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the furanocoumarin compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include a negative control (cells with medium only), a vehicle control (cells with solvent and LPS), and a positive control (cells with a known iNOS inhibitor and LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of sulfanilamide solution to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes using a multi-well spectrophotometer.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample from the standard curve. Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated vehicle control and calculate the IC50 value.

Antiviral Assay (Influenza Plaque Reduction Assay)

This assay determines the ability of a compound to inhibit the replication of a virus, measured by the reduction in the number of viral plaques formed in a cell monolayer.

Materials:

  • Furanocoumarin compounds

  • Influenza A virus stock

  • Madin-Darby Canine Kidney (MDCK) cells

  • Complete cell culture medium (e.g., MEM)

  • Agarose or Avicel overlay medium

  • Trypsin-TPCK

  • Crystal violet staining solution

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed MDCK cells into 6-well or 12-well plates to form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the influenza A virus stock in serum-free medium.

  • Infection: Wash the cell monolayer with PBS and infect with 100-200 plaque-forming units (PFU) of the virus per well for 1 hour at 37°C.

  • Compound Treatment: Remove the viral inoculum and wash the cells with PBS. Add the overlay medium containing different concentrations of the furanocoumarin compound and trypsin-TPCK.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 2-3 days until visible plaques are formed.

  • Plaque Visualization: Fix the cells with a solution of 10% formaldehyde (B43269) in PBS. After fixation, remove the overlay and stain the cells with crystal violet solution.

  • Plaque Counting: Wash the plates with water and count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Enzyme Inhibition Assay (CYP3A4)

This assay evaluates the inhibitory effect of compounds on the activity of the human cytochrome P450 3A4 enzyme, typically using human liver microsomes.

Materials:

Procedure:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing HLMs, the furanocoumarin compound at various concentrations, and the CYP3A4 substrate in potassium phosphate buffer. Include a positive control inhibitor (e.g., ketoconazole) and a vehicle control.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a cold organic solvent like acetonitrile or methanol.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the formation of the metabolite of the CYP3A4 substrate using a validated LC-MS/MS method.

  • Data Analysis: Determine the rate of metabolite formation in the presence of different concentrations of the furanocoumarin. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Conclusion

This comparative guide provides a valuable resource for researchers investigating the therapeutic potential of this compound and other furanocoumarins. The presented data highlights the diverse biological activities of this class of compounds. While this compound demonstrates moderate anti-inflammatory activity, its cytotoxic and antiviral profiles require further investigation with more direct comparative studies to fully elucidate its potential relative to other furanocoumarins. The provided experimental protocols offer a foundation for conducting such comparative analyses in a standardized manner. Future research should focus on head-to-head comparisons of these compounds in standardized assays to build a more comprehensive and directly comparable dataset, which will be crucial for identifying the most promising candidates for further drug development.

References

The Synergistic Potential of (+)-Oxypeucedanin Methanolate and its Analogs with Conventional Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a growing emphasis on combination strategies to enhance efficacy and overcome resistance to conventional treatments. Natural compounds, in particular, have garnered significant attention for their potential to synergize with established chemotherapy drugs. This guide provides a comparative overview of the synergistic effects of (+)-Oxypeucedanin methanolate and its related compounds—oxypeucedanin (B192039) and oxypeucedanin hydrate (B1144303)—when combined with traditional chemotherapeutic agents like doxorubicin, cisplatin, and paclitaxel. We present available experimental data, detail relevant methodologies, and visualize the underlying molecular pathways to support further research and drug development in this promising area.

Efficacy of Combination Therapy: A Comparative Analysis

Data from preclinical studies suggest that oxypeucedanin and its derivatives can enhance the cytotoxic effects of conventional chemotherapy drugs against various cancer cell lines. The synergy is often quantified using the Combination Index (CI), where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cancer Cell LineChemotherapy DrugOxypeucedanin CompoundCombination Index (CI)Observed Synergistic EffectsReference
Mouse T-cell lymphoma (MDR)DoxorubicinOxypeucedanin0.85 ± 0.07 (at 1:50 ratio)Slight synergistic antiproliferative effect.[1][1]
Human Hepatoma (SK-Hep-1)GemcitabineOxypeucedaninNot ReportedSynergistic growth-inhibitory activity.[2][2]
Animal ModelCisplatinOxypeucedaninNot ApplicableAlleviated cisplatin-induced intestinal inflammatory injury without compromising anti-tumor efficacy.[3][3]

Mechanisms of Synergistic Action

The enhanced anti-cancer effects observed with these combinations are attributed to multiple mechanisms, including the induction of apoptosis and the modulation of key signaling pathways that regulate cell survival and proliferation.

Induction of Apoptosis

Flow cytometry analysis is a standard method to quantify apoptosis. Studies show that oxypeucedanin methanolate can independently induce apoptosis in cancer cells. For instance, in A549 human non-small cell lung cancer cells, treatment with 0.4 mM oxypeucedanin methanolate for 72 hours significantly increased the total apoptosis rate to 29.6% compared to 5.46% in untreated cells. This pro-apoptotic effect is a key factor in its synergistic potential with chemotherapy drugs that also aim to trigger programmed cell death.

Modulation of Signaling Pathways

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and is often dysregulated in cancer.[4] Some studies suggest that the anti-cancer effects of oxypeucedanin derivatives are mediated through the inhibition of this pathway. For example, oxypeucedanin hydrate monoacetate has been shown to downregulate the expression of phosphorylated PI3K (pPI3K) and phosphorylated Akt (pAkt) in Caco-2 colon cancer cells, contributing to its apoptotic and anti-migratory effects.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway plays a crucial role in transmitting signals from the cell surface to the nucleus, influencing processes like cell proliferation, differentiation, and apoptosis.[5] Research indicates that oxypeucedanin can modulate this pathway. In mouse neuroblastoma Neuro-2A cells, oxypeucedanin treatment led to the upregulation of genes and the increased phosphorylation of proteins (Erk2 and p38MAPK) involved in the MAPK signaling pathway.[6] Conversely, in a model of rheumatoid arthritis, oxypeucedanin hydrate was found to suppress the NF-κB/MAPK pathway, highlighting its context-dependent regulatory roles.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. Below are summaries of standard protocols for the key experiments cited in the context of evaluating synergistic anti-cancer effects.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of this compound, the chemotherapy drug, and their combinations for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Grow cells and treat them with the compounds of interest as described for the MTT assay.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect specific proteins in a sample and assess the impact of drug treatments on signaling pathways.

  • Protein Extraction: Lyse the treated and untreated cells in a suitable buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, ERK, p-ERK) overnight at 4°C. Subsequently, incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizing the Molecular Landscape

To better understand the complex interactions at play, the following diagrams, generated using the DOT language, illustrate a general experimental workflow and the key signaling pathways implicated in the synergistic effects of oxypeucedanin and its analogs with chemotherapy.

experimental_workflow cluster_invitro In Vitro Studies Cell Culture Cell Culture Treatment Treatment with This compound & Chemotherapy Drug Cell Culture->Treatment MTT Assay Cell Viability (MTT Assay) Treatment->MTT Assay Flow Cytometry Apoptosis Analysis (Flow Cytometry) Treatment->Flow Cytometry Western Blot Signaling Pathway Analysis (Western Blot) Treatment->Western Blot Data Analysis Data Analysis (e.g., Combination Index) MTT Assay->Data Analysis Flow Cytometry->Data Analysis Western Blot->Data Analysis

General experimental workflow for assessing synergistic effects.

signaling_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Inhibits Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation p38 p38 Apoptosis Apoptosis p38->Apoptosis Oxypeucedanin (+)-Oxypeucedanin Methanolate Oxypeucedanin->PI3K Inhibition? Oxypeucedanin->ERK Activation? Oxypeucedanin->p38 Activation?

Implicated signaling pathways in the action of oxypeucedanin.

References

A Head-to-Head Comparison of the Bioactivities of (+)-Oxypeucedanin Methanolate and Imperatorin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the biological activities of two related furanocoumarins: (+)-Oxypeucedanin methanolate and imperatorin (B1671801). Both natural compounds have garnered significant interest in the scientific community for their therapeutic potential. This document summarizes key quantitative data, details experimental methodologies for cited bioassays, and visualizes relevant biological pathways to facilitate a comprehensive understanding of their respective and comparative bioactivities.

Summary of Bioactive Properties

This compound and imperatorin exhibit a range of biological activities, most notably in the areas of anticancer and anti-inflammatory effects. Both compounds have been shown to modulate critical signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are central to cellular processes such as proliferation, inflammation, and apoptosis.

While both compounds show promise, their potency can vary significantly depending on the specific biological context. For instance, in the context of anti-inflammatory action through nitric oxide (NO) inhibition, this compound has demonstrated significant activity, whereas imperatorin has been reported to be less effective in some studies. Conversely, imperatorin has been more extensively studied against a broader range of cancer cell lines, with a wealth of quantitative data available.

Quantitative Bioactivity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) and effective dose (ED50) values for this compound and imperatorin across various bioassays. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

Table 1: Anticancer Activity

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound A549Non-Small Cell Lung Cancer400 (induces 29.6% apoptosis at this conc.)[1]
PC-3Prostate CancerNot specified, but showed activity
Imperatorin HT-29Colon Cancer78[2][3]
RK33Larynx Cancer67.8[4]
TE671Rhabdomyosarcoma111.2[4]
HepG2HepatomaData available, specific IC50 not provided in abstract[5]

Table 2: Anti-inflammatory Activity

CompoundAssayCell Line / ModelIC50 / ED50Reference
This compound Nitric Oxide Production InhibitionIL-1β-treated Hepatocytes122 µM[6]
Imperatorin Nitric Oxide Production InhibitionLPS-activated RAW 264.7 MacrophagesDid not affect NO production up to 340 µM in one study[7]
5-Lipoxygenase (5-LOX) Release-< 15 µmol
BACE-1 Inhibition-91.8 µmol
Butyrylcholinesterase (BChE) Inhibition-31.4 µmol

Experimental Protocols

Detailed methodologies for the key bioassays cited in this guide are provided below. These protocols are intended to offer a comprehensive understanding of the experimental basis for the presented data.

Table 3: Experimental Methodologies

AssayProtocol
MTT Assay for Anticancer Activity 1. Cell Seeding: Cancer cells (e.g., A549, HT-29) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[6][8] 2. Compound Treatment: Cells are treated with various concentrations of this compound or imperatorin (typically in a logarithmic dilution series) and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is included. 3. MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[6][8] 4. Formazan (B1609692) Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. 5. Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. 6. Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and the IC50 value is determined by plotting cell viability against compound concentration.
Nitric Oxide (NO) Inhibition Assay 1. Cell Culture: Macrophage cells (e.g., RAW 264.7) or hepatocytes are seeded in 96-well plates and allowed to adhere. 2. Compound and Stimulant Treatment: Cells are pre-treated with different concentrations of the test compounds for 1-2 hours, followed by stimulation with an inflammatory agent like Lipopolysaccharide (LPS) (1 µg/mL) or Interleukin-1β (IL-1β) for 24 hours to induce NO production.[5][9] 3. Griess Reaction: 50-100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).[5][9] 4. Incubation and Absorbance Measurement: The mixture is incubated at room temperature for 10-15 minutes, and the absorbance is measured at 540 nm. 5. Calculation: The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve, and the percentage of NO inhibition is calculated relative to the stimulated, untreated control. The IC50 value is then determined.
Western Blot Analysis for Signaling Pathway Proteins 1. Cell Lysis: Cells treated with the compounds are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. 2. Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay. 3. SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane. 4. Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies specific for total and phosphorylated forms of MAPK (e.g., p-ERK, ERK) and NF-κB pathway proteins (e.g., p-p65, p65, IκBα).[4] 5. Secondary Antibody and Detection: The membrane is then incubated with an HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. 6. Densitometry Analysis: The intensity of the bands is quantified using image analysis software (e.g., ImageJ), and the levels of phosphorylated proteins are normalized to their total protein counterparts.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and imperatorin, as well as a typical experimental workflow for their analysis.

G cluster_0 Upstream Stimuli cluster_2 Cellular Response Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Stimuli->IKK MAP3K MAP3K Stimuli->MAP3K IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Gene Gene Transcription (Pro-inflammatory mediators, Apoptosis-related genes) NFkB->Gene Nuclear Translocation & Activation MAP2K MAP2K MAP3K->MAP2K Phosphorylation MAPK MAPK (ERK, p38, JNK) MAP2K->MAPK Phosphorylation MAPK->Gene Activation

Caption: Simplified MAPK and NF-κB signaling pathways.

G cluster_0 Cell Culture & Treatment cluster_1 Bioactivity Assays cluster_2 Data Analysis A Seed Cells (e.g., A549, RAW 264.7) B Treat with This compound or Imperatorin A->B C MTT Assay (Anticancer) B->C D Griess Assay (Anti-inflammatory) B->D E Western Blot (Signaling Pathways) B->E F Calculate IC50 Values C->F D->F G Quantify Protein Expression E->G

Caption: General experimental workflow for bioactivity assessment.

G Compound This compound & Imperatorin MAPK_pathway MAPK Signaling Pathway Compound->MAPK_pathway Modulates NFkB_pathway NF-κB Signaling Pathway Compound->NFkB_pathway Modulates Proliferation Cell Proliferation MAPK_pathway->Proliferation Apoptosis Apoptosis MAPK_pathway->Apoptosis Inflammation Inflammation NFkB_pathway->Inflammation NFkB_pathway->Apoptosis

Caption: Logical relationship of compound action on signaling pathways.

References

A Comparative Guide to the In Vitro Reproducibility of (+)-Oxypeucedanin Methanolate and Alternative Furanocoumarins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro biological activities of (+)-Oxypeucedanin methanolate against other structurally similar furanocoumarins: Imperatorin, Isoimperatorin, and Phellopterin. The aim is to offer a comprehensive resource for evaluating the reproducibility and potential therapeutic applications of these natural compounds, supported by experimental data and detailed protocols.

Introduction to this compound and Alternatives

This compound is a furanocoumarin that has garnered interest for its potential anti-inflammatory and anticancer properties.[1] Like other furanocoumarins, its biological activity is a subject of ongoing research. For a thorough evaluation, it is crucial to compare its performance with that of other well-studied furanocoumarins such as Imperatorin, Isoimperatorin, and Phellopterin. These compounds share a common structural backbone but differ in their substituent groups, which can significantly influence their biological effects and experimental reproducibility.

Comparative Analysis of In Vitro Activities

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its alternatives in various in vitro assays. These values are critical for comparing the potency of these compounds under specific experimental conditions.

Table 1: Comparison of Anti-inflammatory Activity

CompoundAssayCell LineIC50 ValueReference
This compound Nitric Oxide (NO) ProductionRat Hepatocytes> 120 µM[2]
Phellopterin Nitric Oxide (NO) ProductionRat Hepatocytes49 µM[2]
Imperatorin Pro-inflammatory Cytokine Expression (TNF-α, IL-6)RAW 264.7 macrophagesNot explicitly defined with IC50, but significant inhibition at 10-40 µM[2]
Isoimperatorin Urease Inhibition-36.43 µM[3]

Table 2: Comparison of Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineAssayIC50 ValueReference
This compound A549 (Lung)MTTNot explicitly defined with IC50, but apoptosis rate was 29.6% at 0.4 mM[4]
This compound PC-3 (Prostate)MTTModerate to low cytotoxicity[5]
Imperatorin HT-29 (Colon)MTT78 µM[6][7]
Imperatorin RK33 (Larynx)MTT67.8 µM[8]
Imperatorin TE671 (Rhabdomyosarcoma)MTT111.2 µM[8]
Isoimperatorin A2780S (Ovarian)MTT1.1 mM[3]
Isoimperatorin BGC-823 (Gastric)MTTNot explicitly defined with IC50, but dose-dependent inhibition observed at 0.025-0.2 mM[9]

Reproducibility of In Vitro Experiments

The reproducibility of in vitro experiments with natural compounds like this compound can be influenced by several factors.[10][11] Variability in the purity of the isolated compound, the specific cell line passage number, and subtle differences in experimental protocols can lead to divergent results between laboratories.[11][12] Furthermore, the inherent biological variability of cell cultures contributes to this challenge.[11] For furanocoumarins, factors such as the plant source and extraction method can also impact the consistency of experimental outcomes.[13][14] To ensure high reproducibility, it is imperative to meticulously document and standardize all experimental parameters.

Signaling Pathways

The biological effects of this compound and its alternatives are often mediated through the modulation of key signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are central to inflammation and cell proliferation.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses.[15] Imperatorin and Isoimperatorin have been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[16][17] This ultimately leads to the downregulation of pro-inflammatory gene expression.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa P NFkB_complex NF-κB (p65/p50) IkBa->NFkB_complex p65 p65 p50 p50 Nucleus Nucleus NFkB_complex->Nucleus Translocation p65_nuc p65 p50_nuc p50 Inflammatory_Genes Pro-inflammatory Gene Expression p65_nuc->Inflammatory_Genes p50_nuc->Inflammatory_Genes Imperatorin Imperatorin/ Isoimperatorin Imperatorin->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Imperatorin and Isoimperatorin.

MAPK Signaling Pathway

The MAPK signaling pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis.[18] Oxypeucedanin (B192039) has been shown to modulate this pathway by increasing the protein levels and phosphorylation of Erk2 and p38 MAPK.[19] Imperatorin and Isoimperatorin also affect the MAPK pathway, typically by inhibiting the phosphorylation of p38 and ERK.[16][17]

MAPK_Signaling_Pathway Stimuli External Stimuli (e.g., Growth Factors, Stress) MAP3K MAP3K Stimuli->MAP3K MAP2K MAP2K MAP3K->MAP2K p38 p38 MAP2K->p38 ERK ERK MAP2K->ERK JNK JNK MAP2K->JNK Transcription_Factors Transcription Factors p38->Transcription_Factors ERK->Transcription_Factors JNK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Inflammation, Apoptosis) Transcription_Factors->Cellular_Response Oxypeucedanin Oxypeucedanin Oxypeucedanin->p38 Activates Oxypeucedanin->ERK Activates Imperatorin_Iso Imperatorin/ Isoimperatorin Imperatorin_Iso->p38 Inhibits Imperatorin_Iso->ERK Inhibits

Caption: Modulation of the MAPK signaling pathway by furanocoumarins.

Experimental Protocols

To facilitate the reproducibility of the cited experiments, detailed methodologies for key assays are provided below.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plate

  • Test compound (e.g., this compound)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Test Compound Seed_Cells->Treat_Cells Incubate Incubate Treat_Cells->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_Formazan Incubate for Formazan Formation Add_MTT->Incubate_Formazan Solubilize Add Solubilization Solution Incubate_Formazan->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Analyze Data Read_Absorbance->Analyze End End Analyze->End

Caption: Workflow for the MTT cell viability assay.

Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable end product, nitrite (B80452), in cell culture supernatants.

Materials:

  • 96-well plate

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard solution

  • Cell culture supernatants

  • Microplate reader

Procedure:

  • Collect cell culture supernatants after treatment with the test compound.

  • Add 50 µL of supernatant to a 96-well plate in duplicate.

  • Prepare a standard curve using sodium nitrite.

  • Add 50 µL of Griess Reagent Part A to all wells and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B to all wells and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm within 30 minutes.

  • Calculate the nitrite concentration in the samples using the standard curve.

NO_Assay_Workflow Start Start Collect_Supernatant Collect Cell Culture Supernatants Start->Collect_Supernatant Pipette_Supernatant Pipette Supernatant to 96-well Plate Collect_Supernatant->Pipette_Supernatant Add_Griess_A Add Griess Reagent A Pipette_Supernatant->Add_Griess_A Incubate_A Incubate 10 min Add_Griess_A->Incubate_A Add_Griess_B Add Griess Reagent B Incubate_A->Add_Griess_B Incubate_B Incubate 10 min Add_Griess_B->Incubate_B Read_Absorbance Read Absorbance (540 nm) Incubate_B->Read_Absorbance Analyze Analyze Data Read_Absorbance->Analyze End End Analyze->End

Caption: Workflow for the Nitric Oxide (NO) production assay.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to analyze the phosphorylation status of proteins in signaling pathways.

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins, e.g., p-p38, p-ERK, p-IκBα)

  • Secondary antibodies (conjugated to HRP or a fluorescent dye)

  • Chemiluminescent or fluorescent detection reagents

  • Imaging system

Procedure:

  • Prepare cell lysates and determine protein concentration.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate secondary antibody.

  • Detect the protein bands using a chemiluminescent or fluorescent imaging system.

  • Analyze the band intensities to quantify protein expression or phosphorylation levels.

Western_Blot_Workflow Start Start Prepare_Lysates Prepare Cell Lysates Start->Prepare_Lysates SDS_PAGE SDS-PAGE Prepare_Lysates->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation Block->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Secondary_Ab Secondary Antibody Incubation Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Detect Detection Wash2->Detect Analyze Analysis Detect->Analyze End End Analyze->End

Caption: Workflow for Western Blot analysis.

References

A Comprehensive Guide to Establishing Positive and Negative Controls for (+)-Oxypeucedanin Methanolate Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of (+)-Oxypeucedanin methanolate, the establishment of appropriate positive and negative controls is fundamental to ensure the validity and reproducibility of experimental findings. This guide provides a detailed comparison of suitable controls for assays related to the known biological activities of this compound, supported by experimental data and detailed protocols.

This compound, a furanocoumarin, has demonstrated a range of biological activities, most notably anti-inflammatory and antiproliferative effects.[1][2][3] Therefore, this guide will focus on the appropriate controls for assays evaluating these two key areas.

The Importance of Controls in Assay Validation

In any experimental design, controls are crucial for an accurate interpretation of the results.[4][5][6][7]

  • Positive Controls are used to verify that the experimental setup is functioning as expected and is capable of detecting the anticipated biological effect.[5][7] They serve as a benchmark for the expected outcome.

  • Negative Controls establish a baseline and ensure that the observed effects are specific to the test compound and not due to the solvent or other external factors.[5][6] They help to rule out false-positive results.

Controls for Anti-Inflammatory Assays

The anti-inflammatory properties of this compound have been attributed to its ability to suppress the production of nitric oxide (NO) and reduce the mRNA expression of inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α).[1][2] A common in vitro model for these assays involves the use of murine macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[5][6][7]

Table 1: Positive and Negative Controls for Anti-Inflammatory Assays

Control TypeRecommended ControlRationale
Positive Control Dexamethasone A potent synthetic glucocorticoid with well-documented anti-inflammatory properties.[8][9][10][11][12] It effectively inhibits the production of inflammatory mediators like NO, iNOS, and TNF-α in LPS-stimulated macrophages.[10]
Negative Control Vehicle Control (e.g., DMSO) This compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO). A vehicle control, consisting of cells treated with the same concentration of DMSO used for the test compound, is essential to ensure that the solvent itself does not affect the inflammatory response.[13][14][15][16] It is recommended to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%.[17]
Negative Control Untreated Cells This consists of cells cultured under normal conditions without any treatment (no LPS, no test compound, no vehicle). It serves as the baseline for assessing the basal levels of inflammatory markers.[2][17][18]
Inflammatory Stimulus Lipopolysaccharide (LPS) A major component of the outer membrane of Gram-negative bacteria, LPS is a potent activator of macrophages and is widely used to induce a pro-inflammatory response in vitro, including the production of NO, iNOS, and TNF-α.[5][6][7][19][20]
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

This protocol outlines the measurement of NO production in LPS-stimulated RAW 264.7 macrophages.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment:

    • Test Group: Treat cells with varying concentrations of this compound.

    • Positive Control: Treat cells with a known effective concentration of Dexamethasone (e.g., 10 µM).

    • Negative Controls:

      • Vehicle Control: Treat cells with the highest concentration of DMSO used for the test compound.

      • Untreated Control: Add only cell culture medium.

    • LPS Stimulation: With the exception of the untreated control, stimulate all wells with LPS (e.g., 1 µg/mL).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent 1 (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent 2 (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (B80452), an indicator of NO production, is determined from a sodium nitrite standard curve.

Controls for Antiproliferative/Cytotoxic Assays

This compound has been reported to exhibit cytotoxic activity, making it a candidate for investigation as an antiproliferative agent. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[1][4][21][22][23]

Table 2: Positive and Negative Controls for MTT Assay

Control TypeRecommended ControlRationale
Positive Control Doxorubicin (B1662922) A well-characterized chemotherapeutic agent known to induce cytotoxicity and apoptosis in a wide range of cancer cell lines.[24][25][26][27][28] It serves as a reliable positive control for assessing the effectiveness of a cytotoxic assay.
Negative Control Vehicle Control (e.g., DMSO) Similar to the anti-inflammatory assays, a vehicle control is necessary to account for any potential effects of the solvent on cell viability.[13][15][16][23]
Negative Control Untreated Cells These cells receive only the culture medium and represent 100% cell viability, providing the baseline for calculating the cytotoxic effect of the test compound.[2][4][18][21]
Blank Control Media + MTT + Solubilizing Agent Wells containing only the cell culture medium, MTT reagent, and the solubilizing agent (e.g., DMSO) but no cells. This is used to measure the background absorbance that should be subtracted from all other readings.[1][4][22]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the steps for evaluating the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).

  • Cell Seeding: Seed cancer cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Test Group: Add various concentrations of this compound to the wells.

    • Positive Control: Treat cells with a known cytotoxic concentration of Doxorubicin (e.g., 1 µM).

    • Negative Controls:

      • Vehicle Control: Add the highest concentration of DMSO used for the test compound.

      • Untreated Control: Add only fresh culture medium.

    • Blank Control: Add only culture medium to wells without cells.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is calculated as a percentage of the untreated control after subtracting the background absorbance.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental design and the potential mechanism of action of this compound, the following diagrams are provided.

Experimental_Workflow_Anti_Inflammatory_Assay cluster_treatments Treatments start Start seed_cells Seed RAW 264.7 Macrophages start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 test_compound (+)-Oxypeucedanin methanolate pos_control Positive Control (Dexamethasone) neg_control_vehicle Negative Control (Vehicle - DMSO) neg_control_untreated Negative Control (Untreated) lps_stimulation Add LPS (except to untreated) incubate1->lps_stimulation incubate2 Incubate 24h lps_stimulation->incubate2 griess_assay Griess Assay for NO Production incubate2->griess_assay measure Measure Absorbance at 540 nm griess_assay->measure end End measure->end

Caption: Workflow for Anti-Inflammatory Assay using Positive and Negative Controls.

Signaling_Pathway_Inflammation lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Pathway tlr4->nfkb inos_gene iNOS Gene nfkb->inos_gene tnfa_gene TNF-α Gene nfkb->tnfa_gene inos_protein iNOS Protein inos_gene->inos_protein tnfa_protein TNF-α Protein tnfa_gene->tnfa_protein no_production Nitric Oxide (NO) Production inos_protein->no_production inflammation Inflammation tnfa_protein->inflammation no_production->inflammation oxypeucedanin (+)-Oxypeucedanin methanolate oxypeucedanin->nfkb Inhibits dexamethasone Dexamethasone (Positive Control) dexamethasone->nfkb Inhibits

Caption: Simplified Signaling Pathway of LPS-induced Inflammation and Points of Inhibition.

References

A Comparative Guide to the Anticancer Activity of (+)-Oxypeucedanin Methanolate in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anticancer activity of (+)-Oxypeucedanin methanolate across various cancer cell lines. It offers a comparative analysis with alternative compounds, supported by experimental data, detailed methodologies for key experiments, and visualizations of associated signaling pathways.

Introduction

(+)-Oxypeucedanin, a furanocoumarin found in various medicinal plants, and its methanolate derivative have demonstrated promising anticancer properties. These compounds have been shown to inhibit the proliferation of a range of cancer cells by inducing cell cycle arrest and apoptosis. This guide aims to consolidate the existing preclinical data to offer a clear comparison of its efficacy and mechanism of action. While direct comparative studies with standard chemotherapeutics are limited, this document compiles available data to provide a valuable resource for researchers in oncology and drug discovery.

Quantitative Comparison of Anticancer Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Oxypeucedanin and its methanolate form in various cancer cell lines. For comparative purposes, IC50 values for the standard chemotherapeutic agent Doxorubicin are also included where available from the same or similar studies.

Table 1: Anticancer Activity of Oxypeucedanin Methanolate and Oxypeucedanin

CompoundCell LineCancer TypeIC50 (µM)Citation
Oxypeucedanin Methanolate A549Non-Small Cell Lung Cancer400[1][2]
PC-3Prostate Cancer>100[3]
Oxypeucedanin SK-Hep-1Hepatocellular Carcinoma32.4
DU145Prostate Carcinoma25-100 (effective concentration)
LNCaPProstate Adenocarcinoma>20 µg/mL

Note: The distinction between (+)-Oxypeucedanin and its methanolate form is not always specified in the literature. Data presented here is attributed as found in the cited sources.

Table 2: Comparative Anticancer Activity with Doxorubicin

Cell LineCancer TypeOxypeucedanin IC50 (µM)Doxorubicin IC50 (µM)Citation
MCF-7 Breast CancerNot Available~0.8 - 8.3[4][5]
MDA-MB-231 Breast CancerNot Available~4.1 - 6.6[4][5]
A549 Non-Small Cell Lung Cancer400 (methanolate)Not Available in direct comparison[1][2]

Disclaimer: The IC50 values for Doxorubicin are provided as a general reference from separate studies and were not determined in a head-to-head comparison with Oxypeucedanin under the same experimental conditions. Direct comparative studies are needed for a conclusive assessment.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound's anticancer activity are provided below.

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of the compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound or the comparator drug and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined from the dose-response curve.[6][7][8][9]

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.[10][11]

Protocol:

  • Protein Extraction: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., Bcl-2, Bax, Caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.[12][13][14]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compound for the specified duration. Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% cold ethanol (B145695) while vortexing gently and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion start Cancer Cell Lines treatment This compound Treatment start->treatment viability MTT Assay (Cell Viability) treatment->viability cell_cycle Flow Cytometry (Cell Cycle Analysis) treatment->cell_cycle apoptosis Western Blot (Apoptosis Markers) treatment->apoptosis ic50 IC50 Determination viability->ic50 cycle_arrest Cell Cycle Arrest (G2/M Phase) cell_cycle->cycle_arrest apoptosis_induction Apoptosis Induction apoptosis->apoptosis_induction conclusion Anticancer Activity Mechanism ic50->conclusion cycle_arrest->conclusion apoptosis_induction->conclusion

Caption: Experimental workflow for evaluating anticancer activity.

apoptosis_pathway cluster_trigger Apoptosis Trigger cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade cluster_outcome Outcome oxypeucedanin (+)-Oxypeucedanin Methanolate bcl2 Bcl-2 (Anti-apoptotic) oxypeucedanin->bcl2 Downregulates bax Bax (Pro-apoptotic) oxypeucedanin->bax Upregulates caspase9 Caspase-9 bcl2->caspase9 Inhibits bax->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates parp PARP caspase3->parp Cleaves apoptosis Apoptosis caspase3->apoptosis cleaved_parp Cleaved PARP cleaved_parp->apoptosis

Caption: Intrinsic apoptosis pathway induced by (+)-Oxypeucedanin.

cell_cycle_pathway cluster_trigger Cell Cycle Regulation cluster_g2m G2/M Checkpoint Proteins cluster_complex Mitotic Promoting Complex cluster_outcome Outcome oxypeucedanin (+)-Oxypeucedanin Methanolate cyclinB1 Cyclin B1 oxypeucedanin->cyclinB1 Downregulates cdc2 Cdc2 oxypeucedanin->cdc2 Downregulates mpf Cyclin B1/Cdc2 Complex (MPF) cyclinB1->mpf cdc2->mpf arrest G2/M Phase Arrest mpf->arrest Inhibition leads to

Caption: G2/M cell cycle arrest mechanism.

References

A Comparative Analysis of the Antioxidant Capacity of (+)-Oxypeucedanin Methanolate Against Standard Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro antioxidant capacity of (+)-Oxypeucedanin methanolate against commonly used standard antioxidants. The information is compiled from existing literature to aid researchers in evaluating its potential as a bioactive compound.

Executive Summary

This compound, a furanocoumarin derivative, has been investigated for its biological activities, including those related to antioxidant pathways. However, direct, quantitative data on its antioxidant capacity from standardized assays such as ABTS and FRAP is limited in the currently available scientific literature. Data from the DPPH assay suggests that its parent compound, oxypeucedanin (B192039), exhibits weak free radical scavenging activity. In contrast, standard antioxidants like Ascorbic Acid (Vitamin C), Gallic Acid, and Trolox demonstrate potent activity in these assays. Further experimental validation is necessary to conclusively determine the antioxidant potential of this compound.

Quantitative Antioxidant Capacity

The following tables summarize the available quantitative data for this compound and its parent compound, oxypeucedanin, in comparison to standard antioxidants. It is important to note the limited data available for this compound.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

CompoundIC50 ValueInterpretation
This compoundData not available-
Oxypeucedanin> 200 µg/mLWeak activity
Ascorbic Acid (Vitamin C)~5 - 15 µg/mLStrong activity
Gallic Acid~1 - 5 µg/mLVery Strong activity
Trolox~2 - 8 µg/mLStrong activity

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

CompoundTEAC (Trolox Equivalent Antioxidant Capacity) ValueInterpretation
This compoundData not available-
Ascorbic Acid (Vitamin C)~1.0 - 1.5High antioxidant capacity
Gallic Acid~1.5 - 2.5Very high antioxidant capacity
Trolox1.0 (by definition)Standard reference

Table 3: FRAP (Ferric Reducing Antioxidant Power) Assay

CompoundFRAP Value (µM Fe(II)/µM)Interpretation
This compoundData not available-
Ascorbic Acid (Vitamin C)~1.0 - 2.0Strong reducing power
Gallic Acid~2.0 - 4.0Very strong reducing power
Trolox~0.5 - 1.0Moderate reducing power

Experimental Protocols

The following are generalized protocols for the antioxidant assays cited in this guide. Specific experimental conditions may vary between studies.

DPPH Radical Scavenging Assay

The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagent Preparation : A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific concentration (e.g., 0.1 mM).

  • Reaction Mixture : A defined volume of the test compound solution (at various concentrations) is mixed with the DPPH solution. A control containing the solvent and DPPH solution is also prepared.

  • Incubation : The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [((Abs_control - Abs_sample) / Abs_control)) x 100] The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • ABTS•+ Generation : The ABTS radical cation is produced by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Reagent Preparation : The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture : A small volume of the test compound solution is added to a larger volume of the diluted ABTS•+ solution.

  • Measurement : The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation : The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as the test compound.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • FRAP Reagent Preparation : The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio. The reagent is warmed to 37°C before use.

  • Reaction Mixture : A small volume of the test compound solution is mixed with the FRAP reagent.

  • Incubation : The mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement : The absorbance of the resulting blue-colored solution is measured at 593 nm.

  • Calculation : The antioxidant capacity is determined by comparing the absorbance of the test sample to a standard curve prepared using a known concentration of Fe²⁺ or a standard antioxidant like Trolox.

Visualizations

Experimental Workflow for In Vitro Antioxidant Capacity Assessment

G General Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound & Standard Antioxidants Reaction Reaction Incubation Compound->Reaction Reagents Assay-Specific Reagents (DPPH, ABTS, FRAP) Reagents->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Calculation Calculation of Activity (IC50, TEAC, FRAP Value) Measurement->Calculation Comparison Comparison to Standards Calculation->Comparison

Caption: General workflow for in vitro antioxidant capacity assays.

Potential Signaling Pathway Modulation by Oxypeucedanin

Studies suggest that oxypeucedanin may influence cellular signaling pathways related to oxidative stress. For instance, it has been shown to reduce the generation of reactive oxygen species (ROS) and modulate the activity of caspase-3, an enzyme involved in apoptosis. The diagram below illustrates a simplified potential mechanism.

G Potential Modulation of Oxidative Stress Pathway by Oxypeucedanin cluster_stress Cellular Stress cluster_response Cellular Response cluster_intervention Intervention Stress Oxidative Stress (e.g., Doxorubicin) ROS Increased ROS Production Stress->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase-3 Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis Oxy Oxypeucedanin Oxy->ROS Inhibits Oxy->Caspase Inhibits

Caption: Potential mechanism of oxypeucedanin in mitigating oxidative stress.[1]

Conclusion

The available data indicates that oxypeucedanin, the parent compound of this compound, possesses weak direct antioxidant activity as measured by the DPPH assay. There is a notable absence of data from ABTS and FRAP assays for this compound in the reviewed literature. While some studies suggest it may modulate cellular pathways related to oxidative stress, its capacity as a direct free radical scavenger appears to be significantly lower than that of standard antioxidants like Ascorbic Acid, Gallic Acid, and Trolox. Therefore, for applications requiring potent, direct antioxidant activity, these standard compounds remain the preferred choice based on current evidence. Further research is warranted to fully elucidate the antioxidant potential and mechanisms of action of this compound.

References

Comparative In Vivo Antiproliferative Efficacy of (+)-Oxypeucedanin Methanolate and Alternative Furanocoumarins

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the in vivo antitumor activity of (+)-Oxypeucedanin methanolate and structurally related furanocoumarins reveals comparable antiproliferative effects in preclinical models, primarily mediated through the induction of cell cycle arrest and apoptosis. This guide provides a comparative overview of their efficacy, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals in the field of oncology.

Introduction

This compound, a furanocoumarin found in various plant species, has demonstrated notable antiproliferative properties. This guide presents a comparative analysis of its in vivo efficacy against other furanocoumarins, including isoimperatorin, imperatorin (B1671801), heraclenin, and heraclenol. The primary focus is on their performance in a murine melanoma model, offering a side-by-side evaluation of their potential as anticancer agents.

Comparative Efficacy in a B16F10 Melanoma Model

An in vivo study utilizing a B16F10 melanoma mouse model provides key comparative data on the antiproliferative activity of (+)-Oxypeucedanin and its alternatives. When administered intraperitoneally at doses of 0.3, 0.5, or 1.0 mg/kg, these furanocoumarins, in combination with UVA irradiation, led to a significant reduction in both tumor growth and final tumor weight.

Table 1: Comparison of In Vivo Antiproliferative Activity in B16F10 Melanoma Model

CompoundDosage (mg/kg, i.p.)Observed Effect
(+)-Oxypeucedanin0.3, 0.5, 1.0Reduced tumor growth and final tumor weight[1]
Isoimperatorin0.3, 0.5, 1.0Reduced tumor growth and final tumor weight[1]
Imperatorin0.3, 0.5, 1.0Reduced tumor growth and final tumor weight[1]
Heraclenin0.3, 0.5, 1.0Reduced tumor growth and final tumor weight
Heraclenol0.3, 0.5, 1.0Reduced tumor growth and final tumor weight[1]

While the available literature confirms the general efficacy of these compounds, detailed quantitative data on tumor growth inhibition percentages and tumor volume measurements over time from a single comparative study are limited. Further head-to-head studies would be beneficial for a more precise quantitative comparison.

Mechanisms of Action: Signaling Pathways

The antiproliferative effects of these furanocoumarins are attributed to their ability to interfere with key cellular processes, including cell cycle progression and survival pathways.

G2/M Cell Cycle Arrest via Chk1/Cdc2 Pathway

Several of the studied furanocoumarins, including (+)-Oxypeucedanin, induce cell cycle arrest at the G2/M phase. This is achieved through the modulation of the Chk1/Cdc2 signaling pathway. DNA damage triggers the activation of ATM/ATR kinases, which in turn phosphorylate and activate Chk1. Activated Chk1 then phosphorylates and inactivates Cdc25C, a phosphatase required for the activation of the Cdk1(Cdc2)/Cyclin B1 complex. The inactivation of this complex prevents the cell from entering mitosis, leading to G2/M arrest.[2][3][4][5]

G2_M_Arrest_Pathway Chk1/Cdc2 Mediated G2/M Arrest DNA_Damage DNA Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Chk1 Chk1 Activation (Phosphorylation) ATM_ATR->Chk1 Cdc25C Cdc25C Inactivation (Phosphorylation) Chk1->Cdc25C phosphorylates Cdk1_CyclinB1 Cdk1/Cyclin B1 Complex (Inactive) Cdc25C->Cdk1_CyclinB1 fails to activate G2_M_Arrest G2/M Phase Arrest Cdk1_CyclinB1->G2_M_Arrest

Chk1/Cdc2 Mediated G2/M Arrest
Inhibition of STAT3 Signaling Pathway by Imperatorin

Imperatorin has been shown to exert its anticancer effects, at least in part, by directly inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. Imperatorin binds to the SH2 domain of STAT3, preventing its phosphorylation and subsequent dimerization and translocation to the nucleus, thereby inhibiting the transcription of STAT3 target genes involved in tumorigenesis.[6]

STAT3_Inhibition_Pathway Imperatorin-Mediated STAT3 Inhibition Imperatorin Imperatorin STAT3 STAT3 Imperatorin->STAT3 binds to SH2 domain pSTAT3 STAT3 Phosphorylation STAT3_dimer STAT3 Dimerization STAT3_nucleus Nuclear Translocation Gene_Transcription Target Gene Transcription (e.g., Cyclin D1, Bcl-xL, VEGF) STAT3->pSTAT3 pSTAT3->STAT3_dimer STAT3_dimer->STAT3_nucleus STAT3_nucleus->Gene_Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Transcription->Proliferation

Imperatorin-Mediated STAT3 Inhibition

Experimental Protocols

The following provides a generalized experimental protocol for evaluating the in vivo antiproliferative activity of compounds in a B16F10 melanoma xenograft model, based on common practices in the field.

B16F10 Melanoma Xenograft Model Protocol
  • Cell Culture: B16F10 mouse melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: C57BL/6 mice (6-8 weeks old) are used. All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.

  • Tumor Cell Inoculation: B16F10 cells are harvested, washed, and resuspended in phosphate-buffered saline (PBS). A total of 1 x 10^5 to 5 x 10^5 cells in 100 µL of PBS are injected subcutaneously into the right flank of each mouse.[6][7]

  • Tumor Growth Monitoring: Tumor growth is monitored every 2-3 days by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.[7] Animal body weight is also recorded to monitor toxicity.[7]

  • Treatment: When tumors reach a palpable size (approximately 50-100 mm³), mice are randomized into treatment and control groups. The test compounds (e.g., this compound) are administered intraperitoneally (i.p.) at the specified doses (e.g., 0.3, 0.5, or 1.0 mg/kg) daily or on a predetermined schedule. The control group receives the vehicle control. In studies involving photodynamic activity, tumors are irradiated with UVA light after compound administration.

  • Endpoint and Data Analysis: The experiment is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised, weighed, and photographed. Tumor growth inhibition is calculated as a percentage of the control group. Statistical analysis is performed to determine the significance of the observed differences.

Experimental_Workflow In Vivo Antiproliferative Assay Workflow Cell_Culture B16F10 Cell Culture Cell_Harvest Cell Harvest & Preparation Cell_Culture->Cell_Harvest Injection Subcutaneous Injection in C57BL/6 Mice Cell_Harvest->Injection Tumor_Growth Tumor Growth to 50-100 mm³ Injection->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Compound Administration (i.p.) +/- UVA Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring daily Monitoring->Treatment Endpoint Endpoint: Tumor Excision, Weight & Analysis Monitoring->Endpoint

In Vivo Antiproliferative Assay Workflow

Conclusion

This compound and its structural analogs, isoimperatorin, imperatorin, heraclenin, and heraclenol, demonstrate significant in vivo antiproliferative activity in a murine melanoma model. Their mechanisms of action involve the induction of G2/M cell cycle arrest through the Chk1/Cdc2 pathway, with imperatorin also targeting the STAT3 signaling pathway. While these findings position furanocoumarins as promising candidates for further anticancer drug development, additional comparative studies with detailed quantitative endpoints are warranted to fully elucidate their relative potency and therapeutic potential.

References

A Comparative Guide to the Bioactivity of (+)-Oxypeucedanin Methanolate and Related Furanocoumarin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of (+)-Oxypeucedanin methanolate and its structural analogs. The information presented herein is compiled from preclinical studies and aims to elucidate the structure-activity relationships (SAR) within this class of furanocoumarins, with a focus on their anti-inflammatory and cytotoxic properties. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for key assays are provided.

Data Presentation: Comparative Bioactivity of Furanocoumarins

The following table summarizes the anti-inflammatory effects of this compound and its analogs on nitric oxide (NO) production and the expression of pro-inflammatory genes in primary cultured rat hepatocytes stimulated with interleukin-1β (IL-1β).

Table 1: Anti-inflammatory Activity of this compound and Related Furanocoumarins

CompoundConcentration (µM)NO Production (% of Control)[1]iNOS mRNA Expression (% of IL-1β alone)[1]TNF-α mRNA Expression (% of IL-1β alone)[1]
This compound 100~40%~50%~60%
Phellopterin (B192084) 100~30%~40%~50%
Imperatorin 100No significant effectNot reportedNot reported
Isoimperatorin 100No significant effectNot reportedNot reported
Oxypeucedanin (B192039) 100No significant effectNot reportedNot reported

Note: The data indicates that phellopterin and this compound significantly suppress NO production and reduce the mRNA expression of iNOS and TNF-α[1]. In contrast, imperatorin, isoimperatorin, and oxypeucedanin did not show a significant effect on NO production under the tested conditions[1].

Regarding cytotoxicity, studies have shown that the activity of furanocoumarins is highly dependent on the cell line and the specific chemical structure. For instance, while some furanocoumarins exhibit potent anticancer activities, this compound and its parent compound, oxypeucedanin, did not show significant cytotoxic activity on PC-3 prostate cancer cells at concentrations up to 300 µM. The chemical structure of furanocoumarins, including the type, location, and number of substituents, plays a crucial role in their cytotoxic potential[2].

Structure-Activity Relationship (SAR) Insights

The comparative data suggests key structural features that influence the anti-inflammatory activity of furanocoumarins.

dot

SAR_Anti_Inflammatory cluster_scaffold Furanocoumarin Core cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold Common Furanocoumarin Backbone Methoxy_C5 Methoxy (B1213986) Group at C5 Scaffold->Methoxy_C5 Addition of SideChain_C8 Side Chain at C8 Scaffold->SideChain_C8 Addition of No_Modification Unsubstituted (e.g., Psoralen) High_Activity Enhanced Anti-inflammatory Activity (e.g., Phellopterin, this compound) Methoxy_C5->High_Activity Contributes to SideChain_C8->High_Activity Contributes to Low_Activity Reduced or No Anti-inflammatory Activity (e.g., Imperatorin, Oxypeucedanin) No_Modification->Low_Activity Leads to

Caption: Structure-activity relationship for anti-inflammatory furanocoumarins.

A comparison of the chemical structures of active versus inactive furanocoumarins suggests that the presence of a methoxy group at the C5 position and a side chain at the C8 position on the furanocoumarin skeleton may be essential for the suppression of nitric oxide production[1]. The addition of a methanolate group to the side chain of oxypeucedanin appears to confer this anti-inflammatory activity.

For cytotoxic activity, the presence of a methyl group at the C5 position has been shown to improve the antitumor properties of psoralen (B192213) derivatives[2]. Conversely, the substitution of a methoxy group with an isopentenyloxy moiety at the C5 position has been found to decrease the pro-apoptotic properties of the compound[2]. This highlights the nuanced role of different substituents in determining the biological effects of furanocoumarins.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

MTT_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with compounds B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium F->G H Add solubilization solution G->H I Measure absorbance at 570 nm H->I

Caption: Workflow for qRT-PCR analysis of gene expression.

References

Safety Operating Guide

Proper Disposal of (+)-Oxypeucedanin Methanolate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount for ensuring a safe and compliant laboratory environment. (+)-Oxypeucedanin methanolate, a naturally occurring furanocoumarin, requires careful management due to its potential hazards. This guide provides essential safety information and a step-by-step operational plan for its appropriate disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Based on data for related furanocoumarin compounds, this substance should be treated as potentially hazardous.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or glasses with side shields, and a laboratory coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling any dust or aerosols.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice if irritation persists.

  • Phototoxicity: Furanocoumarins as a class are known for their phototoxic properties, which can cause skin inflammation upon exposure to UV light.[1] Handle the compound away from direct sunlight or strong UV sources.

Quantitative Data Summary

The following table summarizes available physical, chemical, and toxicological data for this compound and its related compounds. Due to the limited specific data for the methanolate form, information from closely related structures is included for risk assessment purposes.

PropertyValueSource
This compound
Molecular FormulaC₁₇H₁₈O₆[1][2][3]
Molecular Weight318.32 g/mol [1][2][3]
AppearanceSolid[2]
SolubilitySoluble in DMSO (10 mM)[4]
(+)-Oxypeucedanin hydrate (B1144303)
GHS Hazard StatementsH302: Harmful if swallowedH317: May cause an allergic skin reaction[5]
SolubilitySoluble in ethanol (B145695) (~5 mg/ml), DMSO, and DMF (~30 mg/ml)[6]
Oxypeucedanin
GHS Hazard StatementsH317: May cause an allergic skin reaction[7]

Operational Disposal Plan

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service. In-lab treatment or inactivation is not advised without specific, validated protocols and approval from your institution's EHS department.

Step-by-Step Disposal Procedure
  • Waste Identification and Segregation:

    • Treat all solid this compound, as well as any materials significantly contaminated with it (e.g., weighing paper, pipette tips, gloves), as hazardous chemical waste.

    • Collect this waste in a designated, leak-proof, and sealable container.

    • Crucially, do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Container Labeling:

    • The hazardous waste container must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • Any known hazard classifications (e.g., "Harmful if swallowed," "May cause skin sensitization")

      • The accumulation start date (the date the first piece of waste is added to the container)

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area.

    • The storage location should be away from incompatible materials, heat sources, and direct sunlight.

    • Follow all institutional guidelines for the temporary storage of hazardous waste.

  • Disposal of Contaminated Solvents:

    • If this compound has been dissolved in a solvent (e.g., DMSO, ethanol), this liquid waste must also be treated as hazardous.

    • Collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container.

    • Segregate halogenated and non-halogenated solvent waste if this is a requirement at your institution.

  • Decontamination of Glassware and Equipment:

    • To decontaminate glassware or equipment, triple rinse with a suitable solvent (e.g., ethanol or acetone).

    • Collect the rinsate as hazardous liquid waste.

    • After triple rinsing and allowing it to dry, the glassware can typically be washed through normal laboratory procedures.

  • Arranging for Final Disposal:

    • Once the waste container is full or the accumulation time limit set by your institution is reached, contact your EHS department to schedule a pickup by a licensed hazardous waste contractor.

Experimental Protocols

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood SolidWaste Solid Waste (Pure compound, contaminated items) Segregate Segregate from other waste streams SolidWaste->Segregate LiquidWaste Liquid Waste (Solutions, rinsates) LiquidWaste->Segregate Container Use Designated, Sealed Hazardous Waste Container Segregate->Container Label Label Container Correctly: - 'Hazardous Waste' - Chemical Name - Accumulation Date Container->Label Store Store in a Secure, Ventilated Area Label->Store EHS Contact Institutional EHS for Waste Pickup Store->EHS Contractor Licensed Hazardous Waste Contractor EHS->Contractor

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.